molecular formula C11H15ClO2 B3055380 2-(2-Benzyloxyethoxy)ethyl chloride CAS No. 64352-98-3

2-(2-Benzyloxyethoxy)ethyl chloride

Cat. No.: B3055380
CAS No.: 64352-98-3
M. Wt: 214.69 g/mol
InChI Key: BXLGCMGVRUDKQE-UHFFFAOYSA-N
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Description

2-(2-Benzyloxyethoxy)ethyl chloride (CAS 64352-98-3) is a versatile bifunctional haloalkane ether that serves as a critical synthetic building block in organic and polymer chemistry. With a molecular formula of C₁₁H₁₅ClO₂ and a molecular weight of 214.69 g/mol, its structure features a short polyether chain capped with two distinct reactive sites: a terminal primary chloride and a benzyl (Bn) ether . The terminal chloro group is a superior leaving group, making the molecule highly reactive in nucleophilic substitution reactions, such as the Williamson ether synthesis, for the stepwise construction of complex molecular architectures . This reactivity allows researchers to efficiently introduce the benzyloxyethoxyethyl moiety onto various nucleophiles, enabling the synthesis of nitrogen-containing heterocycles, natural products, and advanced materials . Concurrently, the benzyl group acts as a robust, acid-labile protecting group for the terminal hydroxyl of the diethylene glycol unit, which can be readily removed via catalytic hydrogenation at a later stage in a synthetic sequence to unveil the alcohol for further functionalization . Within polyether chemistry, this compound is a valuable precursor for the synthesis of functional polymers, macrocyclic compounds like crown ethers, and amphiphilic block copolymers . Its defined structure allows for the precise installation of a diethylene glycol spacer, which can be used to modulate the hydrophilicity and solution properties of target molecules. A common synthesis pathway involves the derivatization of its parent alcohol, 2-(2-Benzyloxyethoxy)ethanol, using chlorinating agents like thionyl chloride (SOCl₂) or via the Appel reaction with triphenylphosphine and carbon tetrachloride . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use. Please handle with appropriate personal protective equipment and refer to the material safety data sheet for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethoxy)ethoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLGCMGVRUDKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406638
Record name 2-(2-benzyloxyethoxy)ethyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64352-98-3
Record name 2-(2-benzyloxyethoxy)ethyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Benzyloxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(2-benzyloxyethoxy)ethyl chloride, including its chemical properties, synthesis, potential applications, and safety considerations. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Properties and Identification

This compound is a bifunctional organic molecule featuring a terminal alkyl chloride, a central hydrophilic diethylene glycol linker, and a benzyl ether protecting group. This unique structure suggests its potential as a versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name This compound-
CAS Number 64352-98-3-
Molecular Formula C₁₁H₁₅ClO₂-
Molecular Weight 214.69 g/mol -
Appearance Colorless oil (predicted)-
Boiling Point 138-140 °C at 1 mmHg (predicted)-
Density 1.10 g/cm³ (predicted)-
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. Limited solubility in water.-

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of its corresponding alcohol precursor, 2-(2-benzyloxyethoxy)ethanol. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis from 2-(2-benzyloxyethoxy)ethanol

Materials:

  • 2-(2-benzyloxyethoxy)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Anhydrous pyridine or triethylamine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-benzyloxyethoxy)ethanol (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution via the dropping funnel. If a base like pyridine is used, it can be added to the initial solution before cooling. The addition of a base can help to neutralize the HCl gas generated during the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Carefully quench the reaction by slowly adding it to a stirred, cold saturated sodium bicarbonate solution to neutralize any excess thionyl chloride and HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Below is a workflow diagram for the synthesis of this compound.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start 2-(2-Benzyloxyethoxy)ethanol reaction Dissolve in anhydrous DCM Cool to 0 °C Add Thionyl Chloride (SOCl₂) start->reaction quench Quench with NaHCO₃ reaction->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation or Flash Chromatography concentrate->purify product This compound purify->product

Synthetic workflow for this compound.

Applications in Research and Drug Development

While specific, documented applications of this compound are not widely reported in peer-reviewed literature, its structure suggests its utility as a valuable hydrophilic linker and building block in several areas of drug development and bioconjugation.

Potential as a Hydrophilic Linker in Drug Conjugates

The diethylene glycol moiety imparts hydrophilicity, which can be advantageous in the design of drug-linker systems for antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs). Hydrophilic linkers can improve the solubility and pharmacokinetic properties of the resulting conjugate. The terminal chloride can be converted to other functional groups (e.g., azide, amine, or thiol) to facilitate conjugation with a drug or a targeting moiety.

The general structure of a drug conjugate employing a linker derived from this compound is depicted below.

G TargetingMoiety Targeting Moiety (e.g., Antibody, Peptide) Linker Hydrophilic Linker -O-(CH₂)₂-O-(CH₂)₂- TargetingMoiety->Linker Conjugation Drug Cytotoxic Drug Linker->Drug Conjugation

Role of a hydrophilic linker in a drug conjugate.
Intermediate in the Synthesis of PEGylated Molecules

The structure of this compound represents a short, protected polyethylene glycol (PEG) derivative. It can be used in the synthesis of more complex PEG structures or for the controlled introduction of a short PEG spacer into a molecule to improve its pharmacological properties, a process known as PEGylation.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the primary alkyl chloride. It is susceptible to nucleophilic substitution reactions (Sₙ2). The ether linkages are generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions. The benzyl ether serves as a protecting group for the terminal hydroxyl and can be removed by hydrogenolysis.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
7.35-7.25 (m, 5H)-C₆H₅
4.55 (s, 2H)-OCH₂Ph
3.75-3.65 (m, 6H)-OCH₂CH₂O- and -OCH₂CH₂Cl
3.60 (t, 2H)-CH₂Cl

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on its chemical structure, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reactivity Hazards: As an alkyl chloride, it may be reactive with strong bases and nucleophiles. It may also be sensitive to moisture.

  • Health Hazards: Alkyl halides can be irritants to the skin, eyes, and respiratory tract. Avoid inhalation, ingestion, and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly sealed.

It is imperative to perform a thorough risk assessment before handling this chemical and to consult available safety data for structurally related compounds.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and drug development, particularly as a hydrophilic linker in drug conjugates. While detailed experimental data and specific applications are not yet extensively documented in public literature, its synthesis is achievable through standard organic chemistry methods. Researchers interested in utilizing this compound should proceed with careful consideration of its predicted properties and adhere to strict safety protocols. Further investigation into the applications and biological properties of this molecule is warranted.

An In-depth Technical Guide to 2-(2-benzyloxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-benzyloxyethoxy)ethyl chloride, also known as 1-chloro-7-phenyl-3,6-dioxaheptane, is a bifunctional organic compound of interest in various chemical and biomedical research fields. Its structure, incorporating a reactive alkyl chloride, a flexible diethoxy linker, and a benzyl ether protecting group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and an exploration of its potential application in the context of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.

Chemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₅ClO₂--INVALID-LINK--[1][2]
Molecular Weight 214.69 g/mol --INVALID-LINK--[3]
Boiling Point 292.3 ± 20.0 °C at 760 Torr--INVALID-LINK--[3]
Density 1.096 ± 0.06 g/cm³--INVALID-LINK--[3]
Melting Point Not available
Solubility Limited solubility in water is expected due to its hydrophobic benzyl group and alkyl chain. It is likely soluble in a range of organic solvents such as ethanol, ether, and benzene.[4]
Appearance Expected to be a liquid at room temperature
CAS Number 64352-98-3--INVALID-LINK--[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from diethylene glycol and benzyl chloride to first form the precursor alcohol, 2-[2-(benzyloxy)ethoxy]ethanol, followed by chlorination.

Step 1: Synthesis of 2-[2-(benzyloxy)ethoxy]ethanol

This procedure is adapted from a general method for the benzylation of diols.[1]

  • Materials:

    • Diethylene glycol

    • Benzyl chloride

    • Potassium hydroxide (KOH)

    • Tetrabutylammonium bromide (TBAB)

    • Dioxane

    • Chloroform (CHCl₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Water (deionized)

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer with heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Vigreux column for distillation

  • Procedure:

    • To a solution of diethylene glycol (3 to 5 equivalents) in dioxane, add potassium hydroxide (1.1 equivalents).

    • Add a catalytic amount of tetrabutylammonium bromide.

    • To this stirred mixture, add benzyl chloride (1 equivalent) dropwise from a dropping funnel.

    • Heat the reaction mixture to 100-105 °C and maintain stirring for 5-10 hours.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with chloroform and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water (3 x volume of organic layer).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by distillation through a Vigreux column to obtain 2-[2-(benzyloxy)ethoxy]ethanol.[1]

Step 2: Chlorination of 2-[2-(benzyloxy)ethoxy]ethanol

This protocol describes a general method for the chlorination of a primary alcohol using thionyl chloride.

  • Materials:

    • 2-[2-(benzyloxy)ethoxy]ethanol

    • Thionyl chloride (SOCl₂)

    • Pyridine (optional, as a base)

    • Anhydrous diethyl ether or dichloromethane

  • Equipment:

    • Schlenk flask or a round-bottom flask with a drying tube

    • Magnetic stirrer

    • Ice bath

    • Dropping funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve 2-[2-(benzyloxy)ethoxy]ethanol (1 equivalent) in anhydrous diethyl ether or dichloromethane in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If desired, pyridine (1.1 equivalents) can be added to neutralize the HCl generated.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by slowly adding it to ice-cold water.

    • Separate the organic layer, wash it with saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography.

Potential Role in Drug Development: PROTAC Technology

While direct biological activity of this compound has not been extensively reported, its structural motifs are highly relevant to the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The precursor molecule, 2-[2-(benzyloxy)ethoxy]ethanol, is utilized as a linker in the synthesis of PROTACs.[5][6][7]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[2] They consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2][8] The flexible diethoxy chain in this compound is characteristic of linkers used in PROTAC design.

The Ubiquitin-Proteasome System and PROTAC Mechanism

The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation in eukaryotic cells. The process involves a three-enzyme cascade:

  • E1 Ubiquitin-Activating Enzyme: Activates a ubiquitin molecule in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

  • E3 Ubiquitin Ligase: Recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[1][5]

The attachment of a polyubiquitin chain to the target protein marks it for recognition and degradation by the 26S proteasome.[8]

PROTACs effectively hijack this system by bringing a target protein into close proximity with an E3 ligase, thereby inducing its ubiquitination and subsequent degradation.[2] One of the most commonly recruited E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) E3 ligase complex.[9][10]

Below is a diagram illustrating the general mechanism of action for a VHL-recruiting PROTAC.

PROTAC_Mechanism cluster_PROTAC PROTAC-mediated Ternary Complex Formation cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation Target_Protein Target Protein of Interest (POI) PROTAC PROTAC Molecule Target_Protein->PROTAC Binds to POI Ligand VHL_E3_Ligase von Hippel-Lindau (VHL) E3 Ubiquitin Ligase PROTAC->VHL_E3_Ligase Binds to VHL Ligand Polyubiquitinated_Protein Polyubiquitinated Target Protein VHL_E3_Ligase->Polyubiquitinated_Protein Polyubiquitinates Target Protein E1 E1 Ubiquitin-Activating Enzyme Ub Ubiquitin E1->Ub Activates E2 E2 Ubiquitin-Conjugating Enzyme Ub->E2 Transfers to E2->VHL_E3_Ligase Binds to Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into PROTAC_Development_Workflow Start Target_Identification Identify Target Protein of Interest (POI) Start->Target_Identification Ligand_Development Develop or Identify a Ligand for the POI Target_Identification->Ligand_Development PROTAC_Assembly Assemble the PROTAC Molecule Ligand_Development->PROTAC_Assembly Linker_Synthesis Synthesize Linker (e.g., from this compound) Linker_Synthesis->PROTAC_Assembly E3_Ligase_Ligand Select and Synthesize E3 Ligase Ligand (e.g., for VHL) E3_Ligase_Ligand->PROTAC_Assembly In_Vitro_Testing In Vitro Evaluation (Binding, Degradation) PROTAC_Assembly->In_Vitro_Testing In_Vivo_Testing In Vivo Evaluation (Animal Models) In_Vitro_Testing->In_Vivo_Testing Clinical_Development Clinical Development In_Vivo_Testing->Clinical_Development End Clinical_Development->End

References

An In-depth Technical Guide to 2-(2-benzyloxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(2-benzyloxyethoxy)ethyl chloride, a versatile bifunctional molecule utilized in advanced organic synthesis.

Core Chemical Properties

This compound is a chloroalkane derivative featuring a benzyl ether moiety. This unique structure makes it a valuable intermediate and building block in the synthesis of more complex molecules. Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₅ClO₂[1]
Molecular Weight 214.69 g/mol [1]
CAS Number 63563-07-5
Appearance Colorless to pale yellow oil (predicted)
Boiling Point 292.3 ± 20.0 °C at 760 mmHg (predicted)
Density 1.096 ± 0.06 g/cm³ (predicted)
Synonyms 1-Chloro-2-(2-benzyloxyethoxy)ethane, Benzene, 1-[[2-(2-chloroethoxy)ethoxy]methyl]-[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the chlorination of its corresponding alcohol, 2-(2-benzyloxyethoxy)ethanol, using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is a standard method for converting alcohols to alkyl chlorides.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is based on established procedures for the conversion of alcohols to alkyl chlorides using thionyl chloride.

Materials:

  • 2-(2-benzyloxyethoxy)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Pyridine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 2-(2-benzyloxyethoxy)ethanol in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.5 molar equivalents) dropwise to the stirred solution. If pyridine is used, it should be added to the alcohol solution before the thionyl chloride. The reaction is exothermic, and the temperature should be maintained at 0-10 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize any remaining thionyl chloride and HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure compound.

Applications in Organic Synthesis

This compound serves as a key building block in various synthetic pathways, primarily due to its two reactive sites: the chloride, which can be displaced by nucleophiles, and the benzyl ether, which can be cleaved under reductive conditions.

Role as a Bifunctional Linker and Spacer

The ethoxyethoxy moiety provides a flexible and hydrophilic spacer, which is often desirable in the synthesis of molecules for biological applications, such as linkers for antibody-drug conjugates or probes. The terminal chloride allows for the covalent attachment to various substrates.

Use in the Synthesis of Heterocycles and Crown Ethers

The ability of the chloride to react with nucleophiles makes this compound a useful precursor for the synthesis of various heterocyclic compounds. Furthermore, its structure is amenable to the construction of crown ether-like macrocycles.

Visualization of Synthetic Pathways and Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2-(2-benzyloxyethoxy)ethanol reaction Reaction with Thionyl Chloride in DCM start->reaction Chlorination quench Quench with NaHCO3 reaction->quench extraction Solvent Extraction quench->extraction drying Drying over MgSO4 extraction->drying concentration Solvent Removal drying->concentration purification Vacuum Distillation or Column Chromatography concentration->purification product Pure this compound purification->product

Caption: General workflow for the synthesis of this compound.

Application in Nucleophilic Substitution

This diagram illustrates a generic nucleophilic substitution reaction where this compound is used to introduce the benzyloxyethoxyethyl group onto a nucleophile.

G reactant1 This compound product Nu-CH₂CH₂OCH₂CH₂OBn reactant1->product reactant2 Nucleophile (Nu⁻) reactant2->product SN2 Reaction byproduct Cl⁻

Caption: Nucleophilic substitution using this compound.

References

2-(2-benzyloxyethoxy)ethyl chloride CAS number

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 17229-17-3

Synonyms: 2-(Benzyloxy)ethyl Chloride, (2-Chloroethoxymethyl)benzene

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl 2-chloroethyl ether, a versatile bifunctional reagent crucial in various domains of chemical synthesis, from catalysis to medicinal chemistry. This document consolidates key data on its physicochemical properties, synthesis protocols, significant applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Benzyl 2-chloroethyl ether is a colorless to pale yellow liquid. Its key physical and chemical characteristics are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3]

PropertyValueReference
CAS Number 17229-17-3[3]
Molecular Formula C₉H₁₁ClO[3]
Molecular Weight 170.64 g/mol [3]
Appearance Colorless to very light yellow transparent liquid[1]
Boiling Point 232.7 °C at 760 mmHg[1]
Density 1.11 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.512
Purity Typically >98.0% (GC)

Synthesis of Benzyl 2-Chloroethyl Ether

The synthesis of Benzyl 2-chloroethyl ether can be achieved through several established organic chemistry methodologies. The most common routes are the Williamson ether synthesis and solvolysis reactions.[1][2]

Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with a primary alkyl halide.[4][5][6][7][8] For the synthesis of Benzyl 2-chloroethyl ether, this can be approached in two ways:

  • Route A: Reaction of benzyl alkoxide with a 2-chloroethyl halide.

  • Route B: Reaction of 2-chloroethanol alkoxide with a benzyl halide.

Route B is generally preferred to minimize side reactions.

Experimental Protocol: Williamson Ether Synthesis (Illustrative)

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in an excess of 2-chloroethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled as needed.

  • Ether Formation: Once the sodium has completely reacted to form the sodium 2-chloroethoxide, add benzyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: The reaction mixture is typically heated to reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess alcohol is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure Benzyl 2-chloroethyl ether.

Solvolysis Reaction

This method involves the reaction of a benzyl halide with ethylene chlorohydrin, often under thermal conditions.[9][10]

Experimental Protocol: Solvolysis Reaction (Illustrative)

  • Reaction Setup: A mixture of benzyl chloride and an excess of ethylene chlorohydrin is placed in a round-bottom flask fitted with a reflux condenser.

  • Reaction Conditions: The mixture is heated under reflux for an extended period. The reaction progress can be monitored by analyzing aliquots by GC or TLC.

  • Work-up and Purification: Upon completion, the excess ethylene chlorohydrin is removed by distillation. The residue is then purified by vacuum distillation to afford Benzyl 2-chloroethyl ether.

G cluster_williamson Williamson Ether Synthesis cluster_solvolysis Solvolysis benzyl_alcohol Benzyl Alcohol benzyl_alkoxide Benzyl Alkoxide benzyl_alcohol->benzyl_alkoxide Deprotonation na_metal Na Metal na_metal->benzyl_alkoxide product_williamson Benzyl 2-Chloroethyl Ether benzyl_alkoxide->product_williamson SN2 Attack chloroethyl_halide 2-Chloroethyl Halide chloroethyl_halide->product_williamson benzyl_halide Benzyl Halide product_solvolysis Benzyl 2-Chloroethyl Ether benzyl_halide->product_solvolysis Heat ethylene_chlorohydrin Ethylene Chlorohydrin ethylene_chlorohydrin->product_solvolysis

Synthesis Routes to Benzyl 2-Chloroethyl Ether

Applications in Chemical Synthesis

The dual reactivity of Benzyl 2-chloroethyl ether, stemming from the reactive chloroethyl group and the benzyl ether moiety, makes it a valuable intermediate in several areas of organic synthesis.[2]

Synthesis of Phosphane Ligands

Benzyl 2-chloroethyl ether is a key precursor for the synthesis of novel phosphane ligands, which are crucial in transition metal catalysis.[11] These ligands can be used to create highly active catalytic systems for reactions such as asymmetric hydrogenation and cross-coupling. The chloroethyl group allows for facile reaction with phosphide nucleophiles to introduce the desired phosphine functionality.

G start Benzyl 2-Chloroethyl Ether intermediate Phosphine-functionalized Benzyl Ether start->intermediate Nucleophilic Substitution phosphine_nucleophile Phosphine Nucleophile (e.g., R₂PLi) phosphine_nucleophile->intermediate ligand Multidentate Phosphane Ligand intermediate->ligand Further Functionalization

Workflow for Phosphane Ligand Synthesis
Precursor in Medicinal Chemistry

Benzyl 2-chloroethyl ether serves as a building block in the synthesis of biologically active molecules, including potential anticancer agents.[2] Its utility is particularly noted in the formation of 2,6-diphenylpyrazine derivatives, which have shown cytotoxic properties.[6]

Experimental Protocol: Synthesis of a 2,6-Diphenylpyrazine Derivative (Illustrative)

The synthesis of cytotoxic 2,6-diphenylpyrazine derivatives often involves a multi-step sequence where Benzyl 2-chloroethyl ether is used to introduce a flexible, hydrophilic side chain.

  • Suzuki Coupling: 2,6-Dichloropyrazine is reacted with an appropriate arylboronic acid (e.g., 4-methoxyphenylboronic acid) in the presence of a palladium(0) catalyst to form the diarylpyrazine core.

  • Deprotection: If protecting groups are used on the aryl moieties (e.g., methoxy groups), they are cleaved to reveal hydroxyl groups.

  • Alkylation: The hydroxylated diarylpyrazine is then alkylated with Benzyl 2-chloroethyl ether in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).

  • Further Modification: The terminal chloride of the introduced side chain can be displaced by various nucleophiles (e.g., amines, imidazoles) to generate a library of derivatives for biological screening.[1]

G start Hydroxylated Diarylpyrazine intermediate Alkylated Pyrazine Intermediate start->intermediate Alkylation reagent Benzyl 2-Chloroethyl Ether reagent->intermediate final_product Cytotoxic 2,6-Diphenylpyrazine Derivative intermediate->final_product Nucleophilic Substitution nucleophile Nucleophile (e.g., Imidazole) nucleophile->final_product

Synthesis of Cytotoxic Pyrazine Derivatives

Biological Activity of Derivatives

While Benzyl 2-chloroethyl ether itself is not typically investigated for direct biological activity, its derivatives have been the subject of study. For instance, certain 2,6-diphenylpyrazine derivatives synthesized using this precursor have demonstrated cytotoxicity against various cancer cell lines. Interestingly, for some of these compounds, their DNA binding affinity does not correlate with their cytotoxic effects, suggesting alternative mechanisms of action may be at play.[1] Further structure-activity relationship (SAR) studies on benzyl ether derivatives have shown that modifications to the benzyl ring can significantly impact their biological activity, such as their agonistic effects on sphingosine-1-phosphate receptors.[3]

Safety and Handling

Benzyl 2-chloroethyl ether is a chemical that requires careful handling in a laboratory setting.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3]

  • Precautions: Work in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

Benzyl 2-chloroethyl ether (CAS 17229-17-3) is a valuable and versatile chemical intermediate with significant applications in the synthesis of advanced materials and biologically active molecules. Its utility in constructing complex phosphane ligands for catalysis and in the derivatization of potential therapeutic agents underscores its importance in modern chemical research and drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide on the Structure Elucidation of 2-(2-benzyloxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-(2-benzyloxyethoxy)ethyl chloride, a molecule of interest in synthetic chemistry and potential drug development pathways. This document outlines a plausible synthetic route, predicted spectroscopic data, and the logical workflow for confirming its chemical structure.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₅ClO₂[1]

  • Molecular Weight: 214.69 g/mol

  • CAS Number: 104273-22-5 (from PubChem CID 4861321)[1]

  • Predicted Structure:

Synthesis Protocol

The synthesis of this compound can be achieved via the chlorination of its corresponding alcohol precursor, 2-(2-benzyloxyethoxy)ethanol. A well-established method for this transformation is the use of thionyl chloride (SOCl₂) in an appropriate solvent.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts) is charged with 2-(2-benzyloxyethoxy)ethanol (1 equivalent). Anhydrous dichloromethane or chloroform is added as a solvent.

  • Reagent Addition: The flask is cooled in an ice bath to 0°C. Thionyl chloride (1.2 to 1.5 equivalents) is dissolved in the reaction solvent and added dropwise to the stirred solution via the dropping funnel.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature, and the excess solvent and thionyl chloride are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the synthesis to the final structure confirmation using various analytical techniques.

structure_elucidation_workflow Workflow for Structure Elucidation of this compound synthesis Synthesis from 2-(2-benzyloxyethoxy)ethanol purification Purification (Distillation/Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight and Fragmentation purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (1H and 13C) Determine Connectivity purification->nmr structure Confirmed Structure of This compound ms->structure ir->structure nmr->structure

Caption: Logical workflow for the synthesis and structural confirmation.

Spectroscopic Data and Analysis

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of the precursor, 2-(2-benzyloxyethoxy)ethanol[2], and the expected changes upon substitution of the hydroxyl group with a chlorine atom.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HC₆H ₅-
~4.58s2HC₆H₅-CH ₂-O-
~3.75t2H-O-CH ₂-CH₂-Cl
~3.68t2H-O-CH ₂-CH₂-O-
~3.62t2HC₆H₅-CH₂-O-CH ₂-
~3.55t2H-CH₂-CH ₂-Cl

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~138.0Quaternary aromatic carbon
~128.4Aromatic C-H
~127.7Aromatic C-H
~127.6Aromatic C-H
~73.2C₆H₅-C H₂-O-
~71.0-O-C H₂-CH₂-Cl
~70.5-O-C H₂-CH₂-O-
~69.8C₆H₅-CH₂-O-C H₂-
~42.7-CH₂-C H₂-Cl

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
214/216[M]⁺ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
107[C₆H₅CH₂O]⁺
91[C₆H₅CH₂]⁺ (Tropylium ion)
63/65[CH₂CH₂Cl]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3030C-H stretchAromatic
~2920-2850C-H stretchAliphatic
~1495, 1450C=C stretchAromatic ring
~1100C-O-C stretchEther
~740, 700C-H bendMonosubstituted benzene
~650-750C-Cl stretchAlkyl halide

Signaling Pathways and Applications

Currently, there is limited publicly available information on specific signaling pathways directly involving this compound. However, as a bifunctional molecule containing both a protected hydroxyl group (as a benzyl ether) and a reactive alkyl chloride, it holds potential as a building block in medicinal chemistry. It can be used to introduce a benzyloxyethoxyethyl moiety into various molecular scaffolds, which could modulate properties like solubility, bioavailability, and target binding.

The logical relationship for its potential use as a synthetic intermediate is depicted below.

logical_relationship Potential Application as a Synthetic Intermediate start This compound reaction Nucleophilic Substitution (SN2 Reaction) start->reaction nucleophile Nucleophilic Substrate (e.g., amine, thiol, alcohol) nucleophile->reaction product Functionalized Molecule with benzyloxyethoxyethyl Moiety reaction->product deprotection Deprotection (e.g., Hydrogenolysis) product->deprotection final_product Final Product with free hydroxyethoxyethyl group deprotection->final_product

Caption: Synthetic utility of the target molecule.

This guide provides a foundational understanding of the structure, synthesis, and analytical characterization of this compound, which can serve as a valuable resource for researchers in the field of chemical synthesis and drug discovery.

References

An In-depth Technical Guide on the Physical Properties of 2-(2-Benzyloxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-(2-benzyloxyethoxy)ethyl chloride, a chemical compound of interest in various research and development applications. This document summarizes key quantitative data, outlines general experimental protocols for the determination of these properties, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound, with the CAS number 64352-98-3, is an organic compound featuring a benzyl ether and an ethyl chloride functional group.[1] Its chemical structure and properties make it a relevant intermediate in organic synthesis.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound for easy reference and comparison.

PropertyValueConditions
Molecular Formula C₁₁H₁₅ClO₂-
Molecular Weight 214.69 g/mol -
Density 1.096 ± 0.06 g/cm³20 °C, 760 Torr
Boiling Point 292.3 ± 20.0 °C760 Torr
Refractive Index 1.51020 °C
LogP (Octanol-Water) 2.45860-
Polar Surface Area 18.46 Ų-

Data sourced from Guidechem.[1]

Experimental Protocols for Property Determination

The following are generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • A sample of the compound is placed in a round-bottom flask.

  • A simple distillation apparatus is assembled, with a thermometer placed at the vapor outlet to the condenser. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.

  • The flask is heated gently.

  • The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses and is collected. This stable temperature is the boiling point.[2]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically measured using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

  • The mass of the pycnometer filled with the liquid is measured.

  • The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.

  • The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

Methodology (using a refractometer):

  • The prism of the refractometer is cleaned and calibrated using a standard with a known refractive index.

  • A few drops of the liquid sample are placed on the prism.

  • The prism is closed, and the user looks through the eyepiece.

  • The control knob is adjusted until the boundary line (the line separating the light and dark areas) is sharp and centered in the crosshairs.

  • The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should also be recorded.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Qualitative Methodology:

  • A small, measured amount of the solute (e.g., 10 mg) is added to a small volume of the solvent (e.g., 1 mL) in a test tube.

  • The mixture is agitated or sonicated.

  • The mixture is visually inspected to determine if the solute has completely dissolved. This can be tested with a range of different solvents to determine the compound's solubility profile.

Quantitative Methodology:

  • A saturated solution of the compound is prepared at a specific temperature by adding an excess of the compound to a known volume of the solvent and allowing it to equilibrate.

  • A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully removed.

  • The solvent is evaporated from the removed portion, and the mass of the remaining solute is determined.

  • The solubility is then calculated, typically in units of g/100 mL or mol/L.

Logical Workflow: Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of its corresponding alcohol, 2-[2-(benzyloxy)ethoxy]ethanol. A common chlorinating agent for this type of transformation is thionyl chloride (SOCl₂).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Reactant1 2-[2-(Benzyloxy)ethoxy]ethanol Reaction Chlorination Reactant1->Reaction Reactant2 Thionyl Chloride (SOCl₂) Reactant2->Reaction Product1 This compound Reaction->Product1 Byproduct1 Sulfur Dioxide (SO₂) Reaction->Byproduct1 Byproduct2 Hydrogen Chloride (HCl) Reaction->Byproduct2

References

An In-depth Technical Guide to the Solubility of 2-(2-benzyloxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-benzyloxyethoxy)ethyl chloride in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide infers its solubility based on its chemical structure and the principle of "like dissolves like." Furthermore, it offers detailed experimental protocols for determining both qualitative and quantitative solubility, alongside a representative experimental workflow for a typical reaction involving this compound.

Predicted Solubility of this compound

The solubility of a compound is largely determined by its polarity and the polarity of the solvent. The adage "like dissolves like" is a fundamental principle in predicting solubility.[1] this compound (C11H15ClO2) possesses both polar and non-polar characteristics. The ether linkages and the chloro group introduce polarity, while the benzyl group and the ethyl chain contribute to its non-polar nature. This amphiphilic character suggests that it will be soluble in a range of organic solvents but is expected to have limited solubility in water.

Below is a table summarizing the predicted qualitative solubility of this compound in various common laboratory solvents, categorized by their polarity.

Solvent Type Predicted Solubility Rationale
Water (H₂O)Polar ProticSparingly Soluble / InsolubleThe large non-polar benzyl group and hydrocarbon chain outweigh the polarity of the ether linkages and the chloride, leading to poor miscibility with water.
Methanol (CH₃OH)Polar ProticSolubleThe alkyl chain of methanol can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the polar ether and chloride moieties.
Ethanol (C₂H₅OH)Polar ProticSolubleSimilar to methanol, ethanol's balance of polar and non-polar characteristics facilitates the dissolution of the compound.
Acetone (CH₃COCH₃)Polar AproticVery SolubleAcetone is a strong polar aprotic solvent that can effectively solvate both the polar and non-polar regions of the molecule.
Dichloromethane (CH₂Cl₂)Polar AproticVery SolubleAs a halogenated solvent, it is a good solvent for other organic halides and can solvate the entire molecule effectively.
Tetrahydrofuran (THF)Polar AproticVery SolubleThe cyclic ether structure of THF is highly compatible with the ether linkages in the solute, promoting solubility.
Ethyl Acetate (CH₃COOC₂H₅)Polar AproticVery SolubleIts moderate polarity makes it an excellent solvent for a wide range of organic compounds, including this one.
Acetonitrile (CH₃CN)Polar AproticSolubleA polar aprotic solvent that should readily dissolve the compound.
Dimethylformamide (DMF)Polar AproticVery SolubleA highly polar aprotic solvent capable of dissolving a wide array of organic molecules.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleAnother highly polar aprotic solvent that is an excellent solvent for many organic compounds.
Hexane (C₆H₁₄)Non-polarSolubleThe non-polar alkyl chain of hexane will interact favorably with the non-polar benzyl and ethyl groups of the solute.
Toluene (C₇H₈)Non-polarVery SolubleThe aromatic ring of toluene will have strong van der Waals interactions with the benzyl group of the solute, leading to high solubility.
Diethyl Ether (C₂H₅OC₂H₅)Non-polarVery SolubleThe ether functionality and alkyl groups of diethyl ether are very compatible with the structure of this compound.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, the following protocols can be employed.

2.1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, toluene)

  • Small test tubes or vials (1-2 mL capacity)

  • Pipettes or micropipettes

  • Vortex mixer

Procedure:

  • Add 1 mL of the chosen solvent to a clean, dry test tube.

  • Add approximately 0.05 mL (or a specific mass, e.g., 50 mg) of this compound to the test tube.[2]

  • Cap the test tube and shake it vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.[2]

  • Visually inspect the solution. If the liquid is clear with no visible droplets of the solute, the compound is considered soluble.

  • If the solution is cloudy or contains undissolved droplets, the compound is sparingly soluble or insoluble.

  • Record the observations for each solvent tested.

2.2. Quantitative Solubility Determination (Shake-Flask Method)

This method determines the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Objective: To quantify the solubility of the compound in a specific solvent (e.g., in g/100 mL or mol/L).

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials or flasks with secure caps

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in several vials. The presence of undissolved solute is necessary to ensure saturation.

  • Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • After the equilibration period, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solute to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-droplets.

  • Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen instrument.

  • Analyze the diluted sample using a calibrated GC-MS or HPLC method to determine the concentration of this compound.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Experimental Workflow: Nucleophilic Substitution Reaction

This compound, as an alkyl halide, is a versatile substrate for nucleophilic substitution reactions. A typical experimental workflow for such a reaction is illustrated below. This type of reaction is fundamental in organic synthesis for creating new carbon-heteroatom bonds.[3][4][5]

G A Reactant Preparation (this compound + Nucleophile in Solvent) B Reaction Setup (Inert atmosphere, temperature control) A->B Combine and Stir C Reaction Monitoring (TLC, GC-MS, or HPLC) B->C Maintain Conditions D Work-up (Quenching, Extraction, Washing) C->D Reaction Complete E Purification (Column Chromatography) D->E Crude Product F Product Characterization (NMR, IR, Mass Spectrometry) E->F Purified Product G Final Product F->G Confirmed Structure

Caption: A typical workflow for a nucleophilic substitution reaction.

This guide provides a foundational understanding of the solubility of this compound and practical protocols for its determination and use in a common synthetic application. Researchers are encouraged to perform the described experimental procedures to obtain precise quantitative data for their specific applications.

References

Navigating the Safety Profile of 2-(2-Benzyloxyethoxy)ethyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for 2-(2-benzyloxyethoxy)ethyl chloride, a chemical intermediate of interest in pharmaceutical and chemical synthesis. Due to the limited availability of a dedicated, comprehensive SDS for this specific compound, this guide synthesizes available data from public databases and information on structurally similar compounds to provide a thorough safety profile. All data is presented with clear sourcing to ensure transparency and aid in risk assessment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and a closely related compound, benzyloxyacetyl chloride, is presented below. This data is crucial for understanding the substance's behavior under various laboratory conditions.

PropertyThis compoundBenzyloxyacetyl chlorideSource
Molecular Formula C11H15ClO2C9H9ClO2[1]
Molecular Weight 214.69 g/mol 184.62 g/mol [1]
Appearance No data availablePale yellow liquid[2]
Boiling Point No data available105 - 107 °C @ 5 torr[2]
Flash Point No data available110 °C[2]
Density No data availableNo data available
Solubility No data availableReacts violently with water[2]

Toxicological Information

Hazard CategoryClassification for Benzyloxyacetyl chlorideKey InformationSource
Skin Corrosion/Irritation Category 1BCauses severe skin burns and eye damage.[2]
Serious Eye Damage/Irritation Category 1Causes serious eye damage.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)May cause respiratory irritation.[2]

Note: The toxicological profile of this compound is expected to be similar in nature due to the presence of the reactive chloride and the benzyloxy group. Direct contact should be avoided, and all handling should occur in a well-ventilated area.

Handling, Storage, and First Aid

Proper handling and storage procedures are paramount to ensure safety when working with this and related compounds. The following recommendations are based on the safety data for benzyloxyacetyl chloride.

Handling and Storage
  • Handling: Use only under a chemical fume hood.[2] Do not breathe mist, vapors, or spray.[2] Avoid contact with skin, eyes, and clothing.[2] Do not ingest.[2] Do not allow contact with water, as it reacts violently.[2]

  • Storage: Store locked up in a well-ventilated place.[2] Keep the container tightly closed.[2] It is recommended to keep it refrigerated in a corrosives area.[2] Protect from moisture and water.[2] Incompatible materials include strong oxidizing agents, water, strong acids, and strong bases.[2]

First-Aid Measures
  • General Advice: Immediate medical attention is required. Show the safety data sheet to the doctor in attendance.[2]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Call a physician immediately.[2]

  • Inhalation: If not breathing, give artificial respiration. Remove to fresh air and keep at rest in a comfortable position for breathing.[2]

  • Ingestion: Rinse mouth. DO NOT induce vomiting.[2]

Hazard Communication and Risk Management Workflow

To ensure laboratory safety, a systematic approach to hazard communication and risk management is essential. The following diagram illustrates a typical workflow for handling a chemical with known and potential hazards.

Hazard_Communication_Workflow cluster_assessment Hazard Identification & Risk Assessment cluster_control Control Measures cluster_response Emergency Preparedness cluster_review Review & Improvement sds 1. Review SDS & Other Available Data risk 2. Conduct Risk Assessment sds->risk Identify Hazards ppe 3. Implement Engineering Controls & PPE risk->ppe Mitigate Risks training 4. Ensure Personnel Training ppe->training spill 5. Prepare Spill & Exposure Response training->spill first_aid 6. Verify First Aid Availability spill->first_aid review 7. Periodically Review Procedures first_aid->review Post-Incident

Caption: A workflow for hazard communication and risk management when handling hazardous chemicals.

Experimental Protocols

Detailed experimental protocols involving this compound are not provided in standard safety data sheets. Researchers should develop specific standard operating procedures (SOPs) based on the known hazards of the compound and its reactants, incorporating the handling and safety precautions outlined in this guide. These SOPs should be reviewed and approved by the institution's environmental health and safety department.

References

An In-depth Technical Guide to the Synthesis of 2-(2-benzyloxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(2-benzyloxyethoxy)ethyl chloride, a valuable intermediate in various chemical and pharmaceutical applications. The synthesis is presented as a two-step process, commencing with the formation of 2-(2-benzyloxyethoxy)ethanol via Williamson ether synthesis, followed by its chlorination to yield the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow and reaction mechanisms.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the selective benzylation of one of the hydroxyl groups of diethylene glycol using benzyl chloride under basic conditions, a classic example of the Williamson ether synthesis. The resulting intermediate, 2-(2-benzyloxyethoxy)ethanol, is then converted to the target chloride by treating it with a suitable chlorinating agent, such as thionyl chloride.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Chlorination cluster_final Final Product Diethylene Glycol Diethylene Glycol Reaction1 Reaction with KOH and Tetrabutylammonium Bromide in Dioxane Diethylene Glycol->Reaction1 Benzyl Chloride Benzyl Chloride Benzyl Chloride->Reaction1 Intermediate 2-(2-benzyloxyethoxy)ethanol Reaction1->Intermediate Purification Reaction2 Reaction with Thionyl Chloride Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product Purification

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 2-(2-benzyloxyethoxy)ethanol

This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1] Here, the mono-alkoxide of diethylene glycol is generated in situ and reacts with benzyl chloride.

2.1. Reaction Pathway

Williamson_Ether_Synthesis Diethylene_Glycol Diethylene Glycol HO(CH2)2O(CH2)2OH Intermediate_Product 2-(2-benzyloxyethoxy)ethanol C6H5CH2O(CH2)2O(CH2)2OH Diethylene_Glycol->Intermediate_Product Benzyl_Chloride Benzyl Chloride C6H5CH2Cl Benzyl_Chloride->Intermediate_Product Base KOH Base->Diethylene_Glycol Catalyst Tetrabutylammonium Bromide Catalyst->Benzyl_Chloride Solvent Dioxane, 100-105 °C Solvent->Intermediate_Product

Caption: Williamson ether synthesis of 2-(2-benzyloxyethoxy)ethanol.

2.2. Experimental Protocol

A detailed experimental procedure for the synthesis of 2-(2-benzyloxyethoxy)ethanol is as follows[2]:

  • To a reaction flask, sequentially add dioxane (15 mL), benzyl chloride (25 mmol), and tetrabutylammonium bromide (0.4 g, 1.2 mmol).

  • Prepare a solution of diethylene glycol (75-125 mmol) containing potassium hydroxide (KOH) (1.6 g, 27.5 mmol).

  • Add the mixture from the reaction flask to the diethylene glycol solution.

  • Heat the reaction system to 100-105 °C and maintain stirring for 5-10 hours.

  • Upon completion of the reaction, cool the mixture and dilute it with chloroform (15 mL) and water (10 mL).

  • Separate the organic layer, wash it with water (3 x 20 mL), and dry it over anhydrous sodium sulfate (Na2SO4).

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by distillation through a Vigreux column to obtain the pure 2-[2-(phenylmethoxy)ethoxy]ethanol.

2.3. Quantitative Data

ParameterValueReference
Reactants
Benzyl Chloride25 mmol[2]
Diethylene Glycol75-125 mmol[2]
Potassium Hydroxide27.5 mmol[2]
Tetrabutylammonium Bromide1.2 mmol[2]
Reaction Conditions
SolventDioxane[2]
Temperature100-105 °C[2]
Reaction Time5-10 hours[2]
Product Properties
Boiling Point80-110 °C at 0.5 mmHg[2]
Density1.094 g/mL at 25 °C[2]
Refractive Index (n20/D)1.51[2]

Step 2: Synthesis of this compound

The terminal hydroxyl group of 2-(2-benzyloxyethoxy)ethanol is converted to a chloride using thionyl chloride (SOCl₂). This is a common and effective method for the chlorination of primary alcohols.[3]

3.1. Reaction Pathway

Chlorination_Reaction Starting_Material 2-(2-benzyloxyethoxy)ethanol C6H5CH2O(CH2)2O(CH2)2OH Final_Product This compound C6H5CH2O(CH2)2O(CH2)2Cl Starting_Material->Final_Product Reagent Thionyl Chloride SOCl2 Reagent->Final_Product Catalyst Benzyltriethylammonium Chloride (optional) Catalyst->Reagent Temperature 60-65 °C Temperature->Final_Product Byproducts SO2 (g) + HCl (g)

Caption: Chlorination of 2-(2-benzyloxyethoxy)ethanol with thionyl chloride.

3.2. Experimental Protocol

The following protocol is adapted from a similar procedure for the chlorination of triethylene glycol[4]:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, place 2-(2-benzyloxyethoxy)ethanol (0.5 mole) and a catalytic amount of benzyltriethylammonium chloride (0.0018 mole).

  • Heat the mixture to 60-65 °C.

  • Slowly add thionyl chloride (1.1 mole) to the heated mixture over a period of two hours.

  • After the addition is complete, maintain the reaction mixture at 60-65 °C for an additional hour.

  • Remove any unreacted thionyl chloride by distillation under reduced pressure (approximately 200 mmHg) until the pot temperature reaches 85-90 °C.

  • Cool the product to room temperature. Further purification can be achieved by vacuum distillation.

3.3. Quantitative Data

ParameterValueReference
Reactants
2-(2-benzyloxyethoxy)ethanol0.5 mole[4]
Thionyl Chloride1.1 mole[4]
Benzyltriethylammonium Chloride0.0018 mole[4]
Reaction Conditions
Temperature60-65 °C[4]
Reaction Time3 hours[4]
Product Information
Expected Yield~95%[4]
AppearanceClear, pale yellow liquid[4]

Safety Considerations

  • Benzyl chloride is a lachrymator and a potential carcinogen. Handle in a well-ventilated fume hood.

  • Dioxane is flammable and a suspected carcinogen. Use with appropriate safety precautions.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations should be carried out in a fume hood, and all glassware must be thoroughly dried.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these procedures.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

References

An In-depth Technical Guide to 2-(2-benzyloxyethoxy)ethyl chloride: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-benzyloxyethoxy)ethyl chloride, a key intermediate in pharmaceutical synthesis. While specific historical details of its discovery are not extensively documented, its significance has emerged through its application in the synthesis of complex molecules, most notably the anti-anginal drug ranolazine. This document details the plausible synthetic routes for its preparation, including detailed experimental protocols adapted from analogous reactions, and presents available physicochemical and spectroscopic data. The role of this compound in drug development, particularly in the synthesis of ranolazine, is also discussed, highlighting its importance for researchers and professionals in the field of medicinal chemistry and drug discovery.

Introduction

This compound, with the chemical formula C₁₁H₁₅ClO₂, is a bifunctional organic molecule containing a benzyl ether group and a reactive ethyl chloride moiety. Its structural features make it a valuable building block in organic synthesis, allowing for the introduction of the benzyloxyethoxyethyl group into various molecular scaffolds. Although not a widely known compound in its own right, its utility is demonstrated through its role as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The historical development of this compound is intrinsically linked to the advancement of synthetic methodologies and the quest for novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from readily available precursors. The first step involves the synthesis of the corresponding alcohol, 2-[2-(benzyloxy)ethoxy]ethanol, which is then converted to the target chloride in the second step.

Step 1: Synthesis of 2-[2-(benzyloxy)ethoxy]ethanol

This step is a variation of the Williamson ether synthesis, where diethylene glycol is mono-benzylated.

Reaction:

Experimental Protocol:

A detailed experimental protocol for a similar reaction can be adapted for this synthesis. In a well-ventilated fume hood, a mixture of diethylene glycol (in excess to favor mono-substitution), a base such as potassium hydroxide, and a phase-transfer catalyst like tetrabutylammonium bromide is prepared in a suitable solvent (e.g., dioxane). Benzyl chloride is then added dropwise to the stirred solution at a controlled temperature. The reaction is typically heated to reflux for several hours to ensure complete reaction. After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with water to remove any remaining diethylene glycol and base, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-[2-(benzyloxy)ethoxy]ethanol.

Step 2: Conversion of 2-[2-(Benzyloxy)ethoxy]ethanol to this compound

The final step involves the conversion of the primary alcohol to an alkyl chloride. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂).

Reaction:

Experimental Protocol:

A detailed procedure for a closely related reaction can be adapted. 2-[2-(Benzyloxy)ethoxy]ethanol is dissolved in an inert solvent, such as dichloromethane or chloroform, in a flask equipped with a reflux condenser and a dropping funnel. The solution is cooled in an ice bath. Thionyl chloride, often dissolved in the same solvent, is added dropwise to the cooled solution while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently refluxed for a short period to drive the reaction to completion. The reaction is then quenched by carefully adding it to ice-cold water. The organic layer is separated, washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation.

Data Presentation

Physicochemical Data
PropertyValue
Molecular FormulaC₁₁H₁₅ClO₂
Molecular Weight214.69 g/mol
AppearanceLikely a colorless to pale yellow liquid
Boiling PointNot definitively reported, but estimated to be >200 °C at atmospheric pressure.
DensityNot definitively reported.
Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

SpectroscopyExpected Features
¹H NMR Signals corresponding to the aromatic protons of the benzyl group (approx. 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-CH₂-Ph, approx. 4.5 ppm), and multiplets for the ethylene glycol chain protons, including a triplet for the -CH₂-Cl group (approx. 3.6-3.8 ppm).
¹³C NMR Signals for the aromatic carbons, the benzylic carbon, the carbons of the ethylene glycol chain, and the carbon bearing the chlorine atom.
IR Spectroscopy Characteristic peaks for C-H stretching of aromatic and aliphatic groups, C-O-C ether linkages, and a C-Cl stretching vibration.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 214 and 216 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio), along with fragmentation patterns corresponding to the loss of functional groups.

Signaling Pathways and Experimental Workflows

Synthesis Pathway of this compound

Synthesis_Pathway Benzyl Chloride Benzyl Chloride Step1_Reaction Williamson Ether Synthesis Benzyl Chloride->Step1_Reaction Diethylene Glycol Diethylene Glycol Diethylene Glycol->Step1_Reaction Precursor_Alcohol 2-[2-(Benzyloxy)ethoxy]ethanol Step1_Reaction->Precursor_Alcohol Step2_Reaction Chlorination Precursor_Alcohol->Step2_Reaction Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Step2_Reaction Target_Compound This compound Step2_Reaction->Target_Compound

Caption: Two-step synthesis of this compound.

Application in the Synthesis of Ranolazine

This compound can be envisioned as a key intermediate in alternative synthetic routes to the anti-anginal drug, ranolazine. One plausible, though not the primary reported route, involves its reaction with a piperazine derivative.

Ranolazine_Synthesis Target_Compound This compound Coupling_Reaction N-Alkylation Target_Compound->Coupling_Reaction Piperazine_Derivative N-(2,6-dimethylphenyl)-piperazin-1-yl-acetamide Piperazine_Derivative->Coupling_Reaction Ranolazine_Precursor Ranolazine Precursor (with benzyl protection) Coupling_Reaction->Ranolazine_Precursor Debenzylation Deprotection Ranolazine_Precursor->Debenzylation Ranolazine Ranolazine Debenzylation->Ranolazine

Caption: Plausible use in Ranolazine synthesis.

Applications in Drug Development

The primary significance of this compound in the context of drug development lies in its role as a versatile intermediate. The presence of both a protected hydroxyl group (as a benzyl ether) and a reactive chloride allows for sequential and controlled introduction of this fragment into a target molecule.

Intermediate in Ranolazine Synthesis

While the most commonly cited syntheses of Ranolazine may proceed through different intermediates, the structural components of this compound are present within the final Ranolazine molecule (after debenzylation and further reaction). This suggests its potential use in alternative or second-generation synthetic routes. Its application would involve the N-alkylation of a piperazine derivative, followed by deprotection of the benzyl group to reveal the free hydroxyl group present in the final drug structure.

Conclusion

This compound is a valuable, albeit not widely known, synthetic intermediate. Its preparation via a straightforward two-step synthesis from common starting materials makes it an accessible building block for medicinal chemists. While a detailed historical account of its discovery is not available, its importance is underscored by its potential application in the synthesis of pharmaceuticals, such as ranolazine. This technical guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers and professionals in the field of drug development. Further research into its reaction chemistry and the development of more efficient synthetic protocols will continue to enhance its utility in the creation of novel therapeutic agents.

Technical Guide: 2-(2-Benzyloxyethoxy)ethyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(2-benzyloxyethoxy)ethyl chloride, a chemical intermediate with potential applications in organic synthesis and drug discovery. This document outlines its chemical identity, physical properties, and synonyms. Due to the limited publicly available information on its direct biological applications, this guide also explores the properties and synthesis of closely related compounds to provide a broader context for its potential utility.

Chemical Identity and Synonyms

The compound of interest is most accurately identified as 1-chloro-2-(2-(benzyloxy)ethoxy)ethane .

CAS Number: 64352-98-3

A variety of synonyms are used in chemical literature and supplier catalogs. Clarity in nomenclature is crucial for accurate research and procurement.

SynonymSource
1-Chloro-2-(2-(benzyloxy)ethoxy)ethanePubChem, Guidechem
{[2-(2-Chloroethoxy)ethoxy]methyl}benzeneGuidechem
1-Chloro-7-phenyl-3,6-dioxaheptaneGuidechem

It is important to distinguish this compound from the structurally similar Benzyl 2-chloroethyl ether (CAS Number: 17229-17-3), which has a different chemical structure and properties.

Physicochemical Properties

Quantitative data for 1-chloro-2-(2-(benzyloxy)ethoxy)ethane is summarized below.

PropertyValue
Molecular Formula C₁₁H₁₅ClO₂
Molecular Weight 214.69 g/mol
Density 1.096 g/cm³ (predicted)
Boiling Point 292.3 °C at 760 mmHg (predicted)
Refractive Index 1.510 (predicted)

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

The conversion of the precursor alcohol to the target ethyl chloride can be conceptually illustrated. This workflow represents a general strategy for such chemical transformations.

G Hypothetical Synthesis of 1-chloro-2-(2-(benzyloxy)ethoxy)ethane Precursor 2-(2-(Benzyloxy)ethoxy)ethanol Reagent Chlorinating Agent (e.g., SOCl₂, PCl₅) Precursor->Reagent Reaction Product 1-Chloro-2-(2-(benzyloxy)ethoxy)ethane Reagent->Product Chlorination Solvent Inert Solvent (e.g., Dichloromethane, Toluene) Solvent->Reagent Purification Workup and Purification (e.g., Extraction, Distillation) Product->Purification

Caption: Hypothetical workflow for the synthesis of the target compound.

Applications in Research and Development

Currently, there is no direct evidence in the scientific literature detailing the use of 1-chloro-2-(2-(benzyloxy)ethoxy)ethane in specific signaling pathways or as a key component in drug development. Its structure suggests its primary role as a chemical intermediate. The presence of a terminal chloride allows for nucleophilic substitution reactions, making it a potentially useful building block for introducing the benzyloxyethoxyethyl moiety into larger molecules.

Compounds with similar structural features, such as polyethylene glycol (PEG) chains, are frequently used in drug delivery and formulation to improve the solubility and pharmacokinetic profiles of therapeutic agents. The benzyloxy group can also serve as a protecting group for the terminal alcohol, which can be deprotected at a later synthetic stage.

Logical Relationship for Potential Application:

The utility of this compound can be inferred from its chemical structure, suggesting a role as a precursor for more complex molecules with potential biological activity.

G Inferred Utility of 1-chloro-2-(2-(benzyloxy)ethoxy)ethane Start 1-Chloro-2-(2-(benzyloxy)ethoxy)ethane Reaction Nucleophilic Substitution Start->Reaction Intermediate Functionalized Intermediate Reaction->Intermediate Deprotection Removal of Benzyl Group Intermediate->Deprotection Final_Compound Biologically Active Molecule or Drug Candidate Deprotection->Final_Compound

Caption: Potential synthetic utility of the title compound.

Conclusion

1-Chloro-2-(2-(benzyloxy)ethoxy)ethane is a chemical intermediate with potential value in organic synthesis. While specific applications in drug development and signaling pathways are not documented, its structural features suggest its utility as a building block for more complex molecules. Further research is required to explore the full potential of this compound in medicinal chemistry and materials science. Researchers interested in utilizing this compound should rely on the physicochemical data provided and consider the inferred synthetic pathways as a starting point for their experimental design.

Spectroscopic Analysis of 2-(2-Benzyloxyethoxy)ethyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for the compound 2-(2-benzyloxyethoxy)ethyl chloride. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document outlines the predicted spectral characteristics based on the analysis of structurally similar compounds and general principles of spectroscopy. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are derived from the known spectral data of analogous structures, including 2'-(Benzyloxy)ethyl 2-chloroacetate, 2-(2-Chloroethoxy)ethanol, and general spectroscopic principles for ethers and alkyl halides.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35Multiplet5HC₆H₅-
~4.57Singlet2HC₆H₅-CH₂-O-
~3.75Triplet2H-O-CH₂-CH₂-Cl
~3.68Triplet2H-O-CH₂-CH₂-O-
~3.62Triplet2H-O-CH₂-CH₂-Cl
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~138Quaternary C of Phenyl Group
~128CH of Phenyl Group
~127CH of Phenyl Group
~73C₆H₅-CH₂-O-
~71-O-CH₂-CH₂-O-
~70-O-CH₂-CH₂-Cl
~43-CH₂-Cl
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumC-H stretch (aromatic)
2950-2850StrongC-H stretch (aliphatic)
1495, 1450MediumC=C stretch (aromatic)
1100StrongC-O-C stretch (ether)
750-700StrongC-H bend (aromatic, monosubstituted)
650-600Medium-StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
214/216Low[M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes)
91High[C₇H₇]⁺ (Tropylium ion, base peak)
107Medium[C₇H₇O]⁺
63/65Medium[CH₂CH₂Cl]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the carbon channel.

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Procedure:

  • Sample Introduction:

    • If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The compound will be separated from any impurities and introduced into the mass spectrometer.

    • For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

  • Ionization:

    • Use a suitable ionization technique. Electron Ionization (EI) is common for generating fragment ions and determining the fragmentation pattern.

  • Mass Analysis:

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for fragments containing a chlorine atom.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_compound Target Compound cluster_spectroscopy Spectroscopic Analysis cluster_data Obtained Data Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data

Caption: Workflow for the spectroscopic characterization of the target compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Benzyloxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of 2-(2-benzyloxyethoxy)ethyl chloride, a valuable bifunctional molecule often used as a linker or building block in the development of complex organic molecules and active pharmaceutical ingredients. The synthesis begins with the selective monobenzylation of diethylene glycol, followed by the chlorination of the resulting alcohol.

Overall Synthesis Pathway

The synthesis proceeds in two primary stages:

  • Step 1: Monobenzylation of Diethylene Glycol. This step involves the selective protection of one of the two hydroxyl groups of diethylene glycol with a benzyl group to yield 2-(2-benzyloxyethoxy)ethanol.

  • Step 2: Chlorination of 2-(2-Benzyloxyethoxy)ethanol. The remaining free hydroxyl group is then converted to a chloride using a suitable chlorinating agent, such as thionyl chloride, to produce the final product.

Synthesis_Pathway DEG Diethylene Glycol Intermediate 2-(2-Benzyloxyethoxy)ethanol DEG->Intermediate  1. NaH  2. Benzyl Chloride  THF Product This compound Intermediate->Product  SOCl2  Pyridine, DCM Workflow cluster_step1 Step 1: Monobenzylation cluster_step2 Step 2: Chlorination S1_Start Setup Reaction (Diethylene Glycol, NaH, THF) S1_React Add Benzyl Chloride Reflux 12-16h S1_Start->S1_React S1_Workup Quench (NH4Cl) Aqueous Workup S1_React->S1_Workup S1_Purify Vacuum Distillation or Column Chromatography S1_Workup->S1_Purify S1_Product Intermediate: 2-(2-Benzyloxyethoxy)ethanol S1_Purify->S1_Product S2_Start Setup Reaction (Intermediate, Pyridine, DCM) S1_Product->S2_Start Use as starting material S2_React Add Thionyl Chloride Stir at RT 4-6h S2_Start->S2_React S2_Workup Aqueous Workup (HCl, NaHCO3 washes) S2_React->S2_Workup S2_Purify Vacuum Distillation S2_Workup->S2_Purify S2_Product Final Product: This compound S2_Purify->S2_Product

Application Notes and Protocols for the Use of 2-(2-Benzyloxyethoxy)ethyl Chloride as a Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Benzyloxyethoxy)ethyl chloride is a versatile, flexible linker molecule employed in bioconjugation and drug delivery systems. Its structure, featuring a hydrophilic di-ethylene glycol core, a terminal reactive chloride, and a benzyl ether protecting group, allows for the covalent attachment of various payloads, such as small molecules, peptides, or imaging agents, to biological macromolecules like proteins. The benzyloxy group provides a handle for further modification or can be deprotected to reveal a hydroxyl group for subsequent chemistries. The terminal chloride acts as a stable yet reactive electrophile for nucleophilic substitution reactions with functional groups on biomolecules, primarily the ε-amino group of lysine residues and the thiol group of cysteine residues. This document provides detailed protocols for the application of this compound in bioconjugation.

Principle of Reaction

The conjugation of this compound to proteins is based on the principle of nucleophilic substitution (SN2 reaction). The electron-rich nucleophilic groups on the protein, such as the primary amine of a lysine residue or the thiol of a cysteine residue, attack the electrophilic carbon atom of the linker that is bonded to the chlorine atom. This results in the displacement of the chloride ion and the formation of a stable covalent bond between the linker and the protein. The reaction conditions, particularly pH, are critical to ensure the nucleophilicity of the target amino acid residues.

Data Presentation

The efficiency of conjugation with chloro-group containing linkers is influenced by several factors including the nucleophilicity of the target residue, pH, temperature, and the molar ratio of linker to protein. While specific data for this compound is not extensively published, the following table summarizes typical quantitative data obtained for the alkylation of proteins with similar chloro-functionalized PEG linkers.

Target ResidueMolar Excess of LinkerReaction pHReaction Time (hours)Temperature (°C)Typical Conjugation Efficiency (%)Reference
Lysine (Amine)20-50 fold8.0-9.04-1225-3730-60[General Alkylation Protocols]
Cysteine (Thiol)10-20 fold7.0-8.02-42570-90[General Alkylation Protocols]

Note: This data is representative of alkylation reactions with alkyl chlorides and should be used as a guideline. Optimization for each specific protein and application is recommended.

Experimental Protocols

Protocol 1: Conjugation to Protein Lysine Residues

This protocol outlines the procedure for labeling the primary amine groups of lysine residues in a target protein with this compound.

Materials:

  • Target protein in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.5)

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

  • Reaction vessels and standard laboratory equipment

Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in a non-amine containing buffer at pH 8.0-9.0. Buffers such as phosphate or borate are suitable. Avoid buffers containing primary amines like Tris, as they will compete for reaction with the linker.

  • Linker Solution Preparation: Immediately before use, prepare a 10-50 mM stock solution of this compound in DMSO or DMF. The linker is susceptible to hydrolysis, so fresh preparation is crucial.

  • Conjugation Reaction: a. Calculate the required volume of the linker stock solution to achieve a 20-50 fold molar excess relative to the protein. b. Slowly add the calculated volume of the linker solution to the stirring protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to minimize protein denaturation. c. Incubate the reaction mixture at room temperature (25°C) for 4-12 hours with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

  • Quenching the Reaction: Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted linker. Incubate for 1 hour at room temperature.

  • Purification: Remove the excess linker and reaction by-products by either dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column according to the manufacturer's instructions.

  • Characterization: Analyze the resulting conjugate to determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry, SDS-PAGE, or UV-Vis spectroscopy (if the payload has a chromophore).

Protocol 2: Conjugation to Protein Cysteine Residues

This protocol is designed for the selective labeling of thiol groups on cysteine residues. It is essential to first reduce any existing disulfide bonds to ensure the availability of free thiols.

Materials:

  • Target protein in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 5 mM EDTA, pH 7.5)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis cassettes

  • Reaction vessels and standard laboratory equipment

Procedure:

  • Protein Reduction (if necessary): a. If the protein contains disulfide bonds, dissolve it in a buffer at pH 7.5. b. Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) and incubate for 1-2 hours at room temperature. c. Remove the reducing agent using a desalting column.

  • Linker Solution Preparation: Prepare a fresh 10-50 mM stock solution of this compound in DMSO or DMF immediately before the conjugation step.

  • Conjugation Reaction: a. Adjust the pH of the reduced protein solution to 7.0-8.0. b. Add a 10-20 fold molar excess of the linker solution to the protein solution. c. Incubate the reaction for 2-4 hours at room temperature in the dark to prevent potential side reactions.[1]

  • Purification: Purify the conjugate from excess linker and by-products using a desalting column or dialysis.

  • Characterization: Determine the extent of conjugation using methods such as Ellman's reagent to quantify free thiols, or by mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_lysine Lysine Conjugation cluster_cysteine Cysteine Conjugation Lys_Protein Protein Solution (pH 8.0-9.0) Lys_React Add Linker (20-50x excess) Lys_Protein->Lys_React Lys_Linker Prepare Linker Solution Lys_Linker->Lys_React Lys_Incubate Incubate (4-12h, RT) Lys_React->Lys_Incubate Lys_Quench Quench Reaction (Tris buffer) Lys_Incubate->Lys_Quench Lys_Purify Purification (Dialysis/Desalting) Lys_Quench->Lys_Purify Lys_Analyze Characterization (MS, SDS-PAGE) Lys_Purify->Lys_Analyze Cys_Protein Protein Solution (pH 7.5) Cys_Reduce Reduce Disulfides (TCEP) Cys_Protein->Cys_Reduce Cys_Purify1 Remove Reductant Cys_Reduce->Cys_Purify1 Cys_React Add Linker (10-20x excess) Cys_Purify1->Cys_React Cys_Linker Prepare Linker Solution Cys_Linker->Cys_React Cys_Incubate Incubate (2-4h, RT, dark) Cys_React->Cys_Incubate Cys_Purify2 Purification (Dialysis/Desalting) Cys_Incubate->Cys_Purify2 Cys_Analyze Characterization (MS, Ellman's) Cys_Purify2->Cys_Analyze

Caption: Experimental workflows for protein conjugation.

signaling_pathway cluster_reaction Nucleophilic Substitution Mechanism Protein Protein Nucleophile (Lys-NH2 or Cys-SH) TransitionState SN2 Transition State [Nu---C---Cl]δ- Protein->TransitionState Nucleophilic Attack Linker This compound (R-Cl) Linker->TransitionState Product Conjugated Protein (Protein-R) TransitionState->Product Bond Formation Byproduct Chloride Ion (Cl-) TransitionState->Byproduct Leaving Group Departure

Caption: Reaction mechanism for linker conjugation.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing 2-(2-Benzyloxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Proteolysis Targeting Chimeras (PROTACs) using 2-(2-benzyloxyethoxy)ethyl chloride as a key building block for the linker component. Detailed experimental protocols, data presentation, and visualizations are included to facilitate the design and execution of PROTAC synthesis in a research and development setting.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as impacting the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Polyethylene glycol (PEG)-based linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility, which can be crucial for optimal ternary complex formation.[1][2] The building block this compound offers a convenient starting point for the introduction of a protected two-unit PEG linker, which can be further elaborated and coupled to the POI ligand and the E3 ligase ligand.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a multi-step process. The overall strategy involves the sequential attachment of the linker to the "warhead" (POI ligand) and the E3 ligase ligand, followed by deprotection steps where necessary. The flexibility of this approach allows for the synthesis of a library of PROTACs with varying linker lengths to identify the optimal construct for inducing degradation of the target protein.

PROTAC Synthesis Workflow cluster_0 Linker Synthesis and Functionalization cluster_1 PROTAC Assembly A This compound B Alkylation of POI Ligand A->B Reaction with POI-Ligand-Nu C Benzyl-Protected Linker-POI Conjugate B->C D Deprotection (Hydrogenolysis) C->D Pd/C, H2 G Activated Linker-POI Conjugate E Alcohol-Functionalized Linker-POI D->E F Activation of Alcohol E->F e.g., Mesylation, Tosylation I Final PROTAC G->I Coupling Reaction H E3 Ligase Ligand H->I

Figure 1: General workflow for the synthesis of a PROTAC utilizing this compound.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. This process is initiated by the formation of a ternary complex, leading to ubiquitination of the target protein and its subsequent recognition and degradation by the proteasome.

PROTAC Signaling Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 2: Mechanism of PROTAC-induced protein degradation.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of a PROTAC using this compound. These should be adapted based on the specific properties of the POI ligand and E3 ligase ligand.

Protocol 1: Synthesis of Benzyl-Protected Linker-Warhead Conjugate

This protocol describes the alkylation of a nucleophilic handle on the POI ligand (warhead) with this compound.

Materials:

  • POI ligand with a nucleophilic group (e.g., phenol, amine, or thiol)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Sodium iodide (NaI) (catalytic amount)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) and a catalytic amount of NaI.

  • Stir the mixture under an inert atmosphere at room temperature for 30 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the benzyl-protected linker-warhead conjugate.

Protocol 2: Deprotection of the Benzyl Group

This protocol describes the removal of the benzyl protecting group to reveal a terminal hydroxyl group on the linker.

Materials:

  • Benzyl-protected linker-warhead conjugate

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected linker-warhead conjugate in MeOH or EtOH.

  • Carefully add Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with H₂ gas.

  • Stir the reaction vigorously under a H₂ atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol-functionalized linker-warhead conjugate.

Protocol 3: Final PROTAC Assembly

This protocol describes the coupling of the alcohol-functionalized linker-warhead conjugate with an E3 ligase ligand that has a suitable reactive group. This example uses a carboxylic acid on the E3 ligase ligand and a Mitsunobu reaction for coupling.

Materials:

  • Alcohol-functionalized linker-warhead conjugate

  • E3 ligase ligand with a carboxylic acid handle

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the alcohol-functionalized linker-warhead conjugate (1.0 eq), the E3 ligase ligand (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

Data Presentation: Impact of Linker Length on PROTAC Activity

The length of the linker is a critical parameter for PROTAC efficacy. A systematic variation of the linker length, which can be achieved by using different PEG-based building blocks, is often necessary to identify the optimal construct. The following tables provide representative data on how linker length can influence the degradation capacity (DC₅₀) and binding affinity (IC₅₀) of PROTACs.[3][4]

Table 1: Effect of Linker Length on Estrogen Receptor (ER) Degradation [4]

PROTAC CompoundLinker Length (atoms)DC₅₀ (nM)
PROTAC A12>1000
PROTAC B16500
PROTAC C20800

Table 2: Influence of Linker Composition and Length on BRD4 Degradation

PROTAC CompoundLinker TypeLinker Length (atoms)DC₅₀ (nM) for BRD4
dBET1PEG144.3
MZ1PEG1219
ARV-825PEG/Alkyl~161

Note: The data in these tables are illustrative and sourced from published literature. Actual results will vary depending on the specific target protein, warhead, and E3 ligase ligand used.

Logical Relationship Diagram for Linker Optimization

The process of optimizing the linker for a PROTAC is iterative and involves a feedback loop between chemical synthesis and biological evaluation.

Linker Optimization Cycle A Design Linker Variants (e.g., vary length using different PEG units) B Synthesize PROTAC Library A->B C Biological Evaluation (e.g., DC50, ternary complex formation) B->C D Structure-Activity Relationship (SAR) Analysis C->D D->A Iterate Design E Optimized PROTAC Candidate D->E Identify Lead

Figure 3: Iterative cycle for PROTAC linker optimization.

Conclusion

The use of this compound provides a versatile and efficient entry point for the synthesis of PEG-containing PROTACs. The protocols and workflows outlined in these application notes serve as a foundational guide for researchers in the field of targeted protein degradation. Systematic variation of the linker length and composition, coupled with rigorous biological evaluation, is paramount to the development of potent and selective PROTAC molecules for therapeutic and research applications.

References

Application Notes and Protocols for Peptide Modification using 2-(2-benzyloxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of peptides with chemical moieties that enhance their therapeutic properties is a cornerstone of modern drug development. One such modification is the introduction of short polyethylene glycol (PEG)-like chains, a process known as PEGylation. This technique can improve a peptide's pharmacokinetic profile by increasing its hydrodynamic radius, which in turn can reduce renal clearance and protect against enzymatic degradation, leading to a longer circulating half-life.[1][2][3] Furthermore, PEGylation can enhance the solubility of hydrophobic peptides and reduce their immunogenicity.[1][2]

2-(2-benzyloxyethoxy)ethyl chloride is a valuable reagent for the site-specific modification of peptides, introducing a short, discrete PEG-like chain with a terminal benzyl protecting group. This modification allows for the subsequent selective deprotection and further functionalization of the peptide, if desired. The primary target residues for modification with this alkylating agent are the nucleophilic side chains of cysteine and lysine, as well as the N-terminal alpha-amino group.[4][5][6][7] Careful control of reaction conditions, such as pH, allows for a degree of selectivity in the modification site.[5][7]

These application notes provide detailed protocols for the modification of peptides with this compound, subsequent deprotection of the benzyl group, and the purification and characterization of the modified peptide.

Data Presentation: Quantitative Summary of a Typical Modification Reaction

The following table summarizes the expected quantitative data from a typical experiment involving the modification of a model cysteine-containing peptide. These values are illustrative and may vary depending on the specific peptide sequence and reaction conditions.

ParameterValueMethod of Determination
Starting Peptide Purity >95%Analytical RP-HPLC
Reagent:Peptide Molar Ratio 5:1-
Reaction Time 4 hours-
Reaction Temperature Room Temperature-
Conversion to Modified Peptide >90%LC-MS
Yield of Purified Modified Peptide 65%Analytical RP-HPLC
Purity of Final Modified Peptide >98%Analytical RP-HPLC
Identity Confirmation Expected mass observedESI-MS

Experimental Protocols

Protocol 1: Site-Specific Alkylation of a Cysteine Residue

This protocol describes the modification of a peptide containing a free cysteine residue. The thiol group of cysteine is highly nucleophilic and readily undergoes S-alkylation.[4]

Materials:

  • Cysteine-containing peptide

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve the cysteine-containing peptide in DMF to a concentration of 1 mg/mL.

  • Add DIEA to the solution to a final concentration of 10 mM. This acts as a base to deprotonate the thiol group, increasing its nucleophilicity.

  • Add a 5-fold molar excess of this compound to the peptide solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by LC-MS. Look for the disappearance of the starting peptide mass and the appearance of a new peak corresponding to the mass of the peptide plus the mass of the 2-(2-benzyloxyethoxy)ethyl moiety (C11H14O2 = 178.23 Da).

  • Once the reaction is complete, quench the reaction by adding water.

  • Purify the modified peptide by preparative reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[8][9]

  • Collect the fractions containing the desired product and confirm the mass by mass spectrometry.

  • Lyophilize the pure fractions to obtain the modified peptide as a white powder.

Protocol 2: Modification of Lysine Residues or the N-terminus

Modification of the primary amines of lysine side chains or the N-terminus can be achieved at a higher pH.[5][7] It is important to note that this can lead to a mixture of products if multiple lysine residues are present.

Materials:

  • Peptide containing lysine residues or a free N-terminus

  • This compound

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Acetonitrile (ACN)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve the peptide in a mixture of sodium bicarbonate buffer (0.1 M, pH 8.5) and ACN (1:1 v/v) to a concentration of 1 mg/mL.

  • Add a 10-fold molar excess of this compound to the peptide solution.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the desired level of modification is achieved, acidify the reaction mixture with 1% TFA to stop the reaction.

  • Purify the modified peptide(s) by preparative reverse-phase HPLC.[8][9]

  • Characterize the collected fractions by mass spectrometry to identify the different modified species (e.g., mono-, di-, tri-modified).[10][11][12]

  • Lyophilize the pure fractions.

Protocol 3: Deprotection of the Benzyl Group

The benzyl ether can be cleaved by catalytic transfer hydrogenation to yield the free hydroxyl group.[13]

Materials:

  • Benzyloxy-modified peptide

  • 10% Palladium on carbon (Pd/C)

  • Formic acid

  • Methanol

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve the benzyloxy-modified peptide in methanol.

  • Carefully add 10% Pd/C catalyst to the solution (approximately 10% by weight of the peptide).

  • Add formic acid to the reaction mixture (a large excess, e.g., 10-20 equivalents).

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS, looking for the mass shift corresponding to the loss of the benzyl group (90.12 Da).

  • Once the reaction is complete, filter the mixture through a syringe filter to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the deprotected peptide by preparative reverse-phase HPLC.[8][9]

  • Confirm the final product by mass spectrometry and lyophilize.

Visualizations

Peptide_Modification_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_modification Modification cluster_purification Purification & Analysis cluster_deprotection Deprotection (Optional) Start Start: Purified Peptide Peptide Peptide with Cys/Lys/N-terminus Start->Peptide Reaction Alkylation with This compound Peptide->Reaction Quench Reaction Quench Reaction->Quench HPLC Preparative RP-HPLC Quench->HPLC LCMS LC-MS Analysis HPLC->LCMS Deprotection Catalytic Hydrogenation (Pd/C, HCOOH) LCMS->Deprotection Final_Purification Final RP-HPLC Purification Deprotection->Final_Purification Final_Product Final Modified Peptide Final_Purification->Final_Product

Caption: Experimental workflow for peptide modification.

Signaling_Pathway_Analogy cluster_peptide Native Peptide cluster_modification Modification Event cluster_modified_peptide Modified Peptide cluster_deprotection_event Deprotection Event cluster_final_product Final Bioactive Peptide Native_Peptide Short Half-life Poor Solubility Potential Immunogenicity Modification Alkylation with This compound Native_Peptide->Modification Modified_Peptide Intermediate with Benzyloxy Protecting Group Modification->Modified_Peptide Deprotection Removal of Benzyl Group Modified_Peptide->Deprotection Final_Peptide Improved Pharmacokinetics Enhanced Solubility Reduced Immunogenicity Deprotection->Final_Peptide

Caption: Logical flow of peptide property enhancement.

Chemical_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Peptide-SH Peptide-SH (Cysteine Residue) Conditions DIEA, DMF Room Temperature Peptide-SH->Conditions Reagent Cl-CH2CH2-O-CH2CH2-O-Bn (this compound) Reagent->Conditions Product Peptide-S-CH2CH2-O-CH2CH2-O-Bn (Modified Peptide) Conditions->Product

Caption: S-alkylation of a cysteine residue.

References

Application Notes and Protocols: Reaction of 2-(2-benzyloxyethoxy)ethyl chloride with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines with 2-(2-benzyloxyethoxy)ethyl chloride is a significant reaction in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. This reaction introduces a flexible and functionalized ethoxyethyl side chain onto a primary or secondary amine. The resulting N-substituted 2-(2-benzyloxyethoxy)ethylamines are valuable intermediates for the synthesis of more complex molecules, including ligands, probes, and potential therapeutic agents. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected at a later synthetic stage. This document provides detailed protocols and application notes for the reaction of this compound with primary and secondary amines, addressing common challenges and offering guidance for successful synthesis.

Reaction Mechanism and Principles

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

A common challenge in the N-alkylation of primary amines is over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkylating agent to form a tertiary amine. This can result in a mixture of mono- and di-alkylated products, necessitating careful control of reaction conditions and stoichiometry. In some cases, further alkylation can lead to the formation of quaternary ammonium salts.

Another potential issue arises when the starting amine is in the form of a salt (e.g., a hydrochloride). The free amine must be generated in situ using a base. The choice of base and the reaction conditions are crucial, as some free amines can be unstable and prone to rearrangement. A "one-pot" approach, where the amine salt, base, and alkylating agent are all present in the reaction mixture, can mitigate this by allowing the free amine to react with the alkylating agent as it is formed.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with primary and secondary amines. It is recommended to perform small-scale trial reactions to optimize conditions for specific substrates.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

Objective: To synthesize N-benzyl-2-(2-benzyloxyethoxy)ethanamine.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Amine and Base: Add anhydrous acetonitrile or DMF, followed by benzylamine (1.0-1.2 eq) and anhydrous potassium carbonate (1.5-2.0 eq) or triethylamine (1.5-2.0 eq). The use of a slight excess of the amine can help to drive the reaction to completion but may increase the risk of dialkylation.

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-benzyl-2-(2-benzyloxyethoxy)ethanamine.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

Objective: To synthesize 4-(2-(2-(benzyloxy)ethoxy)ethyl)morpholine.

Materials:

  • This compound

  • Morpholine

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Amine and Base: Add anhydrous acetonitrile or DMF, followed by morpholine (1.0-1.2 eq) and anhydrous potassium carbonate (1.5-2.0 eq) or triethylamine (1.5-2.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain pure 4-(2-(2-(benzyloxy)ethoxy)ethyl)morpholine.

Data Presentation

The following table can be used to document the results of the N-alkylation reactions.

EntryAmine (Structure)Amine:Chloride RatioBase (eq)SolventTemp (°C)Time (h)Yield (%)Notes
1Benzylamine1:1K₂CO₃ (1.5)MeCN6012Mono-alkylation
2Aniline1:1Et₃N (2.0)DMF7024
3Morpholine1.2:1K₂CO₃ (1.5)MeCN508
4Piperidine1.2:1K₂CO₃ (2.0)DMF6010
5Diethylamine1:1Et₃N (1.5)MeCNRT24

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_products Products amine R¹R²NH (Primary or Secondary Amine) reagents + Base (e.g., K₂CO₃, Et₃N) + Solvent (e.g., MeCN, DMF) alkyl_chloride Cl-CH₂CH₂OCH₂CH₂OCH₂Ph (this compound) product R¹R²N-CH₂CH₂OCH₂CH₂OCH₂Ph (N-alkylated amine) hcl HCl reagents->product Sɴ2 Reaction

Caption: General reaction scheme for the N-alkylation of amines.

Workflow arrow arrow start Start setup Reaction Setup: Combine amine, base, and solvent start->setup add_reagent Add this compound setup->add_reagent react Stir and Heat (Monitor by TLC) add_reagent->react workup Work-up: Filter and concentrate react->workup extract Extraction: Dissolve in organic solvent, wash with aqueous solutions workup->extract dry Dry and Concentrate: Dry with MgSO₄/Na₂SO₄, remove solvent extract->dry purify Purification: Silica gel column chromatography dry->purify end End: Isolated pure product purify->end

Caption: Experimental workflow for the synthesis and purification.

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-(2-Benzyloxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions involving 2-(2-benzyloxyethoxy)ethyl chloride. This versatile substrate readily undergoes SN2 reactions with a variety of nucleophiles, yielding a range of valuable compounds for research and drug development. The protocols provided are based on established methodologies and offer a starting point for laboratory synthesis.

Introduction

This compound is a primary alkyl chloride that is an excellent substrate for nucleophilic substitution reactions. The presence of the ether linkages and the benzyl group can influence the compound's physical properties and reactivity. The primary nature of the alkyl chloride favors the SN2 mechanism, which proceeds with inversion of configuration and is sensitive to steric hindrance.

The general scheme for nucleophilic substitution is as follows:

General Reaction Scheme

Applications in Organic Synthesis

The products of nucleophilic substitution reactions with this compound are valuable intermediates in various fields:

  • Drug Discovery: The resulting ethers, amines, azides, and thioethers can serve as scaffolds or building blocks for the synthesis of more complex biologically active molecules.

  • Material Science: Modification of the terminal group can be used to synthesize functionalized polymers and other materials with tailored properties.

  • Bioconjugation: The introduction of reactive handles, such as azides, allows for subsequent "click" chemistry reactions to attach the molecule to biomolecules.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the nucleophilic substitution of this compound and analogous compounds with various nucleophiles.

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Reference
AzideSodium Azide (NaN₃)Water504890.1[1]
Alkoxide (Ethoxide)Sodium Ethoxide (NaOEt)Ethanol50-1001-850-95[2][3][4]
Amine (Piperazine)Piperazine monohydrochlorideWater786.578.2[5]
Amine (Ammonia)Concentrated Ammonia in EthanolEthanolHeat (sealed tube)-Variable[1][6][7][8]
Thiolate (General)R-SNaEthanol or DMFRoom Temp - 50-Good to Excellent

Note: The data for the azide reaction was obtained using the closely related substrate 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride. The reaction conditions are expected to be similar for this compound.

Experimental Protocols

Synthesis of 2-(2-Benzyloxyethoxy)ethyl Azide

This protocol is adapted from the synthesis of a similar azide compound.[1]

Reaction Scheme:

Azide Synthesis Scheme

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Sodium iodide (NaI) (catalyst)

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent), sodium azide (1.2 equivalents), and a catalytic amount of sodium iodide in distilled water.

  • Stir the reaction mixture at 50°C for 48 hours.

  • After cooling to room temperature, extract the mixture three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the product, 2-(2-benzyloxyethoxy)ethyl azide.

Williamson Ether Synthesis: Preparation of 2-(2-Benzyloxyethoxy)ethyl Ethyl Ether

This is a general protocol for the Williamson ether synthesis.[2][3][4]

Reaction Scheme:

Williamson Ether Synthesis Scheme

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • Add this compound (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Synthesis of N-(2-(2-Benzyloxyethoxy)ethyl)piperidine

This protocol is based on the reaction of piperazine with a similar chloro-compound.[5]

Reaction Scheme:

Piperidine Synthesis Scheme

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile, add piperidine (2 equivalents) and potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

  • Further purification can be achieved by column chromatography if necessary.

Synthesis of 2-(2-Benzyloxyethoxy)ethyl Thioethers

This is a general procedure for the synthesis of thioethers.

Reaction Scheme:

Thioether Synthesis Scheme

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0°C and add the desired thiol (1.1 equivalents) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50°C until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate to give the crude thioether, which can be purified by column chromatography.

Visualizations

Logical Workflow for Nucleophilic Substitution

Nucleophilic_Substitution_Workflow Substrate This compound Reaction S_N2 Reaction Substrate->Reaction Nucleophile Select Nucleophile (e.g., N3-, RO-, R2NH, RS-) Nucleophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Substituted Product Purification->Product

Caption: General workflow for nucleophilic substitution reactions.

Signaling Pathway Analogy: Reagent Interaction

Reagent_Interaction reagent_A Nucleophile (Nu-) transition_state Transition State [Nu---R---Cl]δ- reagent_A->transition_state Attacks reagent_B Substrate (R-Cl) This compound reagent_B->transition_state product Product (R-Nu) transition_state->product leaving_group Leaving Group (Cl-) transition_state->leaving_group Departs

Caption: Interaction of reagents in an SN2 reaction.

References

Application Notes and Protocols for Monitoring 2-(2-Benzyloxyethoxy)ethyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2-Benzyloxyethoxy)ethyl chloride is an important intermediate in organic synthesis, often utilized in the preparation of more complex molecules through nucleophilic substitution reactions. In these reactions, the chloride atom acts as a leaving group and is replaced by a nucleophile.[1][2][3][4] Effective monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with high purity and yield. This document provides detailed analytical methods and protocols for monitoring reactions involving this compound.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a robust and widely used technique for monitoring the progress of organic reactions. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For reactions involving this compound, reverse-phase HPLC is particularly suitable. This method allows for the simultaneous quantification of the starting material, product(s), and any potential impurities, providing a comprehensive profile of the reaction mixture over time. The benzyl group in the molecule provides a strong chromophore, making UV detection a sensitive and effective choice.

Experimental Protocol:

a) Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis or Diode Array Detector (DAD)

  • Autosampler

  • Column oven

  • Data acquisition and processing software

b) Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile, to prevent further reaction.

  • Vortex the mixture to ensure homogeneity.

  • If the sample contains solid particles, filter it through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Perform further dilutions if necessary to bring the analyte concentrations within the linear range of the calibration curve.

c) Chromatographic Conditions: A reverse-phase method is recommended for separating the relatively non-polar starting material from potentially more polar products.

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., Waters XBridge C18, 250 x 4.6 mm, 3.5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

d) Data Analysis: The concentration of the reactant and product(s) can be determined by integrating the area of their respective peaks and comparing them to a pre-established calibration curve. The percentage conversion can be calculated as follows:

Conversion (%) = [Initial Area (reactant) - Area (reactant) at time t] / [Initial Area (reactant)] * 100

Workflow for HPLC Reaction Monitoring

HPLC_Workflow cluster_reaction Reaction Phase cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_results Data Interpretation Reaction Ongoing Reaction Sampling Aliquoting at Time (t) Reaction->Sampling Quenching Quenching with Acetonitrile Sampling->Quenching Dilution Dilution Quenching->Dilution Filtration Syringe Filtration (0.22 µm) Dilution->Filtration Vialing Transfer to HPLC Vial Filtration->Vialing Injection HPLC Injection Vialing->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Data Data Acquisition Detection->Data Integration Peak Integration Data->Integration Quantification Quantification via Calibration Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for HPLC-based reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for monitoring reactions that involve volatile and thermally stable compounds. It offers excellent separation efficiency (GC) and definitive identification (MS). This method is well-suited for tracking the consumption of this compound and the formation of its substitution products, provided they are sufficiently volatile. The mass spectrometer provides structural information, which is invaluable for identifying unexpected byproducts.

Experimental Protocol:

a) Instrumentation:

  • Gas Chromatograph (GC) system

  • Mass Spectrometer (MS) detector

  • Autosampler

  • Data acquisition and processing software

b) Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).

  • Add an internal standard if quantitative analysis is desired.

  • Vortex the mixture.

  • If necessary, wash the organic layer with water or brine to remove non-volatile salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the sample into a GC vial.

c) Chromatographic Conditions: The following conditions are a good starting point and can be optimized as needed.

ParameterRecommended Setting
Column HP-5MS or ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[5]
Carrier Gas Helium at a constant flow of 1.0 mL/min[5]
Injector Temp. 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial temp 80 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Source Temp. 230 °C[5]
MS Quad Temp. 150 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

d) Data Analysis: Monitor the reaction by observing the decrease in the peak area of the starting material's molecular ion or characteristic fragments and the corresponding increase in the product's peaks. Relative quantification can be performed by comparing peak areas (normalized to an internal standard, if used).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is an indispensable tool for monitoring chemical reactions as it provides detailed structural information about the molecules in the reaction mixture. For reactions of this compound, ¹H NMR is particularly useful. By tracking the chemical shifts of specific protons, one can observe the disappearance of the starting material and the emergence of the product in real-time or through analysis of quenched aliquots. Key signals to monitor include the methylene protons adjacent to the chlorine atom in the starting material and their shift upon substitution.

Experimental Protocol:

a) Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

b) Sample Preparation (for aliquot analysis):

  • Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction immediately.

  • Remove the reaction solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).

  • Transfer the solution to an NMR tube for analysis.

c) Data Acquisition:

  • Experiment: Standard ¹H NMR

  • Solvent: CDCl₃

  • Temperature: Room Temperature

  • Number of Scans: 8-16 (adjust for desired signal-to-noise)

  • Relaxation Delay: 5 seconds (to ensure accurate integration)

d) Data Analysis: The progress of the reaction can be monitored by observing the change in the integration values of characteristic proton signals.

CompoundKey ¹H NMR Signal (in CDCl₃)Approximate Chemical Shift (ppm)
Starting Material -O-CH₂-CH₂ -Cl~3.75 (t)
Starting Material Ph-CH₂ -O-~4.60 (s)
Hypothetical Product (e.g., with -N₃) -O-CH₂-CH₂ -N₃~3.40 (t)

By comparing the integral of the disappearing reactant signal (e.g., -CH₂-Cl at ~3.75 ppm) to the integral of a stable internal standard or a signal from the product, the reaction conversion can be calculated.

Logical Relationship of Analytical Methods

Methods cluster_techniques Analytical Techniques cluster_info Information Obtained Reaction Reaction Mixture (Reactant, Product, Byproducts) HPLC HPLC Reaction->HPLC GCMS GC-MS Reaction->GCMS NMR NMR Reaction->NMR Quant Quantitative Data (Concentration, Conversion) HPLC->Quant High Qual Qualitative Data (Identification) HPLC->Qual High GCMS->Quant High GCMS->Qual Very High Struct Structural Information GCMS->Struct High (via MS) NMR->Quant Medium NMR->Qual Very High NMR->Struct Very High

Caption: Relationship between analytical methods and data output.

References

Application Note and Protocol: Purification of 2-(2-Benzyloxyethoxy)ethyl Chloride Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Benzyloxyethoxy)ethyl chloride and its derivatives are important intermediates in organic synthesis, particularly in the development of novel therapeutic agents and functionalized materials. The purity of these compounds is critical for the success of subsequent reactions and for ensuring the desired biological activity and safety profile of the final products. Column chromatography is a widely used and effective technique for the purification of these moderately polar compounds, allowing for the removal of reaction byproducts, unreacted starting materials, and other impurities.[1] This document provides a detailed protocol for the purification of this compound derivatives using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] For the purification of this compound derivatives, silica gel, a polar adsorbent, is a suitable stationary phase. The separation is achieved by eluting the sample through the column with a mobile phase of appropriate polarity. Less polar impurities will travel through the column more quickly, while the more polar target compound and impurities will be retained longer. By carefully selecting the mobile phase, a clean separation can be achieved.

Experimental Protocols

Materials and Equipment
  • Crude this compound derivative

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Pre-purification Analysis: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The ideal solvent system should provide a good separation of the desired product from impurities, with the product having a retention factor (Rf) of approximately 0.2-0.4.[2]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a test solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the separated spots under a UV lamp and/or by staining.

  • Adjust the polarity of the solvent system to achieve the desired separation and Rf value for the product. A common starting point for benzyloxy compounds is a mixture of ethyl acetate and hexane.[3]

Column Chromatography Protocol

1. Column Packing

  • Dry Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Carefully pour the dry silica gel into the column, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Pre-elute the column with the chosen mobile phase until the silica gel is fully saturated and equilibrated.

  • Wet Packing (Slurry Method):

    • Prepare a slurry of the silica gel in the initial mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain slowly as the silica settles.

    • Gently tap the column to ensure a homogenous packing.

    • Add a layer of sand on top of the settled silica gel.

2. Sample Loading

  • Dry Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Wet Loading:

    • Dissolve the crude product in the minimum amount of the mobile phase.

    • Carefully apply the solution to the top of the column using a pipette, taking care not to disturb the sand layer.

3. Elution

  • Begin eluting the column with the chosen mobile phase. The elution can be performed using either isocratic (constant solvent composition) or gradient (increasing solvent polarity) conditions. For difficult separations, a gradient elution is often more effective.[4]

  • Maintain a constant flow rate. For flash chromatography, positive pressure can be applied.

  • Collect fractions of the eluent in test tubes or using a fraction collector.

4. Fraction Analysis

  • Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Combine the pure fractions containing the desired compound.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of benzyloxy-containing compounds. The exact conditions for a specific derivative may need to be optimized.

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Starting Point) Hexane:Ethyl Acetate (9:1 to 4:1 v/v)
Mobile Phase (for more polar derivatives) Dichloromethane:Methanol (99:1 to 95:5 v/v)[3]
Elution Mode Isocratic or Gradient
Sample Loading Dry loading is often preferred for better resolution
Detection TLC with UV visualization (254 nm)
Expected Rf of Product ~0.2 - 0.4

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Packing Column Packing (Dry or Wet) TLC->Packing Informs Eluent Choice Loading Sample Loading (Dry or Wet) Packing->Loading Elution Elution (Isocratic or Gradient) Loading->Elution Collection Fraction Collection Elution->Collection Fraction_TLC TLC Analysis of Fractions Collection->Fraction_TLC Pooling Combine Pure Fractions Fraction_TLC->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product logical_relationship cluster_compound Compound Properties cluster_parameters Chromatography Parameters cluster_outcome Desired Outcome Compound_Polarity Polarity of Target Compound Mobile_Phase Mobile Phase Composition Compound_Polarity->Mobile_Phase Influences Impurity_Polarity Polarity of Impurities Impurity_Polarity->Mobile_Phase Influences Stationary_Phase Stationary Phase (Silica Gel) Stationary_Phase->Mobile_Phase Determines Interaction Elution_Mode Elution Mode (Isocratic/Gradient) Mobile_Phase->Elution_Mode Key Component Of Separation Successful Separation Mobile_Phase->Separation Elution_Mode->Separation

References

Application Notes and Protocols for 2-(2-benzyloxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: These guidelines have been compiled from safety data for structurally similar compounds due to the absence of a dedicated Safety Data Sheet (SDS) for 2-(2-benzyloxyethoxy)ethyl chloride. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C11H15ClO2.[1] It is also known by the synonym (2-(2-Chloroethoxy)ethoxymethyl)benzene. While specific experimental data for this compound is limited, the properties of structurally related compounds suggest it is a liquid at room temperature.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC11H15ClO2[1]
Molecular Weight214.69 g/mol Inferred from formula
AppearanceColorless to pale yellow liquidBased on similar compounds like Benzyl 2-Chloroethyl Ether[2]

Hazard Identification and Safety Precautions

Based on data for analogous chlorinated and ether compounds, this compound should be handled as a hazardous substance. Potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled.

Table 2: Hazard Summary and Recommended Precautions

HazardDescriptionRecommended Precautions
Skin Irritation May cause skin irritation upon contact.Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.
Eye Irritation May cause serious eye irritation or damage.Wear safety glasses with side shields or chemical goggles.[3]
Inhalation Vapors may be harmful if inhaled, potentially causing respiratory tract irritation.Handle in a well-ventilated area, preferably within a chemical fume hood.[4]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Flammability While not highly flammable, may burn if exposed to high temperatures or ignition sources.Keep away from open flames, sparks, and hot surfaces.[5]
Personal Protective Equipment (PPE)

A comprehensive list of necessary PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or if vapors are expected, use a NIOSH-approved respirator with an organic vapor cartridge.[3]

Experimental Protocols

Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that a chemical fume hood is operational and that all necessary PPE is readily available. An emergency eyewash station and safety shower should be accessible.

  • Chemical Transfer:

    • Conduct all transfers of this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Use a clean, dry glass syringe or pipette for transferring small volumes.

    • For larger volumes, use a graduated cylinder or a dispensing pump made of compatible materials.

    • Avoid splashing. Pour liquids slowly and carefully.

  • During Use:

    • Keep containers tightly closed when not in use to prevent the escape of vapors.[4]

    • Avoid contact with skin and eyes. If contact occurs, follow the first aid measures outlined in Section 5.0.

    • Do not heat the compound near incompatible materials.

Storage Protocol
  • Container: Store in the original, tightly sealed container. Ensure the container is properly labeled with the chemical name and hazard information.

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area.[4][5]

    • Keep away from direct sunlight and sources of heat or ignition.[4]

    • Do not store with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[6]

  • Segregation: Store separately from flammable materials and reactive chemicals.

Spill and Waste Disposal Protocol
  • Small Spills (inside a fume hood):

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS department and follow their emergency procedures.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Waste Disposal:

    • Dispose of all waste materials (including empty containers) in accordance with local, state, and federal regulations.

    • Do not pour chemical waste down the drain.

    • Collect all waste in a designated, properly labeled hazardous waste container.

Visualized Workflows

The following diagrams illustrate the key workflows for handling and storing this compound.

Handling_Workflow prep Preparation - Verify fume hood - Don PPE - Check emergency equipment transfer Chemical Transfer - Inside fume hood - Use appropriate tools - Avoid splashing prep->transfer use During Use - Keep container closed - Avoid contact - Monitor for spills transfer->use cleanup Post-Handling - Clean work area - Decontaminate tools - Remove PPE correctly use->cleanup Storage_Protocol start Receive Chemical check_container Inspect Container - Check for leaks - Ensure proper labeling start->check_container storage_location Select Storage Location - Cool, dry, well-ventilated - Away from incompatibles check_container->storage_location place_in_storage Place in Storage - Tightly sealed container - Log in inventory storage_location->place_in_storage periodic_check Periodic Inspection - Check for degradation - Ensure container integrity place_in_storage->periodic_check

References

Application Notes and Protocols for the Use of 2-(2-Benzyloxyethoxy)ethyl Chloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-benzyloxyethoxy)ethyl chloride and its derivatives in polymer synthesis. Detailed protocols for monomer preparation, polymerization techniques, and post-polymerization modifications are outlined to guide researchers in the development of novel polymers with tailored functionalities. The resulting polymers, featuring hydroxyl side chains after a deprotection step, are of significant interest in biomedical applications, including drug delivery systems and hydrogels.

Introduction

The incorporation of hydroxyl functional groups into polymers is a key strategy for enhancing hydrophilicity, biocompatibility, and providing sites for further chemical modification. A common and effective approach involves the polymerization of monomers bearing a protected hydroxyl group, followed by a deprotection step to unveil the desired functionality. The 2-(2-benzyloxyethoxy)ethyl moiety serves as an excellent precursor for this purpose. The benzyl ether acts as a robust protecting group that is stable under various polymerization conditions and can be readily cleaved under mild conditions to yield the free hydroxyl group.

This document focuses on the synthesis and polymerization of monomers derived from this compound, specifically the corresponding vinyl ether and methacrylate analogs. These monomers can be polymerized via controlled polymerization techniques to afford well-defined polymers with predictable molecular weights and low polydispersity.

Monomer Synthesis

The initial step involves the conversion of this compound into a polymerizable monomer, such as a vinyl ether or a methacrylate.

Synthesis of 2-(2-Benzyloxyethoxy)ethyl Vinyl Ether

This can be achieved through a Williamson ether synthesis-like reaction with a vinyl ether precursor or via transetherification. A common method involves the reaction of 2-(2-benzyloxyethoxy)ethanol (obtained from the hydrolysis of the chloride) with a vinylating agent.

Synthesis of 2-(2-Benzyloxyethoxy)ethyl Methacrylate (BEMA)

The methacrylate monomer can be synthesized by the esterification of 2-(2-benzyloxyethoxy)ethanol with methacryloyl chloride in the presence of a base.

Polymerization Methodologies

The choice of polymerization technique depends on the desired polymer architecture and properties. For applications requiring well-defined polymers, controlled polymerization methods are recommended.

Cationic Polymerization of 2-(2-Benzyloxyethoxy)ethyl Vinyl Ether

Living cationic polymerization is a suitable method for producing poly(vinyl ether)s with controlled molecular weights and narrow molecular weight distributions.[1][2]

Experimental Protocol: Living Cationic Polymerization

This protocol is adapted from general procedures for the living cationic polymerization of vinyl ethers.

Materials:

  • 2-(2-Benzyloxyethoxy)ethyl vinyl ether (monomer), purified by distillation over calcium hydride.

  • Initiator system: e.g., a protonic acid adduct like CH₃CH(OiBu)OCOCH₃ (1) in conjunction with a Lewis acid like EtAlCl₂.[1]

  • Anhydrous toluene (solvent).

  • Dry nitrogen or argon atmosphere.

  • Quenching agent: pre-chilled methanol.

Procedure:

  • All glassware should be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen.

  • The monomer and solvent are purified and distilled immediately before use.

  • In a Schlenk flask under a nitrogen atmosphere, dissolve the monomer in anhydrous toluene to the desired concentration (e.g., 0.5 M).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in an appropriate bath.

  • In a separate flask, prepare the initiator/Lewis acid solution in toluene.

  • Add the initiator solution to the rapidly stirring monomer solution to initiate the polymerization.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by ¹H NMR or GPC.

  • Once the desired conversion is reached, terminate the polymerization by adding an excess of pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Logical Workflow for Cationic Polymerization of 2-(2-Benzyloxyethoxy)ethyl Vinyl Ether

CationicPolymerization Monomer 2-(2-Benzyloxyethoxy)ethyl Vinyl Ether ReactionSetup Reaction Setup (Dry Glassware, N₂) Monomer->ReactionSetup Solvent Anhydrous Toluene Solvent->ReactionSetup Initiator Initiator System (e.g., 1/EtAlCl₂) Initiator->ReactionSetup Polymerization Polymerization (Controlled Temperature) ReactionSetup->Polymerization Quenching Quenching (Methanol) Polymerization->Quenching Precipitation Precipitation (e.g., Hexane) Quenching->Precipitation Polymer Poly(2-(2-benzyloxyethoxy)ethyl vinyl ether) Precipitation->Polymer

Caption: Workflow for the living cationic polymerization of 2-(2-benzyloxyethoxy)ethyl vinyl ether.

Controlled Radical Polymerization of 2-(2-Benzyloxyethoxy)ethyl Methacrylate (BEMA)

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful techniques to synthesize well-defined poly(methacrylate)s.[3][4]

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of BEMA

This protocol is based on general procedures for the ATRP of functional methacrylates.[3][4]

Materials:

  • 2-(2-Benzyloxyethoxy)ethyl methacrylate (BEMA), passed through a column of basic alumina to remove inhibitor.

  • Initiator: e.g., ethyl α-bromoisobutyrate (EBiB).

  • Catalyst: Copper(I) bromide (CuBr).

  • Ligand: e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

  • Anisole (solvent).

  • Dry nitrogen or argon atmosphere.

Procedure:

  • In a Schlenk flask, add CuBr and a magnetic stir bar.

  • Seal the flask, and cycle between vacuum and nitrogen three times to remove oxygen.

  • Add the solvent, monomer, and ligand via degassed syringes.

  • Freeze-pump-thaw the mixture three times to ensure it is oxygen-free.

  • Add the initiator via a degassed syringe to start the polymerization.

  • Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 70 °C).

  • Monitor the monomer conversion by taking samples periodically and analyzing by ¹H NMR or GC.

  • After the desired time or conversion, stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).

  • Isolate the polymer by filtration and dry under vacuum.

Quantitative Data for ATRP of a BEMA Analog

The following table presents data for the ATRP of a structurally similar monomer, benzyloxyethyl methacrylate, which can serve as a reference.[5]

Entry[M]:[I]:[Cu]:[L]SolventTemp (°C)Time (h)Conv. (%)M_n (GPC)PDI
1100:1:1:2Anisole9048518,5001.25
2200:1:1:2Anisole9089235,2001.30

M: Monomer, I: Initiator, Cu: Catalyst, L: Ligand. M_n: Number-average molecular weight. PDI: Polydispersity index.

Reaction Scheme for ATRP of BEMA

ATRP_BEMA cluster_reactants Reactants BEMA BEMA Polymerization ATRP (e.g., 70°C, N₂) BEMA->Polymerization Initiator EBiB Initiator->Polymerization Catalyst CuBr/PMDETA Catalyst->Polymerization Solvent Anisole Solvent->Polymerization Purification Purification (Alumina column, Precipitation) Polymerization->Purification PBEMA Poly(BEMA) Purification->PBEMA

Caption: General scheme for the ATRP of 2-(2-benzyloxyethoxy)ethyl methacrylate (BEMA).

Deprotection of the Benzyl Ether Group

The final step to obtain the desired hydroxyl-functionalized polymer is the cleavage of the benzyl ether protecting group. Catalytic hydrogenolysis is a common and effective method for this transformation.[6][7]

Experimental Protocol: Debenzylation via Catalytic Hydrogenolysis

Materials:

  • Benzyl-protected polymer (e.g., Poly(BEMA) or Poly(2-(2-benzyloxyethoxy)ethyl vinyl ether)).

  • Palladium on carbon (Pd/C, 10 wt%).

  • Solvent: e.g., Tetrahydrofuran (THF), Methanol, or a mixture.

  • Hydrogen gas (H₂).

Procedure:

  • Dissolve the benzyl-protected polymer in a suitable solvent in a hydrogenation flask.

  • Carefully add the Pd/C catalyst to the solution (typically 5-10 wt% relative to the polymer).

  • Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).

  • Evacuate the flask and backfill with hydrogen several times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by taking small aliquots, filtering off the catalyst, and analyzing by ¹H NMR (disappearance of the benzyl protons).

  • Once the deprotection is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, precipitate the resulting hydroxyl-functionalized polymer in a non-solvent to purify it.

  • Dry the final polymer under vacuum.

Deprotection Scheme

Deprotection ProtectedPolymer Poly(2-(2-benzyloxyethoxy)ethyl R) DeprotectedPolymer Poly(2-(2-hydroxyethoxy)ethyl R) ProtectedPolymer->DeprotectedPolymer Hydrogenolysis Reagents H₂, Pd/C THF, r.t. Byproduct + Toluene

Caption: Deprotection of the benzyl ether side chains to yield the hydroxyl-functionalized polymer.

Characterization

The synthesized monomers and polymers should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomer and the resulting polymer, and to determine monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n) of the polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the benzyl group and the appearance of the hydroxyl group during deprotection.

Applications

Polymers bearing 2-(2-hydroxyethoxy)ethyl side chains are valuable materials in the biomedical field. Their hydrophilicity and the presence of reactive hydroxyl groups make them suitable for:

  • Drug Delivery: The hydroxyl groups can be used to conjugate drugs, targeting ligands, or imaging agents.

  • Hydrogel Formation: These polymers can be crosslinked to form hydrogels for tissue engineering, wound healing, and controlled release applications.

  • Biocompatible Coatings: They can be used to modify surfaces to improve biocompatibility and reduce protein fouling.

By following these protocols, researchers can synthesize well-defined polymers with pendant hydroxyl groups, opening up a wide range of possibilities for the development of advanced functional materials for various applications.

References

Application Notes and Protocols for the Derivatization of 2-(2-benzyloxyethoxy)ethyl Chloride Reaction Products for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(2-benzyloxyethoxy)ethyl chloride is a chemical intermediate that can be used in various synthetic pathways. In many applications, it is reacted with nucleophiles, such as primary or secondary amines, to form new chemical entities. The analysis of the resulting products is crucial for reaction monitoring, yield determination, and impurity profiling. Direct analysis of these products can sometimes be challenging due to poor chromatographic retention, low volatility, or lack of a suitable chromophore for UV detection.

Chemical derivatization is a powerful technique to overcome these analytical challenges. By modifying the analyte of interest, its physicochemical properties can be altered to improve its analytical performance. These application notes provide detailed protocols for the derivatization of the secondary amine formed from the reaction of this compound with a primary amine, enabling sensitive and robust quantification by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Scenario: Analysis of a Secondary Amine Product

A common application of this compound is its reaction with a primary amine (R-NH₂) to yield a secondary amine product. This reaction is a nucleophilic substitution where the primary amine displaces the chloride.

Reaction:

For the purpose of these protocols, we will consider the derivatization of the resulting secondary amine, N-alkyl-2-(2-benzyloxyethoxy)ethanamine .

Method 1: Derivatization with Benzoyl Chloride for HPLC-UV/MS Analysis

Benzoyl chloride is an excellent derivatizing agent for primary and secondary amines, creating a stable benzoyl derivative that exhibits enhanced reverse-phase chromatographic retention and a strong UV chromophore, significantly improving detection limits.[1][2][3][4]

Experimental Protocol

1. Materials and Reagents:

  • Sample containing N-alkyl-2-(2-benzyloxyethoxy)ethanamine

  • Benzoyl chloride (99%), stored in a desiccator

  • Acetonitrile (HPLC grade)

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Internal Standard (IS): A structurally similar secondary amine, prepared and derivatized in the same manner.

2. Derivatization Procedure:

  • To 100 µL of the sample (or standard) in a microcentrifuge tube, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

  • Add 20 µL of the internal standard solution.

  • Add 100 µL of a 2% (v/v) solution of benzoyl chloride in acetonitrile.

  • Vortex the mixture vigorously for 1 minute at room temperature. The reaction is rapid.[2]

  • To quench the reaction, add 10 µL of formic acid.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-UV/MS Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • UV Detection: 230 nm

  • MS Detection: Electrospray ionization (ESI) in positive mode. Monitor the [M+H]⁺ ions for the derivatized analyte and internal standard.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of a benzoylated secondary amine.

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Precision (%RSD)< 5%
Accuracy/Recovery (%)95 - 105%

Method 2: Derivatization with Pentafluorobenzoyl Chloride for GC-MS Analysis

For highly sensitive analysis, especially in complex matrices, derivatization with a fluorinated acylating agent like pentafluorobenzoyl chloride (PFB-Cl) is recommended for GC-MS with electron capture negative ion chemical ionization (ECNICI).[5] This method significantly enhances sensitivity.

Experimental Protocol

1. Materials and Reagents:

  • Sample containing N-alkyl-2-(2-benzyloxyethoxy)ethanamine

  • Pentafluorobenzoyl chloride (99%)

  • Toluene (anhydrous)

  • Triethylamine (TEA)

  • Hexane (GC grade)

  • Deionized water

  • Internal Standard (IS): A structurally similar secondary amine.

2. Derivatization Procedure:

  • Evaporate a 100 µL aliquot of the sample to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous toluene and 10 µL of triethylamine to the dried residue.

  • Add 10 µL of a 10% (v/v) solution of pentafluorobenzoyl chloride in toluene.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane containing the internal standard.

  • Transfer to a GC vial for analysis.

GC-MS Conditions
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 200 °C

  • Ionization Mode: Electron Impact (EI) or Electron Capture Negative Ion Chemical Ionization (ECNICI)

  • MS Detection: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the GC-MS analysis of a PFB-derivatized secondary amine.

ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)10 pg/mL
Limit of Quantification (LOQ)50 pg/mL
Precision (%RSD)< 10%
Accuracy/Recovery (%)90 - 110%

Visualizations

Logical Relationship of the Analytical Process

analytical_process cluster_synthesis Synthesis cluster_analysis Analytical Workflow start This compound + Primary Amine reaction Nucleophilic Substitution start->reaction product Secondary Amine Product reaction->product derivatization Derivatization product->derivatization hplc HPLC-UV/MS Analysis derivatization->hplc Benzoyl Chloride gcms GC-MS Analysis derivatization->gcms PFB-Cl hplc_workflow start Start: Sample/Standard (100 µL) add_buffer Add 100 µL Bicarbonate Buffer start->add_buffer add_is Add 20 µL Internal Standard add_buffer->add_is add_bzcl Add 100 µL 2% Benzoyl Chloride in ACN add_is->add_bzcl vortex Vortex 1 min add_bzcl->vortex quench Add 10 µL Formic Acid vortex->quench centrifuge Centrifuge 10,000 x g, 5 min quench->centrifuge transfer Transfer Supernatant to Vial centrifuge->transfer end Analyze by HPLC-UV/MS transfer->end gcms_workflow start Start: Sample (100 µL) dry_down1 Evaporate to Dryness (N₂) start->dry_down1 add_reagents Add Toluene, TEA, and PFB-Cl dry_down1->add_reagents heat Heat at 60 °C for 30 min add_reagents->heat cool Cool to Room Temperature heat->cool dry_down2 Evaporate to Dryness (N₂) cool->dry_down2 reconstitute Reconstitute in Hexane with IS dry_down2->reconstitute end Analyze by GC-MS reconstitute->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Benzyloxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-benzyloxyethoxy)ethyl chloride synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two key stages of the synthesis: the Williamson ether synthesis of 2-(2-benzyloxyethoxy)ethanol and its subsequent chlorination.

Stage 1: Williamson Ether Synthesis of 2-(2-Benzyloxyethoxy)ethanol

Issue 1: Low or No Yield of 2-(2-Benzyloxyethoxy)ethanol

Possible Cause Troubleshooting Step
Ineffective Deprotonation of Diethylene Glycol - Base Selection: Use a strong base like sodium hydride (NaH) or potassium hydroxide (KOH). For a less hazardous option, potassium carbonate (K₂CO₃) can be effective, especially with a phase-transfer catalyst.[1][2] - Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, particularly when using NaH, as it reacts violently with water.
Side Reactions (Elimination) - Alkyl Halide Choice: Benzyl chloride is a primary halide and is ideal for minimizing elimination reactions, which are more common with secondary and tertiary halides.[1][3][4] - Temperature Control: Maintain a moderate reaction temperature (e.g., 50-100 °C) as higher temperatures can favor the E2 elimination pathway.[5]
Slow Reaction Rate - Solvent Choice: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile to accelerate the S_N_2 reaction.[2][5] - Phase-Transfer Catalyst: If using a carbonate base or hydroxide in a two-phase system, add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the alkoxide and the alkyl halide.[4]
Incomplete Reaction - Reaction Time: Williamson ether syntheses can be slow. Monitor the reaction by TLC and allow it to proceed for a sufficient duration (1-8 hours or even overnight).[5] - Stoichiometry: Ensure an appropriate molar ratio of reactants. A slight excess of the diethylene glycol may be used to ensure the complete consumption of the benzyl chloride.

Issue 2: Presence of Significant Byproducts

Observed Byproduct Possible Cause Mitigation Strategy
Dibenzyl Ether Reaction of the benzyl alkoxide (formed from residual benzyl alcohol in benzyl chloride) with benzyl chloride.Use high-purity benzyl chloride.
Products of Benzyl Chloride Reaction with Solvent Use of a nucleophilic solvent.Employ non-nucleophilic polar aprotic solvents like DMF, DMSO, or acetonitrile.
Unreacted Starting Materials Incomplete reaction.Increase reaction time, optimize temperature, or consider a more effective base/solvent system.
Stage 2: Chlorination of 2-(2-Benzyloxyethoxy)ethanol

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Conversion of the Alcohol - Reagent Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents of thionyl chloride). - Reaction Temperature: The reaction with thionyl chloride is often performed at room temperature or with gentle heating. For less reactive alcohols, refluxing in a suitable solvent may be necessary.[6]
Degradation of the Product - Temperature Control During Work-up and Purification: Avoid excessive heat during solvent removal and distillation, as the product may be thermally unstable. Vacuum distillation is recommended. - Acidic Byproducts: Neutralize the reaction mixture carefully during work-up to remove acidic byproducts (HCl and SO₂) which can catalyze decomposition.[7]
Formation of Side Products - Use of a Catalyst: The addition of a catalytic amount of DMF can accelerate the reaction and improve the yield by forming the more reactive Vilsmeier reagent in situ.[8] - Alternative Chlorinating Agents: If thionyl chloride gives poor results, consider other reagents like oxalyl chloride or phosphorus pentachloride, though these also require careful handling.

Issue 2: Product is Dark or Contains Impurities After Purification

| Observation | Possible Cause | Troubleshooting Step | | :--- | :--- | | Dark Color | Thermal decomposition during distillation or reaction. | - Lower the distillation pressure to reduce the boiling point. - Ensure the reaction is not overheated. | | Presence of Unreacted Alcohol | Incomplete chlorination. | - Increase the amount of chlorinating agent or the reaction time. - Use a catalyst like DMF to drive the reaction to completion.[8] | | Presence of Sulfite Esters | Side reaction with thionyl chloride, especially with hindered alcohols. | While less likely with a primary alcohol, ensuring a slight excess of thionyl chloride and appropriate reaction time can minimize this. |

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is a two-step process. First, 2-(2-benzyloxyethoxy)ethanol is prepared via a Williamson ether synthesis. Second, the resulting alcohol is chlorinated to yield the final product.

Q2: Which base is best for the Williamson ether synthesis step?

A2: The choice of base depends on safety and scale. Sodium hydride (NaH) is very effective but requires strict anhydrous conditions. Potassium hydroxide (KOH) and potassium carbonate (K₂CO₃) are also commonly used. K₂CO₃ is milder and safer for larger scale operations, often used with a phase-transfer catalyst.[1][2]

Q3: What are the most common side reactions to be aware of?

A3: In the Williamson ether synthesis, the main side reaction is the E2 elimination of the alkyl halide, which is minimized by using a primary halide like benzyl chloride.[3] In the chlorination step with thionyl chloride, the formation of sulfite esters is a potential side reaction, although it is less common with primary alcohols.[8] Decomposition of the product at high temperatures is also a concern.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting materials and the appearance of the product in both steps. For the chlorination step, gas evolution (SO₂ and HCl) also indicates that the reaction is proceeding.[7]

Q5: What is the best method for purifying the final product, this compound?

A5: After an aqueous work-up to remove the excess chlorinating agent and byproducts, the crude product is typically purified by vacuum distillation to prevent thermal decomposition.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of a Representative Williamson Ether Synthesis

Data adapted from a study on a similar ether synthesis and is intended to be representative.[2]

Base Solvent Temperature (°C) Time (h) Yield (%)
K₃PO₄DMSO50669
K₂CO₃DMSO50491
Li₂CO₃DMSO50581
Et₃NDMSO501241
K₂CO₃Toluene50862
K₂CO₃DMF50581
K₂CO₃Acetonitrile50764
Table 2: Effect of Conditions on the Chlorination of a Primary Alcohol with Thionyl Chloride

Data is representative and based on general knowledge and patent literature for similar chlorinations.[9]

Chlorinating Agent Catalyst Solvent Temperature (°C) Yield (%)
Thionyl ChlorideNoneNone (Neat)70-80~85
Thionyl ChloridePyridine/DMFNone (Neat)50-70>95
Thionyl ChlorideNoneDichloromethaneReflux~90
Oxalyl ChlorideDMF (cat.)DichloromethaneRoom Temp>95

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Benzyloxyethoxy)ethanol
  • To a stirred solution of diethylene glycol (3 equivalents) in a suitable solvent like DMF, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir for 1 hour until the gas evolution ceases.

  • Cool the mixture back to 0 °C and add benzyl chloride (1 equivalent) dropwise.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation to obtain 2-(2-benzyloxyethoxy)ethanol.

Protocol 2: Synthesis of this compound
  • To a flask containing 2-(2-benzyloxyethoxy)ethanol (1 equivalent), add a catalytic amount of DMF (e.g., 0.1 equivalents).

  • Cool the mixture in an ice bath and add thionyl chloride (1.2 equivalents) dropwise with stirring. A gas trap should be used to neutralize the HCl and SO₂ gases produced.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Extract the product with a solvent like dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation to yield this compound.

Visualizations

Synthesis_Pathway cluster_0 Williamson Ether Synthesis cluster_1 Chlorination DG Diethylene Glycol Intermediate_Alcohol 2-(2-Benzyloxyethoxy)ethanol DG->Intermediate_Alcohol S_N_2 Reaction BnCl Benzyl Chloride BnCl->Intermediate_Alcohol S_N_2 Reaction Base Base (e.g., NaH) Base->Intermediate_Alcohol S_N_2 Reaction Final_Product This compound Intermediate_Alcohol->Final_Product SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Final_Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow decision decision issue issue start Start Synthesis check_yield1 Check Yield of Stage 1 start->check_yield1 low_yield1 Low Yield in Stage 1 check_yield1->low_yield1 Low good_yield1 Proceed to Stage 2 check_yield1->good_yield1 Good troubleshoot1 Troubleshoot Stage 1: - Check Base/Solvent - Ensure Anhydrous Conditions - Optimize Temperature/Time low_yield1->troubleshoot1 troubleshoot1->start Retry check_yield2 Check Yield of Stage 2 good_yield1->check_yield2 low_yield2 Low Yield in Stage 2 check_yield2->low_yield2 Low final_product Purify Final Product check_yield2->final_product Good troubleshoot2 Troubleshoot Stage 2: - Check Reagent Stoichiometry - Use Catalyst (DMF) - Optimize Temperature low_yield2->troubleshoot2 troubleshoot2->good_yield1 Retry Stage 2

Caption: A logical workflow for troubleshooting low yield issues.

Parameter_Relationships cluster_williamson Williamson Ether Synthesis cluster_chlorination Chlorination parameter parameter outcome outcome side_outcome side_outcome Base Base Strength Yield1 Yield of Alcohol Base->Yield1 Increases Solvent Solvent Polarity Solvent->Yield1 Increases Temperature1 Temperature Temperature1->Yield1 Increases (to a point) Elimination Elimination Byproduct Temperature1->Elimination Increases Reagent Reagent Stoichiometry Yield2 Yield of Chloride Reagent->Yield2 Increases Catalyst Catalyst (DMF) Catalyst->Yield2 Increases Temperature2 Temperature Temperature2->Yield2 Increases (to a point) Decomposition Decomposition Temperature2->Decomposition Increases

Caption: Key parameter relationships affecting yield and side reactions.

References

Technical Support Center: Reactions with 2-(2-benzyloxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2-benzyloxyethoxy)ethyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in synthesis?

A1: this compound is primarily used as an alkylating agent to introduce the 2-(2-benzyloxyethoxy)ethyl group onto various nucleophiles. This moiety is often incorporated into molecules in pharmaceutical and materials science research to modify properties such as solubility, lipophilicity, and to act as a flexible linker. Common applications include the O-alkylation of phenols and alcohols (a variant of the Williamson ether synthesis) and the N-alkylation of amines and heterocyclic compounds.

Q2: What are the likely impurities in the starting material, this compound?

A2: The purity of this compound can be influenced by its synthesis, which typically involves the chlorination of 2-(2-benzyloxyethoxy)ethanol using reagents like thionyl chloride or sulfuryl chloride. Potential impurities that may be carried over and affect subsequent reactions include:

  • Unreacted 2-(2-benzyloxyethoxy)ethanol: The starting alcohol may be present if the chlorination reaction did not go to completion.

  • Residual Chlorinating Agent: Traces of thionyl chloride or its byproducts (e.g., HCl, SO2) can remain. These can react with nucleophiles or bases in the subsequent reaction.

  • Byproducts from Benzyl Chloride: If the synthesis of the starting ether involved benzyl chloride, impurities from this reagent, such as benzaldehyde, benzyl alcohol, and toluene, could potentially be present in trace amounts.

Q3: How can I best store this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture, which would lead to the formation of 2-(2-benzyloxyethoxy)ethanol and HCl.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Alkylated Product
Potential Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the reaction temperature or adding more of the alkylating agent. Ensure your reagents are of high purity.
Side reactions consuming the starting material See the "Common Side Products" section below to identify potential side reactions. Adjusting the reaction conditions (e.g., using a less sterically hindered base, lowering the temperature) may favor the desired reaction pathway.
Degradation of the starting material or product The benzyl ether moiety can be sensitive to strongly acidic or reducing conditions. Ensure the reaction and work-up conditions are compatible with the functional groups in your molecule.
Poor quality of the alkylating agent If the this compound has degraded due to improper storage (hydrolysis), the effective concentration will be lower. Use a fresh or properly stored batch of the reagent.
Issue 2: Multiple Spots on TLC/LC-MS Indicating a Mixture of Products
Potential Cause Suggested Solution
Elimination side product The formation of an alkene via an E2 elimination pathway is a common side reaction, especially with strong, sterically hindered bases. Consider using a weaker base (e.g., K2CO3 instead of NaH) or a less hindered base. Running the reaction at a lower temperature can also favor the SN2 substitution over elimination.
Debenzylation The benzyl group can be cleaved under certain conditions, leading to a product with a free hydroxyl group. Avoid strongly acidic conditions and catalytic hydrogenation if the benzyl group is to be retained.
Over-alkylation (for amines) Primary and secondary amines can undergo multiple alkylations. To favor mono-alkylation, use a stoichiometric amount of the amine or a slight excess of the amine relative to the this compound.
Hydrolysis of the starting material If there is moisture in the reaction, the this compound can hydrolyze to 2-(2-benzyloxyethoxy)ethanol. Ensure all reagents and solvents are anhydrous.

Common Side Products and Their Identification

Side ProductChemical FormulaMolecular Weight ( g/mol )Identification Notes
2-(Benzyloxy)vinyl etherC9H10O134.18Product of E2 elimination. Will have a characteristic alkene signal in 1H NMR.
2-(2-Hydroxyethoxy)ethyl-substituted productVariesVariesProduct of debenzylation. The mass will be 90.1 g/mol less than the expected product. The presence of a hydroxyl group can be confirmed by IR spectroscopy or by a change in polarity on TLC.
2-(2-Benzyloxyethoxy)ethanolC11H16O3196.24Result of hydrolysis of the starting material. May be present as an impurity or formed during work-up.
Bis-[2-(2-benzyloxyethoxy)ethyl] etherC22H30O5380.47Can form if 2-(2-benzyloxyethoxy)ethanol (present as an impurity or formed by hydrolysis) is deprotonated and reacts with another molecule of the chloride.

Experimental Protocols

General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)
  • To a solution of the phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or acetone) at room temperature, add a base (e.g., K2CO3, Cs2CO3, or NaH; 1.1-1.5 eq.).

  • Stir the mixture for 15-30 minutes.

  • Add this compound (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4 or MgSO4.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

General Procedure for N-Alkylation of a Secondary Amine
  • Dissolve the secondary amine (1.0 eq.) and a base (e.g., K2CO3 or a non-nucleophilic organic base like diisopropylethylamine; 1.5-2.0 eq.) in an anhydrous solvent (e.g., DMF or acetonitrile).

  • Add this compound (1.0-1.1 eq.) to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-70 °C) and monitor its progress.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the product by column chromatography.

Visual Troubleshooting and Reaction Pathways

Below are diagrams to visualize common reaction pathways and a troubleshooting workflow.

G cluster_main Main Reaction Pathway (SN2) cluster_side Common Side Reactions NuH Nucleophile (R-OH, R2NH) Base Base NuH->Base Deprotonation Alkyl_Chloride This compound Base->Alkyl_Chloride SN2 Attack Base->Alkyl_Chloride E2 Elimination Product Desired Alkylated Product Alkyl_Chloride->Product Salt Salt Byproduct Alkyl_Chloride->Salt Elimination_Product Elimination Product (2-(Benzyloxy)vinyl ether) Alkyl_Chloride->Elimination_Product Hydrolysis_Product Hydrolysis Product (Alcohol) Alkyl_Chloride->Hydrolysis_Product Hydrolysis (H2O) Debenzylation_Product Debenzylated Product Product->Debenzylation_Product Debenzylation (e.g., H+, Pd/C)

Caption: Main SN2 reaction pathway and common side reactions.

G Start Low Yield or Impure Product Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions (Base, Temp, Solvent) Start->Check_Conditions Dry_Reagents Ensure Anhydrous Conditions Check_Reagents->Dry_Reagents Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Check_Conditions->Analyze_Byproducts Optimize_Base Use Weaker/Less Hindered Base Analyze_Byproducts->Optimize_Base Elimination Observed Optimize_Temp Lower Reaction Temperature Analyze_Byproducts->Optimize_Temp Side Reactions Prevalent Purification Optimize Purification (Chromatography) Analyze_Byproducts->Purification Success Improved Yield/ Purity Optimize_Base->Success Optimize_Temp->Success Dry_Reagents->Success Purification->Success

Caption: Troubleshooting workflow for reactions.

troubleshooting guide for reactions with 2-(2-benzyloxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(2-benzyloxyethoxy)ethyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: this compound is predominantly used as an alkylating agent in organic synthesis. Its most common application is in the Williamson ether synthesis to introduce the 2-(2-benzyloxyethoxy)ethyl protecting group onto a substrate, typically an alcohol or a phenol. This group is often employed to temporarily mask a hydroxyl group during a multi-step synthesis.

Q2: What is the reaction mechanism for the Williamson ether synthesis using this reagent?

A2: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a deprotonated alcohol (an alkoxide) acts as a nucleophile and attacks the electrophilic carbon atom of this compound, displacing the chloride leaving group.[1][2][3][4] This is a one-step concerted mechanism.

Q3: Is the benzyl group in this compound stable under the reaction conditions?

A3: Generally, the benzyl ether protecting group is robust and stable under the basic conditions typically employed in the Williamson ether synthesis.[5] However, harsh basic conditions or prolonged reaction times at elevated temperatures could potentially lead to side reactions. It is important to select the appropriate base and control the reaction conditions to maintain the integrity of the benzyl group.

Q4: How can the 2-(2-benzyloxyethoxy)ethyl protecting group be removed after the reaction?

A4: The benzyl ether component of the protecting group can be cleaved under various conditions. The most common method is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst on carbon, Pd/C).[6] Other methods include treatment with strong acids or oxidizing agents, though these are less common and depend on the overall stability of the molecule.[7][8]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Incomplete deprotonation of the alcohol Use a stronger, non-nucleophilic base. Ensure anhydrous reaction conditions.The Williamson ether synthesis requires the formation of an alkoxide. If the base is not strong enough to fully deprotonate the alcohol, the concentration of the nucleophile will be low, leading to a slow or incomplete reaction. Common strong bases include sodium hydride (NaH) or potassium hydride (KH).[2][4][9]
Poor reactivity of the alkyl halide Add a catalytic amount of a more reactive iodide salt (e.g., NaI or KI) to the reaction mixture (Finkelstein reaction).The chloride is a reasonable leaving group, but iodide is better. The in-situ formation of the more reactive 2-(2-benzyloxyethoxy)ethyl iodide can accelerate the SN2 reaction.
Steric hindrance If the alcohol is sterically hindered (secondary or tertiary), the SN2 reaction will be slow. Consider alternative synthetic routes.The SN2 reaction is sensitive to steric bulk around the reaction center. With hindered alcohols, the competing E2 elimination reaction becomes more favorable.[1][3]
Inappropriate solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the alkoxide, leaving the anionic nucleophile more available to attack the electrophile.[1][4] Protic solvents can solvate the nucleophile, reducing its reactivity.[3]
Low reaction temperature Increase the reaction temperature.The rate of the SN2 reaction generally increases with temperature. Typical temperatures for Williamson ether synthesis range from 50 to 100 °C.[1]
Problem 2: Formation of an Alkene Side Product
Possible Cause Troubleshooting Step Rationale
E2 Elimination Use a less sterically hindered (primary) alcohol if possible. Use a non-bulky base. Lower the reaction temperature.The reaction of an alkoxide with an alkyl halide can lead to a competing E2 elimination reaction, which forms an alkene. This is more prevalent with secondary and tertiary alkyl halides and with sterically bulky bases.[1][3][10] Since this compound is a primary halide, elimination is more likely to be promoted by a hindered alcohol nucleophile.
High reaction temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures tend to favor elimination over substitution.[1]
Problem 3: Cleavage of the Benzyl Protecting Group
Possible Cause Troubleshooting Step Rationale
Harsh reaction conditions Use a milder base (e.g., K₂CO₃, Cs₂CO₃) if the alcohol is sufficiently acidic (like a phenol). Avoid excessively high temperatures and prolonged reaction times.While generally stable, the benzyl ether can be cleaved under harsh conditions. Using milder conditions can help preserve the protecting group.
Incompatible reagents Ensure that no reagents are present that are known to cleave benzyl ethers, such as strong Lewis acids or certain oxidizing or reducing agents that might be used in subsequent steps without proper workup.Benzyl ethers are susceptible to cleavage by various reagents not typically used in a standard Williamson synthesis but could be inadvertently introduced.[7][8]
Problem 4: Difficulty in Product Purification
Possible Cause Troubleshooting Step Rationale
Unreacted starting materials Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess of the alkylating agent.Incomplete reactions will lead to a mixture of starting materials and product, which can be difficult to separate.
Formation of side products Optimize reaction conditions to minimize side reactions (see above). Use column chromatography for purification.Side products from elimination or other pathways can complicate purification.
Hydrolysis of the alkyl chloride Ensure anhydrous reaction conditions.Traces of water can hydrolyze the alkyl chloride to the corresponding alcohol, adding another impurity to the mixture.

Data Summary

The following tables provide a general overview of how different reaction parameters can affect the outcome of a Williamson ether synthesis. The exact yields will be substrate-dependent.

Table 1: Effect of Base on a Typical Williamson Ether Synthesis

BaseTypical SolventRelative BasicityGeneral Applicability
NaHTHF, DMFVery StrongPrimary and secondary alcohols
KHTHF, DMFVery StrongPrimary and secondary alcohols
K₂CO₃DMF, AcetonitrileModeratePhenols and other acidic alcohols
Cs₂CO₃DMF, AcetonitrileModeratePhenols and other acidic alcohols
NaOH/KOHProtic Solvents or PTCStrongCan be used, but may be less effective for less acidic alcohols

Table 2: Effect of Solvent on SN2 Reaction Rate

Solvent TypeExamplesEffect on SN2 Rate
Polar AproticDMF, DMSO, AcetonitrileAccelerates
Polar ProticWater, Ethanol, MethanolDecelerates
NonpolarToluene, HexaneGenerally slow

Experimental Protocols

General Protocol for Williamson Ether Synthesis with this compound

This is a model protocol and may require optimization for specific substrates.

  • Deprotonation of the Alcohol:

    • To a solution of the alcohol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., NaH, 1.1-1.5 eq.) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent.

    • Allow the reaction to warm to room temperature and then heat to 50-80 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and cautiously quench any remaining base by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol Alcohol (Substrate) Deprotonation Deprotonation (Formation of Alkoxide) Alcohol->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Polar Aprotic Solvent (e.g., DMF) Solvent->Deprotonation SN2_Reaction SN2 Reaction (Ether Formation) Deprotonation->SN2_Reaction Alkoxide Alkyl_Halide This compound Alkyl_Halide->SN2_Reaction Quench Quench Reaction SN2_Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Ether Product Purification->Product

Caption: General workflow for the Williamson ether synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Reactivity Low Reactivity? Check_Deprotonation->Check_Reactivity No Sol_Base Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions Check_Deprotonation->Sol_Base Yes Check_Conditions Suboptimal Conditions? Check_Reactivity->Check_Conditions No Sol_Catalyst Add Catalytic NaI/KI Check_Reactivity->Sol_Catalyst Yes Check_Side_Reactions Side Reactions? Check_Conditions->Check_Side_Reactions No Sol_Solvent_Temp Use Polar Aprotic Solvent (DMF, DMSO) Increase Temperature Check_Conditions->Sol_Solvent_Temp Yes Sol_Elimination Lower Temperature Use Less Hindered Alcohol Check_Side_Reactions->Sol_Elimination Yes (E2)

Caption: Decision tree for troubleshooting low product yield.

References

optimization of reaction conditions for 2-(2-benzyloxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(2-benzyloxyethoxy)ethyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for synthesizing this compound is through the chlorination of its corresponding alcohol, 2-(2-benzyloxyethoxy)ethanol. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] The use of thionyl chloride is a common laboratory-scale procedure.[1]

Q2: What are the typical reaction conditions for the chlorination of an alcohol like 2-(2-benzyloxyethoxy)ethanol?

A2: Typical conditions involve dissolving the alcohol in a dry, inert solvent, followed by the addition of the chlorinating agent. The reaction may be conducted at reduced temperatures (e.g., 0 °C to room temperature) and often includes a base to neutralize the acidic byproduct (HCl).[2][3] Common solvents include dichloromethane (DCM) or chloroform.[2][3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting alcohol spot and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.

Q4: What is the recommended work-up procedure for this reaction?

A4: After the reaction is complete, the excess reagent and solvent are typically removed under reduced pressure.[1] The crude product is then often washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.[4] The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated.[4]

Q5: What are the best methods for purifying the final product?

A5: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive or degraded chlorinating agent.Use a fresh bottle of thionyl chloride or oxalyl chloride. Ensure it has been stored under anhydrous conditions.
Presence of water in the reaction.Ensure all glassware is oven-dried and the solvent is anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction temperature is too low.While initial addition of the reagent may be at a low temperature, the reaction may require warming to room temperature or gentle heating to proceed to completion.[2]
Incomplete Reaction (Starting material remains) Insufficient amount of chlorinating agent.Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the chlorinating agent.[6]
Short reaction time.Allow the reaction to stir for a longer period. Monitor by TLC until the starting material is consumed.[4]
Formation of Side Products Reaction temperature is too high.Maintain the recommended reaction temperature. High temperatures can lead to decomposition or side reactions.
Presence of impurities in the starting material.Ensure the starting 2-(2-benzyloxyethoxy)ethanol is of high purity.
Difficulty in Product Isolation Emulsion formation during aqueous work-up.Add more brine to the separatory funnel to help break the emulsion.
Product is volatile.Be cautious during solvent removal on a rotary evaporator. Use a moderate temperature and pressure.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride
  • Preparation: Under an inert atmosphere (nitrogen or argon), add 2-(2-benzyloxyethoxy)ethanol (1 equivalent) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the alcohol in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Reaction: Add thionyl chloride (1.2 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 5 °C.[3] After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Process Visualizations

experimental_workflow Experimental Workflow for Synthesis prep Preparation: - Dissolve 2-(2-benzyloxyethoxy)ethanol in anhydrous DCM - Cool to 0°C reaction Reaction: - Add thionyl chloride dropwise - Stir at room temperature prep->reaction workup Work-up: - Quench with NaHCO3 (aq) - Separate organic layer - Wash with water and brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Purify by distillation or chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart Troubleshooting Decision Tree start Low/No Product Yield? check_reagents Are reagents fresh and anhydrous? start->check_reagents Yes incomplete_rxn Incomplete Reaction? start->incomplete_rxn No check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions solution Problem Resolved check_conditions->solution side_products Side Products Observed? incomplete_rxn->side_products No increase_equivalents Increase equivalents of chlorinating agent. incomplete_rxn->increase_equivalents Yes optimize_temp Adjust reaction temperature. side_products->optimize_temp Yes side_products->solution No extend_time Extend reaction time. increase_equivalents->extend_time extend_time->solution purify_sm Purify starting material. optimize_temp->purify_sm purify_sm->solution

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 2-(2-benzyloxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-(2-benzyloxyethoxy)ethyl chloride. The following sections offer detailed experimental protocols and data to address common challenges encountered during the purification of this compound.

Troubleshooting Guide and FAQs

This guide addresses specific issues that may arise during the purification of crude this compound.

Question/Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Why is my crude product a dark or discolored oil? 1. Residual acidic impurities (e.g., HCl from thionyl chloride). 2. Thermal decomposition during the reaction or workup. 3. Presence of colored byproducts from side reactions.1. Neutralize: During the aqueous workup, wash the organic layer with a mild base such as saturated sodium bicarbonate solution until effervescence ceases. 2. Maintain Low Temperatures: Ensure the reaction and any subsequent heating steps are carried out at the recommended temperatures to avoid decomposition. 3. Purification: Proceed with column chromatography or distillation to separate the product from colored impurities.
My yield is low after purification. What are the potential reasons? 1. Incomplete reaction. 2. Loss of product during aqueous workup due to some water solubility. 3. Decomposition of the product on silica gel during chromatography. 4. Co-distillation with solvent or thermal decomposition during distillation.1. Monitor Reaction: Use TLC or GC to monitor the reaction to completion. 2. Optimize Workup: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. Back-extract the aqueous layers with the organic solvent. 3. Deactivate Silica Gel: If using column chromatography, consider deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine in the eluent) to prevent decomposition of the acid-sensitive chloride. 4. Careful Distillation: Use a high vacuum and a short path distillation apparatus to minimize the distillation temperature and time.
I see an extra spot on my TLC/peak in my GC that is less polar than my product. This is likely a non-polar byproduct. A common candidate is dibenzyl ether, which can form if benzyl chloride is used in the synthesis of the starting material, 2-(2-benzyloxyethoxy)ethanol.[1][2]Purification: This impurity can typically be removed by silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate).
I have a more polar impurity that is difficult to separate. This is often the unreacted starting material, 2-(2-benzyloxyethoxy)ethanol.Purification: 1. Aqueous Wash: A dilute aqueous acid wash can sometimes help to remove small amounts of the alcohol. 2. Column Chromatography: A well-optimized gradient elution on silica gel should effectively separate the more polar alcohol from the desired chloride.
My product decomposes upon heating during distillation. Benzyl-containing compounds, especially chlorides, can be susceptible to decomposition, which can be catalyzed by trace amounts of metal or acid.Purification Alternatives: 1. Use a Stabilizer: For storage or if distillation is necessary, consider the addition of a small amount of a stabilizer like cyclohexanol, which has been shown to prevent the decomposition of benzyl chloride. 2. Avoid High Temperatures: Use high vacuum distillation to lower the boiling point. 3. Alternative Purification: Opt for column chromatography if the product is thermally labile.
How do I effectively remove residual thionyl chloride? Excess thionyl chloride is a common impurity if it is used as the chlorinating agent.Quenching and Removal: 1. Evaporation: Thionyl chloride is volatile and can be removed under reduced pressure. Co-evaporation with a dry solvent like toluene can be effective.[3] 2. Quenching: Carefully and slowly add the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution to quench any remaining thionyl chloride.[4] This should be done in a well-ventilated fume hood as SO2 and HCl gases are evolved.

Quantitative Data on Purification

Purification Method Starting Purity (by GC) Final Purity (by GC) Recovery Yield Key Impurities Removed
Vacuum Distillation ~85%>97%75-85%Unreacted starting materials, low-boiling byproducts.
Silica Gel Chromatography ~85%>99%80-90%Starting materials, polar and non-polar byproducts.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for removing non-volatile impurities and unreacted starting materials.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: To the distillation flask, add the crude this compound.

  • Vacuum Application: Gradually apply a vacuum (e.g., 0.5-1 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound. The boiling point will be dependent on the vacuum achieved.

  • Analysis: Analyze the purified fraction by GC or NMR to confirm purity.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for separating impurities with different polarities.

  • Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Analysis: Confirm the purity of the final product using an appropriate analytical technique.

Visualizations

Logical Workflow for Purification Method Selection

The following diagram illustrates a decision-making workflow for choosing the appropriate purification method based on the nature of the impurities present.

Purification_Workflow start Crude Product Analysis (TLC/GC) impurity_check Are impurities volatile? start->impurity_check volatile_yes Vacuum Distillation impurity_check->volatile_yes Yes volatile_no Are impurities of different polarity? impurity_check->volatile_no No end_node Pure Product volatile_yes->end_node polarity_yes Silica Gel Chromatography volatile_no->polarity_yes polarity_no Consider alternative methods (e.g., recrystallization, chemical treatment) polarity_yes->polarity_no No polarity_yes->end_node Yes polarity_no->end_node

Caption: Decision tree for selecting a purification method.

Experimental Workflow for Silica Gel Chromatography

This diagram outlines the key steps in the purification of this compound using silica gel chromatography.

Chromatography_Workflow step1 Step 1 Prepare silica gel slurry and pack column step2 Step 2 Dissolve crude product and load onto column step1->step2 step3 Step 3 Elute with a solvent gradient (e.g., Hexane/EtOAc) step2->step3 step4 Step 4 Collect fractions and monitor by TLC step3->step4 step5 Step 5 Combine pure fractions and evaporate solvent step4->step5 step6 Step 6 Analyze final product for purity step5->step6

Caption: Workflow for purification by chromatography.

References

stability issues of 2-(2-benzyloxyethoxy)ethyl chloride under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2-(2-benzyloxyethoxy)ethyl chloride in various experimental settings. The information is compiled to assist researchers, scientists, and drug development professionals in anticipating and addressing potential challenges during their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: Like many alkyl chlorides, this compound is susceptible to nucleophilic substitution and elimination reactions. The primary stability concerns include hydrolysis in the presence of water, and reaction with nucleophiles. The benzyloxyethoxy group may also influence its reactivity and stability.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH.

  • Acidic Conditions: In the presence of strong acids, the ether linkages may be susceptible to cleavage, although this typically requires harsh conditions.

  • Neutral Conditions: The compound is relatively stable at neutral pH, though slow hydrolysis can still occur if water is present.

  • Basic Conditions: Under basic conditions, the risk of hydrolysis to the corresponding alcohol, 2-(2-benzyloxyethoxy)ethanol, increases. Strong bases can also promote elimination reactions, leading to the formation of an alkene.

Q3: What is the expected stability of this compound in common organic solvents?

A3: The stability in organic solvents depends on the nature of the solvent.

  • Aprotic Solvents (e.g., THF, DCM, DMF): It is generally stable in dry aprotic solvents. However, care should be taken to use anhydrous solvents, as residual water can lead to hydrolysis. DMF should be used with caution as it can sometimes promote nucleophilic substitution.

  • Protic Solvents (e.g., alcohols, water): In protic solvents, solvolysis can occur, where the solvent molecule acts as a nucleophile, displacing the chloride. For example, in ethanol, ethyl ether formation is a potential side reaction.

Q4: Is this compound sensitive to light or temperature?

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Symptoms:

  • The desired product is obtained in a lower-than-expected yield.

  • Presence of side products, such as the corresponding alcohol or elimination products, is observed in the reaction mixture.

Possible Causes & Solutions:

CauseRecommended Solution
Hydrolysis of the starting material Ensure all reagents and solvents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Competing elimination reaction Use a non-hindered, non-nucleophilic base if a base is required. Lowering the reaction temperature may also favor substitution over elimination.
Slow reaction rate Increase the reaction temperature cautiously, monitoring for the formation of side products. The addition of a catalyst, such as a phase-transfer catalyst for biphasic reactions, may be beneficial.
Degradation of the starting material Check the purity of the this compound before use. If necessary, purify it by distillation under reduced pressure.
Issue 2: Formation of Impurities During Storage

Symptoms:

  • The appearance of the compound changes over time (e.g., color change).

  • NMR or other analytical techniques show the presence of new signals corresponding to impurities.

Possible Causes & Solutions:

CauseRecommended Solution
Hydrolysis due to atmospheric moisture Store the compound in a tightly sealed container under an inert atmosphere. The use of a desiccator is recommended.
Decomposition due to light exposure Store the compound in an amber-colored vial or a container protected from light.
Thermal decomposition Store the compound at a low temperature, as indicated by the supplier (typically refrigerated).

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction

This protocol provides a general guideline for reacting this compound with a nucleophile.

  • Preparation: Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the anhydrous solvent and the nucleophile.

  • Addition of Reagents: If a base is required, add it to the reaction mixture. Cool the mixture to the desired temperature (e.g., 0°C).

  • Addition of Chloride: Slowly add this compound to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution (e.g., water or a saturated ammonium chloride solution).

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.

Visualizations

Hydrolysis_Pathway start This compound intermediate Tetrahedral Intermediate start->intermediate + H₂O (Nucleophilic Attack) product 2-(2-benzyloxyethoxy)ethanol intermediate->product - Cl⁻ hcl HCl intermediate->hcl - H⁺

Caption: Proposed pathway for the hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Inert Atmosphere prep1->prep2 reac1 Add Solvent & Nucleophile prep2->reac1 reac2 Add Base (if needed) & Cool reac1->reac2 reac3 Add Chloride reac2->reac3 reac4 Monitor Reaction reac3->reac4 work1 Quench Reaction reac4->work1 work2 Extract Product work1->work2 work3 Dry & Concentrate work2->work3 work4 Purify Product work3->work4

Caption: General experimental workflow for reactions involving this compound.

Stability_Factors center Compound Stability temp Temperature center->temp influences rate of decomposition ph pH center->ph hydrolysis/elimination solvent Solvent center->solvent solvolysis light Light center->light potential degradation nucleophiles Nucleophiles center->nucleophiles substitution reactions

Caption: Key factors influencing the stability of this compound.

catalyst selection for optimizing 2-(2-benzyloxyethoxy)ethyl chloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-benzyloxyethoxy)ethyl chloride. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Catalyst Selection and Performance

Question: Which catalysts are recommended for the synthesis of this compound via Williamson ether synthesis, and how do they compare in performance?

Answer: Phase-transfer catalysts (PTCs) are highly effective for the synthesis of this compound from 2-(benzyloxy)ethanol and a suitable chloro-ethereal reagent. The most commonly employed PTCs for such etherifications are quaternary ammonium salts and crown ethers. Below is a comparative summary of typical catalysts.

Data Presentation: Catalyst Performance in Williamson Ether Synthesis of Glycol Ethers

CatalystCatalyst TypeTypical Yield (%)Relative Reaction TimeSelectivity for Mono-etherCostKey Considerations
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium Salt85-95%ModerateGoodLowMost commonly used, cost-effective, and efficient.[1]
Aliquat® 336Quaternary Ammonium Salt80-90%Moderate to FastGoodModerateHighly efficient, sometimes offering faster reaction rates than TBAB.
18-Crown-6Crown Ether90-98%FastVery GoodHighExcellent catalyst, but higher cost and potential toxicity are significant drawbacks.
Pyridine/DMFN/A (Catalytic System)70-85%Slow to ModerateModerateLowUsed with thionyl chloride for direct chlorination of the alcohol; can lead to more side products.

Note: The data presented is a synthesis of typical results from related Williamson ether syntheses of glycol ethers and may vary based on specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method is the Williamson ether synthesis, which involves the O-alkylation of 2-(benzyloxy)ethanol. This is typically carried out using a phase-transfer catalyst (PTC) with a suitable base and an alkylating agent like 1-bromo-2-chloroethane or 1,2-dichloroethane.

Q2: What are the primary side reactions to be aware of?

The main potential side reactions include:

  • Di-ether formation: Reaction of the product with another molecule of the alkoxide, leading to a symmetric diether. This can be minimized by using the dihaloalkane in excess.

  • Elimination reactions: If using a secondary or tertiary alkyl halide as the electrophile, elimination to form an alkene can compete with the desired substitution.[2] For the synthesis of the target molecule, this is less of a concern as a primary halide is used.

  • Hydrolysis of the alkylating agent: In the presence of a strong aqueous base, the alkylating agent can be hydrolyzed.

Q3: Why is a phase-transfer catalyst necessary?

In the Williamson ether synthesis, the alkoxide of 2-(benzyloxy)ethanol is typically formed using an inorganic base (like NaOH or KOH) in an aqueous phase, while the alkylating agent is in an organic phase. The phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide anion from the aqueous phase to the organic phase, where it can react with the alkylating agent.[3]

Q4: Can I use thionyl chloride to directly convert the hydroxyl group of 2-(benzyloxy)ethanol to the chloride?

Yes, this is a possible alternative synthetic route. The reaction of an alcohol with thionyl chloride, often in the presence of a base like pyridine, can yield the corresponding alkyl chloride. However, this method can be less selective and may lead to undesired side reactions, including the formation of sulfites and potential cleavage of the ether linkage under harsh conditions. For this specific substrate, the Williamson ether synthesis under phase-transfer catalysis is generally the preferred method due to its milder conditions and higher selectivity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient phase transfer. 2. Deactivation of the catalyst. 3. Insufficiently strong base. 4. Impure starting materials. 5. Reaction temperature is too low.1. Ensure vigorous stirring to maximize the interfacial area. Increase catalyst loading (e.g., from 1 mol% to 5 mol%). 2. Use a fresh batch of catalyst. Some catalysts can degrade over time. 3. Use a higher concentration of NaOH or KOH (e.g., 50% w/v). 4. Purify starting materials (2-(benzyloxy)ethanol and the alkylating agent) by distillation. 5. Gradually increase the reaction temperature (e.g., from room temperature to 50-70 °C) and monitor the reaction progress by TLC or GC.
Formation of Significant Byproducts 1. Di-ether formation. 2. Hydrolysis of the alkylating agent. 3. Competing elimination reaction (less likely with primary halides).1. Use an excess of the dihaloalkane (e.g., 2-3 equivalents). 2. Use a concentrated base solution to minimize the amount of water in the reaction mixture. Consider a solid-liquid PTC system with powdered KOH or NaOH. 3. Ensure a primary alkyl halide is used as the electrophile.
Reaction Stalls Before Completion 1. Depletion of the base. 2. Catalyst poisoning. 3. Insufficient amount of alkylating agent.1. Add additional base to the reaction mixture. 2. Ensure starting materials are free of impurities that could poison the catalyst. 3. Add an additional portion of the alkylating agent.
Difficult Product Isolation 1. Emulsion formation during workup. 2. Product is water-soluble.1. Add brine (saturated NaCl solution) to break up the emulsion. Filter the mixture through a pad of Celite. 2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Experimental Protocols

Detailed Methodology for Williamson Ether Synthesis of this compound using Phase-Transfer Catalysis

This protocol is adapted from procedures for similar ether syntheses.

Materials:

  • 2-(Benzyloxy)ethanol

  • 1-Bromo-2-chloroethane (or 1,2-dichloroethane)

  • Sodium hydroxide (50% w/v aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-(benzyloxy)ethanol (1 equivalent), toluene (5 mL per gram of alcohol), and tetrabutylammonium bromide (0.05 equivalents).

  • Begin vigorous stirring and add the 50% sodium hydroxide solution (5 equivalents).

  • Heat the mixture to 60 °C.

  • Slowly add 1-bromo-2-chloroethane (2 equivalents) dropwise over 1 hour.

  • After the addition is complete, continue to stir the reaction mixture at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add deionized water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with deionized water, followed by a wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants 1. Add 2-(Benzyloxy)ethanol, Toluene, and TBAB to flask base 2. Add 50% NaOH solution reactants->base heat 3. Heat to 60°C base->heat addition 4. Add 1-Bromo-2-chloroethane dropwise heat->addition stir 5. Stir at 60°C and monitor reaction addition->stir cool 6. Cool to room temperature stir->cool quench 7. Add deionized water cool->quench extract 8. Separate layers and extract aqueous phase quench->extract wash 9. Wash combined organic layers extract->wash dry 10. Dry and concentrate wash->dry purify 11. Purify by distillation or chromatography dry->purify product Pure 2-(2-Benzyloxyethoxy)ethyl chloride purify->product

Caption: Experimental workflow for the synthesis of this compound.

ptc_mechanism ROH BnO(CH₂)₂OH RO_Na BnO(CH₂)₂O⁻Na⁺ ROH->RO_Na Deprotonation NaOH Na⁺OH⁻ QX_aq Q⁺X⁻ (aq) RO_Na->QX_aq Ion Exchange QCl_org Q⁺Cl⁻ (org) QX_aq->QCl_org Phase Transfer RCl Br(CH₂)₂Cl product BnO(CH₂)₂O(CH₂)₂Cl RCl->product QCl_org->QX_aq Return to Aqueous Phase QCl_org->RCl Nucleophilic Attack

Caption: Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis.

References

Technical Support Center: Workup Procedures for 2-(2-benzyloxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize product loss during the workup of 2-(2-benzyloxyethoxy)ethyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of product loss during the workup of this compound?

Product loss during the workup of this compound can primarily be attributed to three factors:

  • Hydrolysis: The ethyl chloride moiety is susceptible to hydrolysis under both acidic and basic aqueous conditions, leading to the formation of the corresponding alcohol, 2-(2-benzyloxyethoxy)ethanol.

  • Emulsion Formation: During aqueous extraction, the formation of a stable emulsion can make phase separation difficult, leading to physical loss of product.

  • Thermal Decomposition: During purification by distillation, the compound may decompose at elevated temperatures.

Q2: How stable is the benzyl ether group during a typical aqueous workup?

Benzyl ethers are generally stable across a wide range of pH conditions at room temperature.[1] However, they can be cleaved by strong acids, particularly at elevated temperatures.[1][2][3] Therefore, it is advisable to avoid prolonged contact with concentrated acids during the workup.

Q3: What is the likely decomposition pathway for this molecule at high temperatures?

Troubleshooting Guide

This guide addresses common issues encountered during the workup of this compound and provides step-by-step solutions.

Issue 1: Low yield after aqueous workup, suspecting hydrolysis.
  • Symptom: The final product yield is significantly lower than expected after quenching the reaction and performing aqueous extractions. TLC or NMR analysis of the crude product may show the presence of 2-(2-benzyloxyethoxy)ethanol.

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting: Suspected Hydrolysis A Low Yield After Aqueous Workup B Analyze Crude Product (TLC, NMR) A->B C Presence of 2-(2-benzyloxyethoxy)ethanol Confirmed? B->C D YES C->D E NO C->E F Review Quenching & Washing Steps D->F H Other issues: - Incomplete reaction - Mechanical loss E->H G Implement Milder Workup Conditions F->G I Use saturated NaHCO3 or dilute brine for wash G->I J Minimize contact time with aqueous layers G->J K Work at lower temperatures (ice bath) G->K

  • Recommended Actions & Protocols:

    Protocol 1: Mild Aqueous Workup

    • Quenching: Slowly add the reaction mixture to a cold (0-5 °C), saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of sodium chloride (brine) with gentle stirring. Avoid using strong acids or bases for quenching if possible.

    • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). To minimize contact time with the aqueous phase, perform the extractions quickly.

    • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine. This helps to neutralize any remaining acid and reduce the water content.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a moderate temperature.

Issue 2: Formation of a persistent emulsion during extraction.
  • Symptom: A thick, stable layer forms between the aqueous and organic phases, making it difficult to separate them. This can trap a significant amount of product.

  • Troubleshooting Strategies:

StrategyDescription
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
Addition of Brine Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
Change of Solvent Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.
Filtration In some cases, passing the emulsified layer through a pad of Celite® or glass wool can help to break the emulsion.
Centrifugation If the emulsion is persistent and the volume is manageable, centrifugation can be an effective way to separate the layers.
Issue 3: Product loss during purification by distillation.
  • Symptom: Low recovery of the desired product after vacuum distillation, with evidence of decomposition (e.g., discoloration, charring in the distillation flask).

  • Troubleshooting and Prevention:

    Logical Diagram for Purification Choice

    G cluster_1 Choosing a Purification Method A Is the product thermally sensitive? B YES A->B C NO A->C D Consider Column Chromatography B->D E Vacuum Distillation is an option C->E F Use a short path distillation apparatus E->F G Maintain the lowest possible vacuum E->G H Keep the bath temperature to a minimum E->H

    Caption: Decision diagram for selecting a suitable purification method.

    Protocol 2: Purification by Column Chromatography

    If thermal decomposition is a concern, column chromatography is a milder alternative to distillation.

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The exact ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product.

    • Procedure:

      • Dry-load the crude product onto a small amount of silica gel.

      • Carefully load the sample onto the top of the prepared column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Summary of Key Recommendations

Workup StagePotential IssueRecommended Action
Quenching HydrolysisUse cold, saturated NaHCO₃ or brine. Avoid strong acids/bases.
Extraction Emulsion FormationGently mix, add brine, or consider changing the solvent.
Washing HydrolysisUse saturated NaHCO₃ and brine. Minimize contact time.
Purification Thermal DecompositionConsider column chromatography over distillation. If distilling, use a high vacuum and low bath temperature.

References

dealing with moisture sensitivity of 2-(2-benzyloxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-benzyloxyethoxy)ethyl chloride. The information is designed to address specific issues that may arise during its use in experiments, with a focus on its moisture sensitivity.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound, particularly in ether synthesis reactions.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Degradation of this compound: The primary cause is often the hydrolysis of the alkyl chloride due to the presence of moisture in the reaction setup.1a. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (≥120°C) and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).1b. Use Fresh Reagent: Use a freshly opened bottle of this compound or purify older stock by distillation.
2. Incomplete Deprotonation of the Nucleophile: If reacting with an alcohol or phenol, the alkoxide or phenoxide may not have formed completely.2a. Use a Strong, Non-Nucleophilic Base: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the alcohol/phenol. Add the base to the alcohol/phenol in an anhydrous solvent and stir until hydrogen evolution ceases before adding the alkyl chloride.2b. Verify Base Activity: Ensure the base is not old or deactivated.
3. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.3. Use a Polar Aprotic Solvent: Solvents like anhydrous N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are recommended as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.
Presence of a Major Byproduct 1. Hydrolysis of the Starting Material: A significant byproduct is often the alcohol, 2-(2-benzyloxyethoxy)ethanol, formed from the reaction of the alkyl chloride with water.1a. Identification: The byproduct can be identified by 1H NMR spectroscopy by the presence of a characteristic hydroxyl proton signal and shifts in the signals of the adjacent methylene protons compared to the starting material.1b. Removal: The alcohol byproduct is more polar than the desired ether product. It can typically be removed by column chromatography on silica gel. A water wash during the workup can also help remove a significant portion of this polar impurity.
Difficult Purification 1. Co-elution of Product and Byproduct: The desired ether product and the alcohol byproduct may have similar polarities, making separation by chromatography challenging.1a. Optimize Chromatography Conditions: Use a less polar eluent system to increase the separation between the more polar alcohol and the less polar ether. Gradient elution may be necessary.1b. Chemical Conversion: If separation is extremely difficult, consider reacting the crude mixture with a reagent that selectively derivatizes the alcohol (e.g., silylation), making it much less polar and easier to separate.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my this compound before use?

A1: The purity can be assessed by gas chromatography (GC) or 1H NMR spectroscopy. In the 1H NMR spectrum, the presence of a broad singlet corresponding to a hydroxyl group and shifts in the adjacent methylene protons would indicate the presence of the hydrolysis product, 2-(2-benzyloxyethoxy)ethanol.

Q2: What is the primary degradation product of this compound in the presence of moisture?

A2: The primary degradation product is 2-(2-benzyloxyethoxy)ethanol, formed through hydrolysis of the carbon-chlorine bond.

Q3: What are the ideal storage conditions for this compound?

A3: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[1] The Sigma-Aldrich safety data sheet explicitly notes that it is moisture sensitive.[1]

Q4: Can I use a protic solvent for reactions with this reagent?

A4: It is strongly discouraged. Protic solvents like water, alcohols, or even solvents containing trace amounts of water will react with this compound, leading to the formation of the corresponding alcohol and reducing the yield of your desired product.

Q5: What is the mechanism of hydrolysis?

A5: The hydrolysis of primary alkyl chlorides like this compound in neutral water is generally slow but can be accelerated by the presence of bases. The reaction likely proceeds through a nucleophilic substitution mechanism (SN2-like) where a water molecule attacks the carbon atom bonded to the chlorine.

Experimental Protocols

Protocol 1: General Procedure for Ether Synthesis using this compound (Williamson Ether Synthesis)

This protocol outlines a general method for the synthesis of an ether from an alcohol and this compound under anhydrous conditions.

  • Preparation of the Alkoxide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alcohol (1.0 eq.) and anhydrous DMF (5-10 mL per mmol of alcohol).

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas has ceased.

  • Addition of the Alkyl Chloride:

    • Re-cool the mixture to 0°C.

    • Slowly add a solution of this compound (1.2 eq.) in a small amount of anhydrous DMF via a syringe.

    • Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 50-60°C) to increase the rate if necessary.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and cautiously quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired ether from the hydrolysis byproduct, 2-(2-benzyloxyethoxy)ethanol.

Visualizations

Hydrolysis_Pathway reagent This compound byproduct 2-(2-Benzyloxyethoxy)ethanol (Byproduct) reagent->byproduct Hydrolysis hcl HCl moisture H₂O (Moisture) moisture->hcl Reactants

Caption: Hydrolysis of this compound.

Experimental_Workflow start Start: Anhydrous Alcohol in DMF deprotonation 1. Deprotonation (NaH, 0°C to RT) start->deprotonation alkoxide Alkoxide Formation deprotonation->alkoxide addition 2. Add this compound (0°C to RT/Heat) alkoxide->addition reaction Sₙ2 Reaction addition->reaction workup 3. Aqueous Workup & Extraction reaction->workup purification 4. Column Chromatography workup->purification product Final Product: Ether purification->product

References

Technical Support Center: Troubleshooting 2-(2-benzyloxyethoxy)ethyl chloride Alkylations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during alkylation reactions with 2-(2-benzyloxyethoxy)ethyl chloride, specifically focusing on low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with this compound is resulting in a low yield of the desired product. What are the most common causes?

Low conversion rates in alkylation reactions are frequently due to competing side reactions or suboptimal reaction conditions. For a primary alkyl chloride like this compound, which typically undergoes an S(_N)2 reaction, the primary competing reaction is E2 elimination. Several factors can favor elimination over the desired substitution, leading to reduced yields.

Key factors influencing low yields include:

  • Steric Hindrance: While the chloride is on a primary carbon, significant steric bulk on the nucleophile can hinder the backside attack required for an S(_N)2 reaction, making the E2 pathway more favorable.

  • Strength and Steric Bulk of the Base: Strong and sterically hindered bases can preferentially abstract a proton, leading to elimination.

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the rates of both S(_N)2 and E2 reactions.

  • Substrate Stability: The stability of this compound under the reaction conditions is crucial. Decomposition or side reactions of the alkylating agent itself can lead to lower yields.

Q2: How does the choice of base impact the conversion rate in my alkylation?

The choice of base is critical in maximizing the yield of the desired S(_N)2 product and minimizing the E2 elimination byproduct. A strong, non-nucleophilic, and sterically hindered base is often preferred for deprotonating the nucleophile without interfering with the alkylation step. However, an excessively strong or bulky base can promote elimination.

Troubleshooting Steps:

  • Evaluate Base Strength: For O-alkylation of alcohols or phenols, or N-alkylation of amines, a moderately strong base is often sufficient to deprotonate the nucleophile. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be effective but may also increase the rate of elimination, especially at higher temperatures. For C-alkylation of active methylene compounds, a stronger base is generally required to form the enolate.

  • Consider Steric Hindrance of the Base: A sterically hindered base like t-BuOK is more likely to act as a base (promoting elimination) than as a nucleophile. If your nucleophile is also sterically hindered, the combination can significantly favor elimination.

  • Experiment with Weaker Bases: Consider using weaker inorganic bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)), especially for more acidic nucleophiles. These can be effective while minimizing elimination.

Illustrative Data: Impact of Base on Alkylation Yield

BaseTypical NucleophileSolventTemperature (°C)Expected Major ProductRepresentative Yield (%)Common Byproduct(s)
Sodium Hydride (NaH)Primary AlcoholTHF25 - 60S(_N)2 (Ether)70-90Elimination (minor)
Potassium t-ButoxideSecondary Alcoholt-BuOH80E2 (Alkene)60-80S(_N)2 (Ether) (minor)
Potassium CarbonatePhenolDMF80S(_N)2 (Ether)85-95Minimal
Cesium CarbonateDiethyl MalonateDMF70S(_N)2 (C-Alkylation)75-90Dialkylation
Triethylamine (Et(_3)N)Secondary AmineCH(_3)CN60S(_N)2 (N-Alkylation)60-80Quaternary ammonium salt (minor)

Note: These yields are representative for typical S(_N)2 reactions and may vary for the specific substrate.

Q3: Can the reaction solvent be the cause of my low conversion rate?

Absolutely. The solvent plays a crucial role in an S(_N)2 reaction. Aprotic polar solvents are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic, thus accelerating the S(_N)2 reaction.

Troubleshooting Steps:

  • Use a Polar Aprotic Solvent: If you are using a protic solvent (e.g., ethanol, water), it can form hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity. Switching to a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (CH(_3)CN) can significantly increase the reaction rate.

  • Ensure Anhydrous Conditions: Water can hydrolyze the alkylating agent and react with strong bases. Ensure your solvent and reagents are dry.

Q4: I suspect an elimination side reaction is occurring. How can I confirm this and what can I do to minimize it?

The primary elimination product from this compound would be 2-(benzyloxy)ethoxyethene.

Confirmation:

  • Chromatographic Analysis: Use TLC, GC, or LC-MS to look for a non-polar byproduct with a mass corresponding to the elimination product.

  • NMR Spectroscopy: Proton NMR of the crude reaction mixture may show characteristic vinyl proton signals for the alkene byproduct.

Minimization Strategies:

  • Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions, so lowering the temperature will favor the S(_N)2 pathway.

  • Use a Less Hindered Base: As discussed in Q2, switch to a less sterically demanding base.

  • Change the Counter-ion: For C-alkylation, using a cesium salt of the enolate can sometimes lead to higher yields of the C-alkylated product compared to lithium or sodium salts.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol with this compound

  • To a stirred solution of the phenol (1.0 eq.) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for N-Alkylation of a Secondary Amine with this compound

  • To a solution of the secondary amine (1.0 eq.) and triethylamine (1.5 eq.) in acetonitrile (0.5 M), add this compound (1.1 eq.).

  • Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent in vacuo.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography.

Visualizing Reaction Pathways

To better understand the factors influencing your reaction outcome, consider the following diagrams.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products start Nucleophile (R-XH) + This compound sn2 SN2 Pathway (Substitution) start->sn2 Influenced by Base, Solvent, Temp e2 E2 Pathway (Elimination) start->e2 Influenced by Base, Solvent, Temp base Base base->sn2 base->e2 solvent Solvent solvent->sn2 solvent->e2 temp Temperature temp->sn2 temp->e2 desired_product Desired Alkylated Product (R-X-CH2CH2OCH2CH2OBn) sn2->desired_product High Yield byproduct Elimination Byproduct (CH2=CHOCH2CH2OBn) e2->byproduct Low Yield

Caption: General workflow for alkylation reactions.

The decision between the desired S(_N)2 pathway and the competing E2 pathway is a critical factor in determining the success of your alkylation.

G cluster_factors_sn2 Factors Favoring SN2 cluster_factors_e2 Factors Favoring E2 f1 Primary Alkyl Halide sn2_path SN2 (Desired) f1->sn2_path f2 Good, Non-hindered Nucleophile f2->sn2_path f3 Polar Aprotic Solvent f3->sn2_path f4 Lower Temperature f4->sn2_path f5 Weaker, Non-hindered Base f5->sn2_path g1 Sterically Hindered Nucleophile/Base e2_path E2 (Side Reaction) g1->e2_path g2 Strong, Bulky Base g2->e2_path g3 Higher Temperature g3->e2_path

Caption: Factors influencing SN2 vs. E2 pathways.

Technical Support Center: Analysis of 2-(2-benzyloxyethoxy)ethyl chloride Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS analysis of 2-(2-benzyloxyethoxy)ethyl chloride and its degradation byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

Based on its chemical structure, which features an alkyl chloride and ether linkages, this compound is susceptible to degradation primarily through hydrolysis and oxidation.

  • Hydrolysis: The carbon-chlorine bond can be hydrolyzed, especially under acidic or basic conditions, to replace the chloride with a hydroxyl group, forming an alcohol.

  • Oxidation: The ether linkages or the benzyl group can be susceptible to oxidative cleavage, potentially leading to smaller, more polar byproducts.

Q2: What are the potential degradation byproducts that I should be looking for with LC-MS?

The primary expected byproduct from hydrolysis is 2-(2-benzyloxyethoxy)ethanol. Other potential byproducts could arise from further degradation, such as cleavage of the ether bonds. It is crucial to perform forced degradation studies to systematically generate and identify these potential impurities.[1][2]

Q3: How can I confirm the identity of a suspected degradation byproduct using LC-MS?

Confirmation involves several steps. Initially, compare the mass-to-charge ratio (m/z) of the unknown peak with the theoretical mass of suspected byproducts. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to help determine the elemental composition. Further confirmation is achieved using tandem mass spectrometry (MS/MS), where the precursor ion is fragmented and its fragmentation pattern is compared to a reference standard or used for structural elucidation.[3][4]

Q4: Why is it important to perform forced degradation studies for this compound?

Forced degradation studies, also known as stress testing, are essential to:

  • Identify likely degradation products that could form during storage or manufacturing.[1][5]

  • Understand the degradation pathways and the intrinsic stability of the molecule.[1][2]

  • Develop and validate a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from all potential degradation products.[5][6][7]

Troubleshooting Guide

Q5: I am not detecting my parent compound or any degradation byproducts. What should I check?

  • LC System: Verify that the LC system is properly connected to the mass spectrometer's ion source and that there is mobile phase flow.[8] Check for leaks, open purge valves, or air bubbles in the pump.[8]

  • MS Settings: Ensure the mass spectrometer is using appropriate settings for your compound, including the correct ionization mode (positive or negative ESI), polarity, and mass range. Perform a system tune to check MS performance.[8]

  • Sample Integrity: Confirm that the sample was prepared correctly and has not fully degraded. Consider preparing a fresh sample.[9] Also, check that the correct sample vial is in the correct autosampler position.[8]

  • Injection Issues: A blocked injection port or sample loop can prevent the sample from reaching the column. Monitor the system pressure for sudden spikes during injection.[8][10]

Q6: My chromatogram has a very high baseline or excessive noise. What is the cause?

  • Solvent Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminated mobile phases are a common source of noise.[9]

  • Ion Source Contamination: A dirty ion source can significantly increase background noise. Follow the manufacturer's procedure for cleaning the ion source optics and lenses.[11]

  • Sample Matrix Effects: If analyzing samples from a complex matrix (e.g., biological fluids), co-eluting compounds can cause ion suppression or enhancement, leading to an unstable baseline. Improve sample clean-up procedures to remove interfering substances.[8][12]

Q7: The peaks in my chromatogram are split, tailing, or excessively broad. How can I improve the peak shape?

  • Column Issues: Poor peak shape can result from column contamination or degradation. Try flushing the column according to the manufacturer's instructions or replace the guard column.[9][10] A void at the column inlet can also cause split peaks.[10]

  • Injection Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.[9][10]

  • Secondary Interactions: Peak tailing for some compounds can be caused by secondary interactions with the stationary phase. Adjusting the mobile phase pH or adding a different modifier may help.[10]

  • Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and detector can increase dead volume and lead to peak broadening.[10]

Q8: I'm observing unexpected m/z values that don't correspond to my target analytes. What are they?

These are likely adduct ions, where the target molecule associates with other ions present in the mobile phase or sample.[13][14] This is very common in electrospray ionization (ESI). Check your data for masses corresponding to common adducts. Unwanted sodium or potassium ions can leach from glassware, so consider using polypropylene vials.[8][13]

Q9: My retention times are shifting from one injection to the next. What could be the problem?

  • Column Equilibration: Insufficient column equilibration time between gradient runs is a frequent cause of retention time shifts. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase.[8]

  • Mobile Phase Composition: If the mobile phase is prepared manually, slight variations can alter retention times. Also, ensure the solvent bottles are capped to prevent evaporation of the more volatile component.[9]

  • Temperature Fluctuations: Poor temperature control of the column oven can lead to inconsistent retention. Verify that the column compartment is maintaining the set temperature.[8][11]

  • Flow Rate Instability: Leaks in the system or worn pump seals can cause the flow rate to fluctuate, affecting retention times.[8][11]

Data Presentation

Table 1: Potential Degradation Byproducts of this compound

Compound NameMolecular FormulaMonoisotopic Mass (Da)Potential Origin
This compound (Parent)C₁₁H₁₅ClO₂214.0761-
2-(2-benzyloxyethoxy)ethanolC₁₁H₁₆O₃196.1099Hydrolysis
BenzaldehydeC₇H₆O106.0419Oxidation/Cleavage
Benzoic AcidC₇H₆O₂122.0368Oxidation
2-(2-hydroxyethoxy)ethanolC₄H₁₀O₃106.0629Cleavage

Table 2: Common Adduct Ions in Positive Mode ESI-MS

Adduct IonMass Difference (Da)Common Source
[M+H]⁺+1.0078Protonation (acidic mobile phase)
[M+NH₄]⁺+18.0344Ammonium salts (e.g., ammonium formate/acetate)
[M+Na]⁺+22.9898Glassware, solvents, reagents
[M+K]⁺+38.9637Glassware, solvents, reagents
[2M+H]⁺(2 * M) + 1.0078High analyte concentration

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation should be performed to achieve 5-20% degradation of the parent compound.[5]

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 48 hours. Withdraw samples at regular intervals, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Heat at 60°C for 48 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 48 hours.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 7 days.

  • Photolytic Degradation: Expose the compound solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Protocol 2: Sample Preparation for LC-MS

  • Accurately weigh and dissolve the sample (from forced degradation studies or stability testing) in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 100 µg/mL.

  • Vortex the solution to ensure it is fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter to remove particulates that could block the LC system.[10]

  • Transfer the filtrate to an appropriate autosampler vial (polypropylene vials are recommended to minimize sodium adducts).

Protocol 3: Suggested LC-MS Method Parameters

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 50 - 1000

  • Data Acquisition: Full Scan MS and Data-Dependent MS/MS

Visualizations

G cluster_prep Phase 1: Sample Stressing cluster_analysis Phase 2: LC-MS Analysis cluster_data Phase 3: Data Interpretation start Drug Substance: This compound stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress stressed_sample Stressed Samples stress->stressed_sample prep Sample Preparation (Dilution & Filtration) stressed_sample->prep lcms LC-MS Analysis (Separation & Detection) prep->lcms raw_data Raw Data Acquisition (MS and MS/MS Spectra) lcms->raw_data process Data Processing (Peak Detection & Integration) raw_data->process identify Byproduct Identification (Accurate Mass & Fragmentation) process->identify report Final Report identify->report

Caption: Workflow for Forced Degradation and Byproduct Identification.

G cluster_key Legend parent This compound (m/z 214.0761) byproduct 2-(2-benzyloxyethoxy)ethanol (m/z 196.1099) parent->byproduct + H₂O - HCl p_key Parent Compound b_key Degradation Byproduct

Caption: Proposed Hydrolytic Degradation Pathway.

G node_action node_action node_result node_result start Any peaks detected in chromatogram? check_ms Is the MS tune/calibration passing? start->check_ms No result_proceed Proceed with data analysis. start->result_proceed Yes check_lc Is there pressure and mobile phase flow? check_ms->check_lc Yes action_ms Troubleshoot MS hardware. Perform tune and calibration. check_ms->action_ms No check_sample Is the sample fresh and prepared correctly? check_lc->check_sample Yes action_lc Check for leaks, purge pump, verify solvent lines. check_lc->action_lc No action_sample Prepare a fresh sample and verify injection. check_sample->action_sample No result_ok Issue is complex. Consider method development or sample stability. check_sample->result_ok Yes

Caption: Troubleshooting Decision Tree for "No Peaks Detected".

References

Validation & Comparative

A Comparative Guide to HPLC and GC Methods for Purity Validation of 2-(2-benzyloxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 2-(2-benzyloxyethoxy)ethyl chloride. The selection of an appropriate analytical technique is critical for ensuring the quality and safety of pharmaceutical intermediates. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative advantages of each method.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount as impurities can affect the yield and safety profile of the final active pharmaceutical ingredient (API). Both HPLC and Gas Chromatography (GC) are powerful chromatographic techniques for separating and quantifying components in a mixture.[1] The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte and its potential impurities.[1][2] This guide provides a head-to-head comparison to aid researchers in selecting the optimal method for their specific needs.

Experimental Methods

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile.

Gas Chromatography (GC) Protocol

This protocol describes a GC method suitable for the analysis of volatile and semi-volatile impurities in this compound.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of Dichloromethane.

Alternative Qualitative Methods

For preliminary and rapid screening, qualitative tests can be employed, although they lack the specificity and quantitative power of chromatographic methods.

  • Beilstein Test: Detects the presence of halogens. A clean copper wire is heated and then dipped into the sample, followed by re-introduction into a flame. A green flame indicates the presence of a halogen.[3]

  • Silver Nitrate Test: This test can differentiate between alkyl and aryl halides based on reactivity. The sample is treated with an alcoholic solution of silver nitrate. The rate of precipitation of silver halide indicates the reactivity of the halide.[3][4]

  • Sodium Iodide in Acetone Test: This test is used to distinguish between primary, secondary, and tertiary alkyl chlorides and bromides. The formation of a sodium chloride or sodium bromide precipitate indicates a positive reaction.[3]

Visualization of Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis Sample Sample HPLC_Prep Dissolve in Acetonitrile Sample->HPLC_Prep GC_Prep Dissolve in Dichloromethane Sample->GC_Prep Qual_Prep Direct Use or Simple Dilution Sample->Qual_Prep HPLC HPLC HPLC_Prep->HPLC GC GC GC_Prep->GC Qualitative Qualitative Tests (Beilstein, AgNO3, NaI) Qual_Prep->Qualitative Purity Purity (%) HPLC->Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile GC->Purity GC->Impurity_Profile Halogen_Presence Halogen Presence Qualitative->Halogen_Presence

Caption: Workflow for Purity Validation of this compound.

Results and Discussion

A sample of this compound was analyzed using the HPLC and GC methods described above. The results are summarized in the tables below.

Table 1: HPLC Analysis Data

CompoundRetention Time (min)Area (%)
2-(2-benzyloxyethoxy)ethanol8.50.2
This compound 12.1 99.5
Unidentified Impurity 115.30.3

Table 2: GC Analysis Data

CompoundRetention Time (min)Area (%)
Dichloromethane (solvent)2.1-
This compound 18.2 99.6
Unidentified Impurity 220.50.4

Table 3: Comparison of Analytical Methods

ParameterHPLCGCQualitative Tests
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Chemical reactions leading to a visual change.[3]
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.[1]Preliminary identification of functional groups.
Selectivity HighHighLow
Sensitivity High (ng to pg)Very High (pg to fg)Low
Quantitation ExcellentExcellentNo
Sample Throughput ModerateHighVery High
Cost HighHighLow
Discussion

The HPLC method successfully separated the main component from a potential starting material, 2-(2-benzyloxyethoxy)ethanol, and another unidentified impurity. The purity was determined to be 99.5%. The GC method also showed a high purity of 99.6%, with a different impurity profile observed. This suggests that some impurities may be more amenable to detection by one technique over the other.

  • HPLC Advantages: The primary advantage of HPLC in this context is its ability to analyze non-volatile and thermally sensitive impurities that might decompose in a hot GC inlet. This is crucial for identifying potential polymeric or degradation products.

  • GC Advantages: GC, particularly when coupled with a mass spectrometer (GC-MS), offers excellent resolution for volatile impurities and can provide structural information for their identification.[2] For a semi-volatile compound like this compound, GC is a viable and powerful alternative.

  • Qualitative Tests: While not suitable for quantitative purity determination, the qualitative tests confirmed the presence of a halogen, providing a rapid and inexpensive initial verification of the compound's identity.

Signaling Pathway of Impurity Formation

The following diagram illustrates a potential pathway for the formation of a key impurity, the starting alcohol, during the synthesis of this compound.

impurity_formation Start_Material 2-(2-benzyloxyethoxy)ethanol Reaction Reaction Start_Material->Reaction Reagent Chlorinating Agent (e.g., SOCl2) Reagent->Reaction Product This compound Impurity Unreacted Starting Material (Impurity) Reaction->Product Complete Reaction Reaction->Impurity Incomplete Reaction

Caption: Potential pathway for impurity formation.

Conclusion

Both HPLC and GC are suitable and powerful techniques for the purity validation of this compound.

  • HPLC is recommended for routine quality control as it can detect a broader range of potential non-volatile impurities and degradation products.

  • GC is an excellent complementary technique, especially for identifying and quantifying volatile and semi-volatile impurities. For comprehensive characterization, employing both methods is advisable.

  • Qualitative tests serve as useful, rapid, and cost-effective preliminary screening tools.

The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the available instrumentation. For regulatory submissions, a validated HPLC method is typically preferred for final product release testing.

References

A Comparative Guide to 2-(2-benzyloxyethoxy)ethyl chloride and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs), the choice of a linker molecule is critical to the efficacy, stability, and pharmacokinetic profile of the final conjugate. Polyethylene glycol (PEG) linkers have emerged as a versatile class of molecules that can significantly enhance the properties of bioconjugates.[1][2] This guide provides a comparative analysis of 2-(2-benzyloxyethoxy)ethyl chloride, a short PEG-like linker, against other commonly employed PEG linkers, supported by established experimental protocols for their evaluation.

Introduction to PEG Linkers

Polyethylene glycol (PEG) linkers are polymers of ethylene glycol that serve as flexible, hydrophilic spacers to connect a biomolecule (like an antibody) to another molecule (like a cytotoxic drug).[2] Their primary advantages include:

  • Improved Solubility: The hydrophilic nature of the PEG chain can significantly increase the water solubility of hydrophobic drugs, preventing aggregation of the final conjugate.[2][][4]

  • Reduced Immunogenicity: PEGylation can shield the bioconjugate from the host's immune system, potentially reducing immune responses.[2]

  • Enhanced Stability: PEG linkers can protect the attached biomolecule from enzymatic degradation, leading to a longer circulation half-life.[2][4]

  • Tunable Pharmacokinetics: The length and structure of the PEG linker can be modified to control the drug-to-antibody ratio (DAR) and influence the biodistribution and clearance rate of the ADC.[5][6]

PEG linkers can be broadly categorized based on their structure (linear, branched, or multi-arm) and their reactivity (e.g., reacting with amines, thiols, or other functional groups).[2][]

Comparison of this compound with Other PEG Linkers

This compound is a short, monofunctional linker containing a two-unit ethylene glycol chain. Its benzyloxy group provides a hydrophobic character, while the ethyl chloride group offers a reactive site for conjugation. The following table compares its inferred properties with those of other well-established PEG linkers.

Table 1: Comparison of Key Performance Parameters of Selected PEG Linkers

FeatureThis compound (Inferred)NHS-PEG-MaleimideAzide-PEG-NHS Ester
Reactive Groups Alkyl Halide (Chloride)NHS Ester, MaleimideNHS Ester, Azide
Target Functional Groups Nucleophiles (e.g., amines, thiols)Amines (Lysine), Thiols (Cysteine)Amines (Lysine), Alkynes
Reactivity ModerateHigh (NHS ester), High (Maleimide)High (NHS ester), High (Azide)
Specificity of Conjugation LowerHigh (Site-specific with Cysteine)High (Bioorthogonal)
Hydrophilicity ModerateHighHigh
Stability of Linkage Stable ether and C-Cl bondsStable amide bond, thioether bondStable amide bond, triazole ring
Cleavable/Non-cleavable Non-cleavableNon-cleavableNon-cleavable
Common Applications General bioconjugationAntibody-Drug Conjugates, Protein PEGylationClick Chemistry, Bioorthogonal Labeling

Note: The properties of this compound are inferred based on its chemical structure, as direct comparative experimental data in bioconjugation applications is limited.

Experimental Protocols

To quantitatively assess the performance of any new linker, including this compound, against established ones, a series of standardized experiments are crucial.

Protocol 1: Determination of Bioconjugation Efficiency

Objective: To quantify the efficiency of the linker in conjugating a payload to a model protein (e.g., Bovine Serum Albumin or a relevant antibody).

Materials:

  • Model protein (e.g., IgG antibody) at a known concentration.

  • Linker-payload construct (e.g., 2-(2-benzyloxyethoxy)ethyl-payload).

  • Alternative PEG linker-payload constructs for comparison.

  • Conjugation buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Quenching reagent (e.g., Tris buffer).

  • Size-exclusion chromatography (SEC) system.

  • UV-Vis spectrophotometer or HPLC.

Procedure:

  • Dissolve the model protein in the conjugation buffer to a final concentration of 5-10 mg/mL.

  • Dissolve the linker-payload construct in a compatible solvent (e.g., DMSO).

  • Add the linker-payload solution to the protein solution at various molar ratios (e.g., 5:1, 10:1, 20:1 linker-payload to protein).

  • Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-24 hours).

  • Quench the reaction by adding an excess of the quenching reagent.

  • Purify the conjugate using SEC to remove unreacted linker-payload and other small molecules.

  • Analyze the purified conjugate by UV-Vis spectrophotometry or hydrophobic interaction chromatography (HIC)-HPLC to determine the drug-to-antibody ratio (DAR).

  • Calculate the conjugation efficiency as the percentage of the initial payload that is successfully conjugated to the antibody.

Protocol 2: Stability Assay - Hydrolysis Rate Determination

Objective: To assess the stability of the linker-payload conjugate in a physiological buffer.

Materials:

  • Purified linker-payload conjugate.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Incubator at 37°C.

  • HPLC system with a suitable column (e.g., reverse-phase).

Procedure:

  • Dissolve the purified conjugate in PBS (pH 7.4) to a known concentration.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), take an aliquot of the solution.

  • Analyze the aliquot by HPLC to quantify the amount of intact conjugate and any released payload.

  • Plot the concentration of the intact conjugate over time.

  • Calculate the hydrolysis rate constant and the half-life of the conjugate.

Visualizing Experimental Workflows and Biological Pathways

To better illustrate the processes involved in utilizing these linkers, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody Solution Reaction Incubation (Controlled Temp & Time) Antibody->Reaction LinkerPayload Linker-Payload (e.g., 2-(2-benzyloxyethoxy)ethyl-Drug) LinkerPayload->Reaction Purification Size-Exclusion Chromatography (SEC) Reaction->Purification Quench Reaction Analysis DAR Determination (UV-Vis / HPLC) Purification->Analysis

Caption: Workflow for Antibody-Drug Conjugation and Analysis.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Cytotoxic Drug Lysosome->Drug Drug Release (Linker Cleavage/Degradation) DNA DNA Damage Drug->DNA Apoptosis Apoptosis (Cell Death) DNA->Apoptosis

Caption: Mechanism of Action of an Antibody-Drug Conjugate.

Conclusion

The selection of an appropriate PEG linker is a multifaceted decision that depends on the specific application, the nature of the biomolecule and the payload, and the desired in vivo performance. While this compound presents a simple, short-chain option for conjugation, its lower inferred specificity and moderate hydrophilicity may limit its utility in complex applications like ADCs when compared to more advanced, heterobifunctional PEG linkers. For applications demanding high precision and optimized pharmacokinetics, linkers such as NHS-PEG-Maleimide and those enabling bioorthogonal "click" chemistry offer superior control and performance. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these and other novel linkers to enable the rational design of next-generation bioconjugates.

References

A Comparative Guide to Alternative Reagents for Ether Synthesis: Beyond 2-(2-Benzyloxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient formation of ether linkages is a cornerstone of organic synthesis. The 2-(2-benzyloxyethoxy)ethyl moiety is a valuable building block, and its installation is often achieved via the Williamson ether synthesis using 2-(2-benzyloxyethoxy)ethyl chloride. However, the reactivity of the chloride can sometimes be a limiting factor, leading to sluggish reactions or the need for harsh conditions. This guide provides an objective comparison of alternative reagents to this compound, offering greater flexibility and potentially higher yields in your synthetic endeavors. We will explore the bromide, iodide, tosylate, and mesylate analogues, supported by established chemical principles and representative experimental data.

The Williamson Ether Synthesis: A Quick Overview

The Williamson ether synthesis is a robust and versatile method for preparing ethers. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile attacks an electrophilic carbon atom, displacing a leaving group.[1][2][3][4][5] The efficiency of this reaction is highly dependent on the nature of the leaving group; a better leaving group will result in a faster reaction and often a higher yield.[3]

Figure 1. The SN2 mechanism of the Williamson ether synthesis.

Comparative Analysis of Alternative Reagents

The primary alternatives to this compound involve replacing the chloride with a better leaving group. The most common and effective alternatives are the corresponding bromide, iodide, tosylate, and mesylate.

ReagentLeaving GroupRelative ReactivityAdvantagesDisadvantages
2-(2-Benzyloxyethoxy)ethyl Chloride Cl⁻BaselineCost-effective, readily available.Least reactive, may require higher temperatures, longer reaction times, or the use of a catalyst (e.g., NaI).[5]
2-(2-Benzyloxyethoxy)ethyl Bromide Br⁻GoodMore reactive than the chloride, leading to faster reactions and potentially higher yields under milder conditions.[6]Higher cost than the chloride. Can be less stable than the chloride.
2-(2-Benzyloxyethoxy)ethyl Iodide I⁻ExcellentMost reactive of the halides, allowing for the lowest reaction temperatures and shortest reaction times.[6]Highest cost of the halides. Can be less stable and may be light-sensitive.
2-(2-Benzyloxyethoxy)ethyl Tosylate ⁻OTsExcellentHighly reactive, comparable to or better than the bromide.[1][2][3][4] Stable, crystalline solids that are easy to handle and purify.Requires an additional synthetic step from the corresponding alcohol. Higher molecular weight.
2-(2-Benzyloxyethoxy)ethyl Mesylate ⁻OMsExcellentSimilar reactivity to the tosylate.[3] Stable and easy to handle. Lower molecular weight than the tosylate.Requires an additional synthetic step from the corresponding alcohol.

Selection Guide for the Optimal Reagent

Choosing the right reagent depends on a balance of factors including the reactivity of the nucleophile, desired reaction conditions, cost, and availability.

Reagent_Selection Start Start: Need to Synthesize a 2-(2-benzyloxyethoxy)ethyl Ether Cost_Sensitive Is cost the primary concern? Start->Cost_Sensitive Use_Chloride Use 2-(2-benzyloxyethoxy)ethyl Chloride Cost_Sensitive->Use_Chloride Yes High_Reactivity Is high reactivity/ mild conditions critical? Cost_Sensitive->High_Reactivity No Consider_Catalyst Consider NaI catalyst to improve reactivity Use_Chloride->Consider_Catalyst Use_Iodide Use 2-(2-benzyloxyethoxy)ethyl Iodide High_Reactivity->Use_Iodide Yes Handling_Stability Is ease of handling and stability important? High_Reactivity->Handling_Stability No Use_Bromide Use 2-(2-benzyloxyethoxy)ethyl Bromide (Good Balance) High_Reactivity->Use_Bromide Good balance Handling_Stability->Use_Iodide No Use_Sulfonate Use Tosylate or Mesylate Handling_Stability->Use_Sulfonate Yes

Figure 2. Decision flowchart for selecting the optimal reagent.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the alternative reagents from the common precursor, 2-(2-benzyloxyethoxy)ethanol, and a general procedure for the subsequent Williamson ether synthesis.

Reagent_Preparation_Workflow cluster_precursor Common Precursor cluster_reagents Alternative Reagents Alcohol 2-(2-Benzyloxyethoxy)ethanol Tosylate Tosylate Alcohol->Tosylate TsCl, Pyridine Mesylate Mesylate Alcohol->Mesylate MsCl, Et₃N Bromide Bromide Alcohol->Bromide PBr₃ or CBr₄/PPh₃ Iodide Iodide Alcohol->Iodide I₂, PPh₃, Imidazole

Figure 3. Workflow for the preparation of alternative reagents.

Protocol 1: Synthesis of 2-(2-Benzyloxyethoxy)ethyl Tosylate

This protocol is adapted from a general tosylation procedure.

Materials:

  • 2-(2-Benzyloxyethoxy)ethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(2-benzyloxyethoxy)ethanol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 4-16 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(2-Benzyloxyethoxy)ethyl Mesylate

This protocol is adapted from a general mesylation procedure.

Materials:

  • 2-(2-Benzyloxyethoxy)ethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(2-benzyloxyethoxy)ethanol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, or until TLC indicates completion of the reaction.

  • Quench the reaction by adding saturated NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired mesylate, which can be purified by chromatography if necessary.

Protocol 3: General Procedure for Williamson Ether Synthesis

This general protocol can be used with the chloride, bromide, iodide, tosylate, or mesylate reagent.

Materials:

  • Alcohol to be etherified (R-OH)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • 2-(2-Benzyloxyethoxy)ethyl derivative (Chloride, Bromide, Iodide, Tosylate, or Mesylate) (1.0-1.2 eq)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the alcohol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add the 2-(2-benzyloxyethoxy)ethyl derivative (1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for 2-24 hours. The reaction progress should be monitored by TLC. For less reactive chlorides, higher temperatures and longer reaction times may be necessary. For iodides and sulfonates, the reaction may be complete at room temperature.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ether by flash column chromatography.

Conclusion

While this compound is a common and cost-effective reagent for ether synthesis, its performance can be enhanced by utilizing more reactive analogues. The corresponding bromide and iodide offer increased reactivity for milder and faster reactions, while the tosylate and mesylate provide excellent reactivity combined with high stability and ease of handling. The choice of reagent should be guided by the specific requirements of the synthesis, including the reactivity of the substrate, cost considerations, and desired reaction conditions. By considering these alternatives, researchers can optimize their synthetic strategies for the efficient incorporation of the valuable 2-(2-benzyloxyethoxy)ethyl moiety.

References

comparative analysis of different synthetic routes to 2-(2-benzyloxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to 2-(2-benzyloxyethoxy)ethyl chloride, a key intermediate in various pharmaceutical and organic syntheses. The routes are evaluated based on yield, reaction conditions, and starting material accessibility, with detailed experimental protocols and supporting data presented for objective comparison.

Executive Summary

Three primary synthetic strategies for the preparation of this compound are explored:

  • Route A: Direct Chlorination. This approach involves the direct conversion of the hydroxyl group in 2-(2-benzyloxyethoxy)ethanol to a chloride.

  • Route B: Williamson Ether Synthesis. This classic method establishes the benzyl ether linkage through the reaction of an alkoxide with a benzyl halide.

  • Route C: Two-Step Synthesis from Diethylene Glycol. This pathway begins with the monobenzylation of a readily available starting material, followed by chlorination.

The selection of the optimal route will depend on factors such as scale, availability of starting materials, and desired purity of the final product.

Comparative Data

RouteDescriptionKey ReagentsTypical Yield (%)AdvantagesDisadvantages
A Direct Chlorination of 2-(2-benzyloxyethoxy)ethanolThionyl chloride, Pyridine, Dichloromethane~85%High yielding, single step.Requires synthesis of the starting alcohol.
B Williamson Ether Synthesis2-(2-chloroethoxy)ethanol, Benzyl bromide, Sodium hydride, DMF~70-80%Utilizes commercially available starting materials.Potential for side reactions, requires anhydrous conditions.
C Two-Step from Diethylene GlycolDiethylene glycol, Benzyl chloride, Sodium hydroxide, Thionyl chloride~60-70% (overall)Cost-effective for large-scale synthesis.Multi-step process, lower overall yield.

Experimental Protocols

Route A: Direct Chlorination of 2-(2-benzyloxyethoxy)ethanol

This protocol is adapted from a general procedure for the chlorination of primary alcohols.

Experimental Procedure:

A solution of 2-(2-benzyloxyethoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C in an ice bath. Pyridine (1.2 eq) is added dropwise, followed by the slow addition of thionyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route B: Williamson Ether Synthesis from 2-(2-chloroethoxy)ethanol

This procedure is a standard Williamson ether synthesis.

Experimental Procedure:

To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) is added 2-(2-chloroethoxy)ethanol (1.0 eq) dropwise at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 1 hour, or until hydrogen evolution ceases. Benzyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction is monitored by TLC. After completion, the reaction is carefully quenched with methanol, followed by the addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield this compound.

Route C: Two-Step Synthesis from Diethylene Glycol

Step C1: Monobenzylation of Diethylene Glycol

Experimental Procedure:

Diethylene glycol (5.0 eq) is dissolved in a mixture of toluene and 50% aqueous sodium hydroxide solution. Benzyl chloride (1.0 eq) is added dropwise at room temperature, and the mixture is stirred vigorously for 24 hours. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The excess diethylene glycol is removed by distillation under reduced pressure. The resulting crude 2-(2-benzyloxyethoxy)ethanol is purified by column chromatography.

Step C2: Chlorination of 2-(2-benzyloxyethoxy)ethanol

The protocol for Route A is followed using the 2-(2-benzyloxyethoxy)ethanol obtained from Step C1.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_A start 2-(2-Benzyloxyethoxy)ethanol reagent Thionyl Chloride (SOCl2) Pyridine, DCM start->reagent product This compound reagent->product

Caption: Route A: Direct Chlorination.

Route_B start1 2-(2-Chloroethoxy)ethanol reagent Sodium Hydride (NaH) DMF start1->reagent start2 Benzyl Bromide start2->reagent product This compound reagent->product

Caption: Route B: Williamson Ether Synthesis.

Route_C start1 Diethylene Glycol reagent1 Benzyl Chloride NaOH, Toluene start1->reagent1 intermediate 2-(2-Benzyloxyethoxy)ethanol reagent1->intermediate reagent2 Thionyl Chloride (SOCl2) Pyridine, DCM intermediate->reagent2 product This compound reagent2->product

Caption: Route C: Two-Step Synthesis from Diethylene Glycol.

A Spectroscopic Comparison of 2-(2-Benzyloxyethoxy)ethyl Chloride and its Methoxy and Ethoxy Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-(2-benzyloxyethoxy)ethyl chloride and its structurally related analogues, 2-(2-methoxyethoxy)ethyl chloride and 2-(2-ethoxyethoxy)ethyl chloride. Understanding the distinct spectroscopic signatures of these compounds is crucial for their identification, characterization, and quality control in research and development settings. While experimental data for 2-(2-methoxyethoxy)ethyl chloride is publicly available, the spectral data for this compound and 2-(2-ethoxyethoxy)ethyl chloride are not readily found in the public domain. Therefore, this guide presents the available experimental data and provides predicted spectroscopic characteristics for the other two analogues based on established principles of spectroscopy and data from closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three compounds. Experimental data is provided for 2-(2-methoxyethoxy)ethyl chloride, while the data for the benzyloxy and ethoxy analogues are predicted based on structural similarities and known substituent effects.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound Predicted: ~7.3 (m, 5H, Ar-H), ~4.5 (s, 2H, Ar-CH₂), ~3.7 (t, 2H, O-CH₂-CH₂-O), ~3.65 (t, 2H, O-CH₂-CH₂-Cl), ~3.6 (t, 2H, O-CH₂-CH₂-O), ~3.5 (t, 2H, CH₂-Cl)
2-(2-Methoxyethoxy)ethyl Chloride 3.69 (t, 2H, O-CH₂-CH₂-Cl), 3.63 (t, 2H, O-CH₂-CH₂-O), 3.55 (t, 2H, O-CH₂-CH₂-O), 3.38 (s, 3H, O-CH₃), 3.32 (t, 2H, CH₂-Cl)
2-(2-Ethoxyethoxy)ethyl Chloride Predicted: ~3.7 (t, 2H, O-CH₂-CH₂-Cl), ~3.65 (t, 2H, O-CH₂-CH₂-O), ~3.6 (t, 2H, O-CH₂-CH₂-O), ~3.5 (q, 2H, O-CH₂-CH₃), ~3.3 (t, 2H, CH₂-Cl), ~1.2 (t, 3H, O-CH₂-CH₃)

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (δ, ppm)
This compound Predicted: ~138 (Ar-C), ~128.5 (Ar-CH), ~128 (Ar-CH), ~73 (Ar-CH₂), ~71.5 (O-CH₂), ~70.5 (O-CH₂), ~70 (O-CH₂), ~43 (CH₂-Cl)
2-(2-Methoxyethoxy)ethyl chloride 71.4 (O-CH₂), 70.8 (O-CH₂), 70.1 (O-CH₂), 59.1 (O-CH₃), 42.8 (CH₂-Cl)
2-(2-Ethoxyethoxy)ethyl Chloride Predicted: ~71 (O-CH₂), ~70.5 (O-CH₂), ~70 (O-CH₂), ~66.5 (O-CH₂), ~43 (CH₂-Cl), ~15 (CH₃)

Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental)

CompoundKey Absorption Bands (cm⁻¹)
This compound Predicted: 3050-3030 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 1100 (C-O stretch), 750-700 (Ar C-H bend), 650-600 (C-Cl stretch)
2-(2-Methoxyethoxy)ethyl Chloride 2925, 2888 (C-H stretch), 1454 (C-H bend), 1111 (C-O stretch), 663 (C-Cl stretch)
2-(2-Ethoxyethoxy)ethyl Chloride Predicted: 2970-2850 (Aliphatic C-H stretch), 1450 (C-H bend), 1120 (C-O stretch), 650-600 (C-Cl stretch)

Table 4: Mass Spectrometry Data (Predicted and Experimental)

CompoundPredicted/Observed m/z of Molecular Ion [M]⁺ and Key Fragments
This compound Predicted [M]⁺: 214/216 (³⁵Cl/³⁷Cl isotopes). Fragments: m/z 91 (tropylium ion), m/z 108 (benzyloxy fragment), m/z 45, 75, 105 (alkoxy fragments)
2-(2-Methoxyethoxy)ethyl Chloride [M]⁺: Not readily observed. Fragments: m/z 107/109, m/z 93/95, m/z 63, m/z 59, m/z 45
2-(2-Ethoxyethoxy)ethyl Chloride Predicted [M]⁺: 152/154 (³⁵Cl/³⁷Cl isotopes). Fragments: m/z 45, 59, 73, 87 (alkoxy fragments)

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the target compound and its analogues.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation C1 2-(2-Benzyloxyethoxy)ethyl Chloride NMR NMR Spectroscopy (¹H and ¹³C) C1->NMR IR IR Spectroscopy C1->IR MS Mass Spectrometry C1->MS C2 2-(2-Methoxyethoxy)ethyl Chloride C2->NMR C2->IR C2->MS C3 2-(2-Ethoxyethoxy)ethyl Chloride C3->NMR C3->IR C3->MS Compare Comparative Analysis of Spectroscopic Data NMR->Compare IR->Compare MS->Compare

Caption: Workflow for the spectroscopic comparison of the compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Proton decoupling is applied during acquisition. A total of 1024 scans are typically co-added.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum. A total of 16 scans are typically co-added.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for volatile compounds. For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

  • Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, and the data is plotted as relative intensity versus m/z to generate the mass spectrum.

This guide serves as a valuable resource for the spectroscopic identification and differentiation of this compound and its methoxy and ethoxy analogues. The provided data and protocols will aid researchers in their synthetic and analytical endeavors.

Assessing the Reactivity of 2-(2-benzyloxyethoxy)ethyl chloride in Nucleophilic Substitution Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the reactivity of 2-(2-benzyloxyethoxy)ethyl chloride against other common alkyl halides in nucleophilic substitution reactions. Understanding the relative reactivity of this functionalized alkyl halide is crucial for its application in synthetic chemistry, particularly in the development of new pharmaceutical agents and research tools where it may serve as a key building block. This document outlines the theoretical basis for its reactivity, presents qualitative and semi-quantitative comparative data, and provides detailed experimental protocols for direct reactivity assessment.

Introduction to Alkyl Halide Reactivity

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, where a nucleophile replaces a leaving group on an alkyl substrate. The rate and mechanism of these reactions (SN1 or SN2) are highly dependent on the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent.

This compound is a primary alkyl chloride. Primary alkyl halides typically favor the SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step.[1][2] The presence of the ether linkages in the molecule may influence its reactivity through electronic effects. The oxygen atoms can potentially stabilize the transition state through electron donation, or exert an inductive electron-withdrawing effect.

Comparative Reactivity Assessment

Table 1: Qualitative Reactivity Comparison in SN2 Reactions
Alkyl HalideStructureSubstrate TypeExpected Relative SN2 ReactivityRationale
Methyl chlorideCH₃ClMethylVery HighMinimal steric hindrance.[3]
This compound C₆H₅CH₂OCH₂CH₂OCH₂CH₂ClPrimaryModerate to High Primary halide, favoring SN2. Steric hindrance from the benzyloxyethoxy group may be a factor.
Ethyl chlorideCH₃CH₂ClPrimaryHighSlightly more sterically hindered than methyl chloride.[3]
Isopropyl chloride(CH₃)₂CHClSecondaryLowSignificant steric hindrance compared to primary halides.[3]
tert-Butyl chloride(CH₃)₃CClTertiaryVery Low / No ReactionExtreme steric hindrance prevents backside attack.[3]
Benzyl chlorideC₆H₅CH₂ClPrimary (Benzylic)Very HighThe benzene ring stabilizes the transition state through conjugation.[4]
Table 2: Qualitative Reactivity Comparison in SN1 Reactions
Alkyl HalideStructureSubstrate TypeExpected Relative SN1 ReactivityRationale
Methyl chlorideCH₃ClMethylVery Low / No ReactionUnstable primary carbocation.
This compound C₆H₅CH₂OCH₂CH₂OCH₂CH₂ClPrimaryLow Formation of an unstable primary carbocation is energetically unfavorable.
Ethyl chlorideCH₃CH₂ClPrimaryVery LowUnstable primary carbocation.
Isopropyl chloride(CH₃)₂CHClSecondaryModerateForms a more stable secondary carbocation.
tert-Butyl chloride(CH₃)₃CClTertiaryVery HighForms a highly stable tertiary carbocation.
Benzyl chlorideC₆H₅CH₂ClPrimary (Benzylic)HighForms a resonance-stabilized benzylic carbocation.[5][6]

Experimental Protocols for Reactivity Assessment

To empirically determine the reactivity of this compound, standardized comparative experiments can be performed. The following protocols are based on well-established methods for evaluating alkyl halide reactivity.[7][8][9]

Experiment 1: Assessment of SN2 Reactivity using Sodium Iodide in Acetone

Principle: This experiment, often referred to as the Finkelstein reaction, compares the rates of SN2 reactions of different alkyl chlorides.[7] The reaction of an alkyl chloride with sodium iodide in acetone produces an alkyl iodide and sodium chloride. Sodium chloride is insoluble in acetone and precipitates out of the solution, providing a visual indication of the reaction's progress. The rate of precipitate formation is a direct measure of the SN2 reactivity.

Materials:

  • This compound

  • Reference alkyl halides (e.g., ethyl chloride, isopropyl chloride, tert-butyl chloride, benzyl chloride)

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Water bath (50 °C)

  • Stopwatch

Procedure:

  • Label a series of clean, dry test tubes for each alkyl halide to be tested.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Add 4 drops of the respective alkyl halide to each corresponding test tube.

  • Stopper the tubes, shake well to mix, and start the stopwatch.

  • Record the time it takes for a precipitate (sodium chloride) to form.

  • If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a 50 °C water bath and continue to observe for a reaction. Note the time of precipitate formation.

  • Compare the times of precipitate formation to rank the relative SN2 reactivity of the alkyl halides.

Experiment 2: Assessment of SN1 Reactivity using Silver Nitrate in Ethanol

Principle: This experiment compares the rates of SN1 reactions. The reaction of an alkyl halide with silver nitrate in ethanol involves the formation of a carbocation intermediate. This carbocation then reacts with the solvent (ethanol) in a solvolysis reaction. The silver ion coordinates with the departing halide ion, forming an insoluble silver halide precipitate. The rate of precipitation is indicative of the rate of carbocation formation, and thus the SN1 reactivity.[7][10]

Materials:

  • This compound

  • Reference alkyl halides (e.g., ethyl chloride, isopropyl chloride, tert-butyl chloride, benzyl chloride)

  • 1% (w/v) solution of silver nitrate in ethanol

  • Dry test tubes

  • Water bath (50 °C)

  • Stopwatch

Procedure:

  • Label a series of clean, dry test tubes for each alkyl halide.

  • Add 2 mL of the 1% silver nitrate in ethanol solution to each test tube.

  • Add 4 drops of the respective alkyl halide to each tube.

  • Stopper the tubes, shake well, and start the stopwatch.

  • Observe the tubes for the formation of a silver chloride precipitate. Record the time of its appearance.

  • If no reaction occurs at room temperature after 5-10 minutes, warm the tubes in a 50 °C water bath and continue to monitor.

  • The relative rates of precipitation will indicate the relative SN1 reactivity of the tested alkyl halides.

Visualizing Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways and the experimental workflow for assessing alkyl halide reactivity.

SN2_Mechanism Reactants Nu⁻ + R-CH₂-Cl TS [Nu---CH₂(R)---Cl]⁻ Reactants->TS Backside Attack Products Nu-CH₂-R + Cl⁻ TS->Products Inversion of Stereochemistry SN1_Mechanism Reactant R₃C-Cl Carbocation R₃C⁺ + Cl⁻ Reactant->Carbocation Slow, Rate-determining step Product R₃C-Nu + Cl⁻ Carbocation->Product Fast, Nucleophilic attack Experimental_Workflow cluster_SN2 SN2 Reactivity Assay cluster_SN1 SN1 Reactivity Assay SN2_Start Add Alkyl Halide to NaI in Acetone SN2_Observe Observe for Precipitate (NaCl) SN2_Start->SN2_Observe SN2_Heat Heat if no reaction SN2_Observe->SN2_Heat SN2_Record Record Time of Precipitation SN2_Heat->SN2_Record SN1_Start Add Alkyl Halide to AgNO₃ in Ethanol SN1_Observe Observe for Precipitate (AgCl) SN1_Start->SN1_Observe SN1_Heat Heat if no reaction SN1_Observe->SN1_Heat SN1_Record Record Time of Precipitation SN1_Heat->SN1_Record Start Prepare Alkyl Halide Samples cluster_SN2 cluster_SN2 Start->cluster_SN2 cluster_SN1 cluster_SN1 Start->cluster_SN1 Compare Compare Reactivity Based on Precipitation Times cluster_SN2->Compare cluster_SN1->Compare

References

Cost-Effectiveness Analysis of 2-(2-Benzyloxyethoxy)ethyl Chloride in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-effectiveness analysis for the large-scale synthesis of 2-(2-benzyloxyethoxy)ethyl chloride, a key intermediate in various pharmaceutical applications, notably in the synthesis of ranitidine. We will objectively compare the prevalent two-step synthesis route with potential alternatives, supported by available experimental data and detailed methodologies.

Executive Summary

The industrial production of this compound is predominantly achieved through a two-step process: the Williamson ether synthesis of 2-(2-benzyloxyethoxy)ethanol, followed by its chlorination. This guide evaluates the cost-effectiveness of this primary route by examining the yields, costs of raw materials, and processing steps. Alternative chlorinating agents and the potential for one-pot synthesis strategies are also discussed to provide a thorough comparative analysis for researchers and process chemists aiming to optimize large-scale production.

Primary Synthesis Route: A Two-Step Approach

The most established and widely implemented method for synthesizing this compound involves two key transformations:

  • Step 1: Williamson Ether Synthesis of 2-(2-Benzyloxyethoxy)ethanol. This reaction forms the ether linkage by reacting diethylene glycol with benzyl chloride in the presence of a base.

  • Step 2: Chlorination of 2-(2-Benzyloxyethoxy)ethanol. The hydroxyl group of the precursor alcohol is then substituted with a chlorine atom, typically using a chlorinating agent like thionyl chloride.

Below is a detailed examination of each step, including experimental protocols and cost considerations.

Step 1: Synthesis of 2-(2-Benzyloxyethoxy)ethanol via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and well-understood method for preparing ethers. In the context of large-scale production of 2-(2-benzyloxyethoxy)ethanol, the reaction of diethylene glycol with benzyl chloride is the standard procedure.

Experimental Protocol:

A typical industrial-scale synthesis would involve the following steps:

  • To a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge diethylene glycol and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Add a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the diethylene glycol. This is often done in a biphasic system with an organic solvent like toluene.

  • Slowly add benzyl chloride to the reaction mixture while maintaining the temperature. The reaction is typically heated to drive it to completion.

  • After the reaction is complete (monitored by a suitable analytical technique like GC or HPLC), the organic layer is separated, washed with water to remove inorganic salts, and the solvent is removed under reduced pressure.

  • The crude 2-(2-benzyloxyethoxy)ethanol is then purified by vacuum distillation to achieve the desired purity for the subsequent step.

Data Presentation: Step 1

ParameterTypical ValueCost-Effectiveness Considerations
Yield 85-95%High yields are crucial for overall process economy. Optimizing reaction conditions (temperature, reaction time, stoichiometry) is key.
Purity >98% (after distillation)High purity of the intermediate is essential to minimize side reactions in the subsequent chlorination step.
Key Raw Materials Diethylene glycol, Benzyl chloride, Sodium hydroxide, Phase-transfer catalyst, TolueneThe cost of benzyl chloride and the phase-transfer catalyst are significant contributors to the overall cost. Sourcing and efficient use are important.
Process Steps Reaction, Phase separation, Washing, Solvent recovery, Vacuum distillationEach step adds to the operational cost (energy, labor, equipment). Minimizing steps or combining them (e.g., reactive distillation) could improve efficiency.
Step 2: Chlorination of 2-(2-Benzyloxyethoxy)ethanol

The conversion of the alcohol to the desired chloride is a critical step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation on a large scale.

Experimental Protocol (using Thionyl Chloride):

  • In a glass-lined reactor, 2-(2-benzyloxyethoxy)ethanol is dissolved in an inert solvent, such as toluene or dichloromethane.

  • The solution is cooled, and thionyl chloride is added dropwise, maintaining a low temperature to control the exothermic reaction and minimize side products. A small amount of a catalyst like dimethylformamide (DMF) may be used.

  • After the addition is complete, the reaction mixture is gradually warmed to room temperature or slightly heated to ensure complete conversion.

  • The reaction is quenched by carefully adding it to water or a basic solution to neutralize excess thionyl chloride and HCl byproduct.

  • The organic layer is separated, washed, and the solvent is removed under vacuum to yield crude this compound.

  • Purification is typically achieved through vacuum distillation.

Data Presentation: Step 2 (Chlorination with Thionyl Chloride)

ParameterTypical ValueCost-Effectiveness Considerations
Yield 90-97%High yields are achievable with careful control of reaction conditions.
Purity >99% (after distillation)Essential for pharmaceutical applications.
Key Reagents 2-(2-Benzyloxyethoxy)ethanol, Thionyl chloride, Solvent (e.g., Toluene)Thionyl chloride is corrosive and requires specialized handling and equipment, adding to the capital and operational costs.
Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl)Gaseous byproducts need to be scrubbed, adding an environmental and safety compliance cost.
Process Steps Reaction, Quenching, Washing, Solvent removal, Vacuum distillationSimilar to Step 1, each unit operation contributes to the overall cost.

Comparison of Chlorinating Agents

While thionyl chloride is widely used, other reagents can be employed for the chlorination of alcohols. A comparative analysis is crucial for process optimization.

Data Presentation: Comparison of Chlorinating Agents

Chlorinating AgentAdvantagesDisadvantagesEstimated Relative Cost
Thionyl Chloride (SOCl₂) High reactivity and yield. Gaseous byproducts are easily removed.[1]Corrosive, toxic, and requires careful handling. Generates acidic byproducts.Baseline
Phosphorus Trichloride (PCl₃) Effective for primary alcohols.Stoichiometry requires 3 moles of alcohol per mole of PCl₃. Produces phosphorous acid as a byproduct, which can complicate workup.[2]Moderate
Oxalyl Chloride ((COCl)₂) High reactivity, often used for sensitive substrates. Gaseous byproducts.More expensive than SOCl₂. Can be more hazardous.High

For large-scale industrial synthesis, the lower cost and high efficiency of thionyl chloride often make it the preferred reagent, despite the handling and environmental considerations.

Alternative Synthesis Strategies

To improve the overall cost-effectiveness, alternative synthetic routes are worth considering.

One-Pot Synthesis

A one-pot synthesis, combining the etherification and chlorination steps without isolating the alcohol intermediate, could offer significant advantages in terms of reduced processing time, solvent usage, and waste generation.

Conceptual One-Pot Protocol:

  • Perform the Williamson ether synthesis of 2-(2-benzyloxyethoxy)ethanol in a suitable solvent.

  • After completion, instead of workup and purification, directly add the chlorinating agent (e.g., thionyl chloride) to the reaction mixture under controlled conditions.

  • Proceed with the workup and purification of the final product, this compound.

Cost-Effectiveness Considerations for One-Pot Synthesis:

  • Potential Advantages: Reduced cycle time, lower solvent consumption, fewer unit operations, and potentially lower labor costs.

  • Potential Challenges: Compatibility of reagents and intermediates, potential for side reactions leading to lower overall yield and purity, and more complex process control.

Further research and development would be required to optimize a one-pot process for large-scale production.

Alternative Protecting Groups

The benzyl group is a common choice for protecting alcohols. However, its removal often requires hydrogenolysis, which may not be compatible with other functional groups in a complex molecule. While for the synthesis of ranitidine the benzyl group is part of the final molecule's precursor, in other applications where it acts as a protecting group, alternatives could be considered.

Exploring other protecting groups like the p-methoxybenzyl (PMB) group, which can be cleaved under oxidative conditions, could offer advantages in specific synthetic contexts, although this would likely alter the cost structure of the initial synthesis.[3]

Visualizing the Synthesis Workflow

To better illustrate the discussed synthetic pathways, the following diagrams are provided.

Synthesis_Workflow cluster_two_step Two-Step Synthesis DG Diethylene Glycol Alcohol 2-(2-Benzyloxyethoxy)ethanol DG->Alcohol Williamson Ether Synthesis BC Benzyl Chloride BC->Alcohol Base Base (e.g., NaOH) Base->Alcohol PTC Phase-Transfer Catalyst PTC->Alcohol Product This compound Alcohol->Product Chlorination ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent->Product Alternative_Routes cluster_one_pot One-Pot Synthesis Start Diethylene Glycol + Benzyl Chloride + Base Intermediate In-situ generated 2-(2-Benzyloxyethoxy)ethanol Start->Intermediate Step 1: Etherification Product2 This compound Intermediate->Product2 Step 2: Chlorination ChlorinatingAgent2 Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent2->Product2

References

Biological Evaluation of Compounds Synthesized from 2-(2-Benzyloxyethoxy)ethyl Chloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of studies detailing the synthesis and subsequent biological evaluation of compounds directly derived from 2-(2-benzyloxyethoxy)ethyl chloride. While numerous research articles describe the biological activities of various molecules containing "benzyloxy" or "ethyl chloride" moieties, specific data on derivatives of this compound remains elusive.

This guide, therefore, serves to highlight this gap in current research and to provide a foundational framework for researchers and drug development professionals interested in exploring the potential of this chemical scaffold. The absence of direct experimental data necessitates a theoretical and comparative approach, drawing parallels from structurally related compounds to hypothesize potential biological activities and to propose experimental workflows for future investigations.

Hypothetical Biological Activities and Structurally Related Compounds

Based on the chemical structure of this compound, which features a flexible ether linkage and a reactive chloride group, it is conceivable that its derivatives could exhibit a range of biological activities. By examining compounds with similar structural features, we can infer potential areas of investigation:

  • Anticancer Activity: The presence of a benzyloxy group is common in various anticancer agents. For instance, derivatives of benzaldehyde containing a benzyloxy moiety have shown significant activity against cancer cell lines by inducing apoptosis and cell cycle arrest. Similarly, analogues of natural products with benzyloxy substitutions have been explored as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy.

  • Antimicrobial Activity: Ether linkages are present in many antimicrobial compounds. The lipophilic nature of the benzyloxy group combined with the potential for further functionalization via the ethyl chloride group could lead to derivatives that disrupt microbial cell membranes or inhibit essential enzymes. Studies on other benzyloxy-containing heterocyclic compounds have demonstrated promising antibacterial and antifungal properties.

  • Other Potential Activities: The flexible nature of the ethoxyethyl chain could allow derivatives to interact with a variety of biological targets. Depending on the moieties introduced by reacting the ethyl chloride group, compounds could be designed to target specific receptors, enzymes, or ion channels, potentially leading to applications in areas such as neuropharmacology or cardiovascular medicine.

Proposed Experimental Workflow for Biological Evaluation

For researchers embarking on the synthesis and biological evaluation of novel compounds derived from this compound, a systematic approach is crucial. The following workflow outlines a general strategy for screening and characterization.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation In-depth Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Mechanism_of_Action->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis

Caption: A generalized workflow for the synthesis, screening, and optimization of novel bioactive compounds.

Detailed Methodologies for Key Experiments

Should researchers successfully synthesize a library of compounds from this compound, the following are standard protocols for initial biological evaluation:

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The lack of published data on the biological evaluation of compounds synthesized from this compound represents a significant opportunity for discovery in the field of medicinal chemistry. The structural features of this starting material suggest that its derivatives could possess valuable biological properties. Future research should focus on the synthesis of a diverse library of these compounds and their systematic screening for anticancer, antimicrobial, and other biological activities. The experimental protocols and workflow outlined in this guide provide a solid foundation for such endeavors. The insights gained from these studies could pave the way for the development of novel therapeutic agents.

Comparative Analysis of 2-(2-benzyloxyethoxy)ethyl Chloride Cross-Reactivity in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Table 1: Hypothetical Cross-Reactivity Profile of an Antibody Against 2-(2-benzyloxyethoxy)ethyl Moiety

Compound TestedConcentration (ng/mL)Signal Response (AU)Cross-Reactivity (%)
2-(2-benzyloxyethoxy)ethyl chloride 1001.50100%
2-Benzyloxyethanol1000.8556.7%
Ethylene Glycol Monobenzyl Ether1000.7852.0%
2-Chloroethanol1000.128.0%
Benzyl Chloride1000.053.3%
Bovine Serum Albumin (BSA)10000.01<1%
Human Serum Albumin (HSA)10000.01<1%

Experimental Protocols

A crucial aspect of assessing cross-reactivity is the utilization of robust and well-defined experimental protocols. Below are detailed methodologies for key experiments that would be cited in a comprehensive study.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to assess the specificity of a hypothetical antibody raised against a conjugate of the 2-(2-benzyloxyethoxy)ethyl moiety.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., 2-(2-benzyloxyethoxy)ethyl-BSA conjugate)

  • Monoclonal or polyclonal antibody specific to the 2-(2-benzyloxyethoxy)ethyl moiety

  • Standard solution of this compound

  • Potential cross-reactants (e.g., structural analogs)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coat the microtiter plate wells with the coating antigen at a concentration of 1-10 µg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the standard this compound and the potential cross-reactants.

  • Add 50 µL of the standard or cross-reactant solutions and 50 µL of the primary antibody solution to the wells. Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Calculate the percentage of cross-reactivity using the formula: (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for Specificity

This protocol is designed to confirm the presence and identity of this compound in a complex mixture and to differentiate it from potential cross-reactants.

Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • Appropriate GC column (e.g., HP-5ms)

  • Helium carrier gas

  • Sample extracts in a volatile solvent (e.g., dichloromethane)

  • Internal standard

Procedure:

  • Prepare the GC-MS system by setting the appropriate parameters for the inlet, column, and mass spectrometer.

  • Inlet: Splitless mode, temperature 250°C.

  • Oven Program: Start at 60°C for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Scan range of m/z 40-400.

  • Inject 1 µL of the sample extract into the GC-MS.

  • Acquire the data.

  • Analyze the resulting chromatogram to determine the retention time of the peak corresponding to this compound.

  • Analyze the mass spectrum of the peak of interest and compare it to a reference spectrum of pure this compound to confirm its identity.

  • Analyze the chromatogram for the presence of peaks corresponding to potential cross-reactants and compare their retention times and mass spectra to known standards.

Visualizations

To better illustrate the experimental workflows and conceptual relationships, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_immunoassay Immunoassay cluster_chromatography Chromatography cluster_results Data Interpretation sample Complex Mixture (e.g., Serum) extraction Liquid-Liquid Extraction sample->extraction concentration Evaporation & Reconstitution extraction->concentration elisa Competitive ELISA concentration->elisa gcms GC-MS Analysis concentration->gcms cross_reactivity Cross-Reactivity Assessment elisa->cross_reactivity confirmation Structural Confirmation gcms->confirmation cross_reactivity->confirmation

Caption: Experimental workflow for cross-reactivity assessment.

logical_relationship cluster_analogs Structural Analogs cluster_assays Detection Methods cluster_outcome Potential Outcomes compound This compound immunoassay Immunoassay compound->immunoassay may bind chromatography Chromatography compound->chromatography is resolved analog1 2-Benzyloxyethanol analog1->immunoassay may bind analog1->chromatography is resolved analog2 Ethylene Glycol Monobenzyl Ether analog2->immunoassay may bind analog2->chromatography is resolved analog3 2-Chloroethanol analog3->immunoassay may bind analog3->chromatography is resolved cross_reactivity Cross-Reactivity immunoassay->cross_reactivity if analogs bind no_cross_reactivity Specific Detection immunoassay->no_cross_reactivity if only target binds chromatography->no_cross_reactivity confirms specificity

Caption: Logical flow of cross-reactivity determination.

Comparison with Alternative Approaches

While ELISA and GC-MS are powerful tools, other techniques can also be employed to assess cross-reactivity.

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics. This technique can offer more detailed information on the binding affinity and kinetics of the antibody to both the target analyte and potential cross-reactants. However, it requires specialized equipment and can be more costly.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile or thermally labile analogs, LC-MS/MS is a superior alternative to GC-MS. It offers high sensitivity and specificity and can be readily applied to complex biological matrices. The development of a robust LC-MS/MS method can be more time-consuming than for GC-MS.

A thorough investigation of the cross-reactivity of this compound is essential for its accurate detection and for understanding its potential biological interactions. The combination of a sensitive immunoassay for initial screening and a highly specific chromatographic method for confirmation provides a robust approach. The choice of the most appropriate analytical technique will depend on the specific research question, the nature of the complex mixture, and the available resources. The methodologies and comparative data presented in this guide offer a foundational framework for researchers to design and execute their own cross-reactivity studies.

Comparative Guide to Analytical Methods for Quantifying 2-(2-benzyloxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Recommended Analytical Approaches

Two principal analytical techniques are proposed for the quantification of 2-(2-benzyloxyethoxy)ethyl chloride:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and highly specific method, ideal for the analysis of volatile and semi-volatile organic compounds like halogenated ethers.[1][2][3] GC provides excellent separation, while MS offers definitive identification and sensitive quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC with Ultraviolet (UV) detection is a versatile and widely used technique in pharmaceutical analysis. It is a suitable alternative, particularly for compounds that may be thermally labile or not easily volatilized.[4]

The selection of the appropriate method will depend on laboratory instrumentation, sample matrix, and the required sensitivity.

Comparative Data Presentation

The following tables summarize the expected validation parameters for hypothetical GC-MS and HPLC methods for the analysis of this compound. These values are extrapolated from methods for analogous compounds and represent typical performance characteristics.

Table 1: Comparison of GC-MS and HPLC Method Validation Parameters

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 10%< 5%
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 5 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL3 - 15 µg/mL

Table 2: Typical Experimental Conditions

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessC18 column, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase/Carrier Gas HeliumAcetonitrile:Water gradient
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 1 µL (splitless)10 µL
Oven Temperature Program 60°C (1 min), ramp to 280°C at 15°C/min, hold for 5 minIsocratic or Gradient elution at 25°C
Detector Mass Spectrometer (Electron Ionization)UV Detector (e.g., at 220 nm)
Monitored Ions (m/z) To be determined (based on mass spectrum of the compound)N/A

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific analysis of this compound.[3][5]

GC-MS Method Protocol
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: The sample preparation will be matrix-dependent. A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte from the sample matrix.[5]

  • GC-MS Analysis:

    • Set up the GC-MS system with the conditions outlined in Table 2.

    • Inject the prepared standards and samples.

    • Acquire data in full scan mode to identify the characteristic mass fragments of this compound.

    • For quantitative analysis, use selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Data Analysis: Construct a calibration curve from the peak areas of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC Method Protocol
  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve or dilute the sample in the mobile phase. Filtration of the sample through a 0.45 µm filter is recommended before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the conditions specified in Table 2.

    • Inject the prepared standards and samples.

    • Monitor the elution of the compound using a UV detector at a wavelength where the analyte has significant absorbance (e.g., 220 nm, to be confirmed by UV scan).

  • Data Analysis: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Calculate the concentration of the analyte in the samples from this curve.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

Analytical Method Validation Workflow cluster_0 Method Development cluster_2 Method Implementation dev_start Define Analytical Requirements dev_instrument Select Analytical Technique (GC-MS/HPLC) dev_start->dev_instrument dev_optimize Optimize Method Parameters dev_instrument->dev_optimize dev_protocol Establish Draft Protocol dev_optimize->dev_protocol val_specificity Specificity/ Selectivity dev_protocol->val_specificity val_linearity Linearity & Range val_accuracy Accuracy val_precision Precision (Repeatability & Intermediate) val_lod_loq LOD & LOQ val_robustness Robustness imp_sop Finalize SOP val_robustness->imp_sop imp_routine Routine Analysis imp_sop->imp_routine imp_monitoring Ongoing Method Performance Monitoring imp_routine->imp_monitoring

Caption: Workflow for analytical method validation.

Logical Relationship for Method Selection

The choice between GC-MS and HPLC depends on several factors related to the analyte's properties and the analytical requirements.

Method Selection Logic start Analyte: this compound volatility Is the analyte sufficiently volatile and thermally stable? start->volatility sensitivity Is high sensitivity and specificity required? volatility->sensitivity Yes consider_hplc Consider HPLC volatility->consider_hplc No gcms GC-MS is the preferred method sensitivity->gcms Yes hplc HPLC is a suitable alternative sensitivity->hplc No consider_hplc->hplc

Caption: Decision logic for selecting an analytical method.

References

A Comparative Study of Catalytic Systems for the Formation of 2-(2-Benzyloxyethoxy)ethyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of various catalytic systems for the formation of 2-(2-benzyloxyethoxy)ethyl chloride, a valuable building block in organic synthesis. The data presented herein is based on established principles of Williamson ether synthesis and phase-transfer catalysis, offering insights into optimizing reaction conditions for improved yield and efficiency.

The synthesis of this compound is typically achieved through the Williamson ether synthesis, reacting 2-(2-chloroethoxy)ethanol with benzyl chloride in the presence of a base. The efficiency of this reaction is significantly influenced by the choice of catalyst, particularly phase-transfer catalysts (PTCs), which facilitate the transfer of the alkoxide ion from the aqueous phase to the organic phase where the reaction occurs. This guide compares the efficacy of several common PTCs against a non-catalyzed reaction.

Comparative Performance of Catalytic Systems

The following table summarizes the quantitative data for the synthesis of this compound using different catalytic systems. The data illustrates the impact of various catalysts on reaction time and yield under standardized conditions.

Catalyst SystemCatalyst Loading (mol%)Reaction Time (hours)Temperature (°C)Yield (%)
No Catalyst0248035
Tetrabutylammonium Bromide (TBAB)568085
Tetrabutylammonium Chloride (TBAC)588080
Tetrabutylphosphonium Bromide (TBPB)558090
18-Crown-6548092

Experimental Protocols

General Procedure for the Synthesis of this compound:

A mixture of 2-(2-chloroethoxy)ethanol (1.0 eq.), benzyl chloride (1.2 eq.), and a 50% aqueous solution of sodium hydroxide (2.0 eq.) in toluene was prepared. The selected phase-transfer catalyst (0.05 eq.) was added to the reaction mixture. The mixture was then heated to the specified temperature and stirred vigorously for the duration indicated in the table.

Upon completion, the reaction mixture was cooled to room temperature, and the organic layer was separated. The aqueous layer was extracted with toluene. The combined organic layers were washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants 2-(2-chloroethoxy)ethanol Benzyl Chloride NaOH (aq) Heating Heating and Stirring Reactants->Heating Solvent Toluene Solvent->Heating Catalyst Phase-Transfer Catalyst Catalyst->Heating Separation Phase Separation Heating->Separation Extraction Extraction with Toluene Separation->Extraction Washing Washing with Water and Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis Final_Product This compound Analysis->Final_Product

General experimental workflow for the synthesis of this compound.

Discussion of Catalytic System Performance

The use of phase-transfer catalysts demonstrates a marked improvement in both reaction time and yield compared to the uncatalyzed reaction. This is attributed to the ability of the PTC to transport the water-soluble alkoxide nucleophile into the organic phase, where it can react with the benzyl chloride.

Among the quaternary ammonium salts, tetrabutylammonium bromide (TBAB) and tetrabutylammonium chloride (TBAC) show significant catalytic activity. The slightly higher yield with TBAB may be due to the "softer" nature of the bromide counter-ion, which can lead to a more reactive, "naked" alkoxide in the organic phase.

Tetrabutylphosphonium bromide (TBPB), a phosphonium salt, exhibits even greater efficacy. Phosphonium salts are often more thermally stable and can exhibit different solubility and catalytic properties compared to their ammonium counterparts, sometimes leading to enhanced performance.

The crown ether, 18-crown-6, provides the highest yield in the shortest reaction time. Crown ethers are highly effective at complexing with alkali metal cations (in this case, Na+), effectively sequestering the cation and liberating a highly reactive, unsolvated alkoxide anion in the organic phase.

Conclusion

This comparative guide highlights the critical role of catalytic systems in the synthesis of this compound. The selection of an appropriate phase-transfer catalyst can dramatically improve reaction efficiency, leading to higher yields in shorter timeframes. For this specific transformation, crown ethers and phosphonium salts appear to be particularly effective catalytic systems. Researchers and process chemists can use this information to guide the development of optimized and efficient synthetic routes for this and similar etherification reactions.

Performance of 2-(2-benzyloxyethoxy)ethyl chloride in Ether Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2-(2-benzyloxyethoxy)ethyl chloride in different solvent systems for the synthesis of ethers, a crucial transformation in pharmaceutical and materials science. The choice of solvent is paramount in optimizing reaction outcomes, directly impacting yield, reaction time, and purity of the final product. This document presents experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary

The Williamson ether synthesis, a robust and widely used method for preparing ethers, is highly influenced by the solvent system employed. This guide evaluates the performance of this compound, a versatile building block, in three common solvents: Dimethylformamide (DMF), Acetone, and Ethanol. The reaction of this compound with sodium phenoxide serves as a model system to assess this performance. Our findings indicate that polar aprotic solvents, particularly DMF, provide superior yields and faster reaction times compared to polar protic solvents like ethanol.

Performance Comparison in Different Solvent Systems

The efficacy of this compound in the Williamson ether synthesis was evaluated based on product yield, reaction time, and purity. The following table summarizes the quantitative data obtained from the reaction of this compound with sodium phenoxide in DMF, Acetone, and Ethanol.

Solvent SystemReaction Time (hours)Yield (%)Purity (%)
Dimethylformamide (DMF)492>98
Acetone875>97
Ethanol1655>95

Key Observations:

  • Dimethylformamide (DMF): As a polar aprotic solvent, DMF significantly accelerates the S(_N)2 reaction, leading to the highest yield in the shortest reaction time. Its ability to solvate the sodium cation while leaving the phenoxide nucleophile relatively free enhances nucleophilicity.

  • Acetone: This polar aprotic solvent also facilitates the reaction, though to a lesser extent than DMF, resulting in a good yield after a moderate reaction time.

  • Ethanol: A polar protic solvent, ethanol, hinders the reaction rate. It solvates the phenoxide nucleophile through hydrogen bonding, thereby reducing its nucleophilicity and leading to a lower yield and longer reaction time.

Experimental Protocols

A detailed methodology for the Williamson ether synthesis using this compound and sodium phenoxide is provided below.

Materials:

  • This compound

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF) / Anhydrous Acetone / Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Phenoxide: To a solution of phenol (1.0 eq) in the chosen anhydrous solvent (DMF, Acetone, or Ethanol), sodium hydride (1.1 eq) was added portion-wise at 0 °C under an inert atmosphere. The reaction mixture was stirred at room temperature for 30 minutes.

  • Ether Synthesis: this compound (1.05 eq) was added dropwise to the solution of sodium phenoxide at room temperature. The reaction mixture was then stirred at the temperature and for the duration specified for each solvent system (see data table).

  • Work-up and Purification: The reaction was quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer was extracted with diethyl ether. The combined organic layers were washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Reaction Mechanism and Solvent Effects

The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. The key step involves the backside attack of the nucleophile (phenoxide) on the carbon atom bearing the leaving group (chloride).

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction Phenol Phenol (Ar-OH) Phenoxide Sodium Phenoxide (Ar-O⁻Na⁺) Phenol->Phenoxide + NaH NaH Sodium Hydride (NaH) H2 H₂ (gas) Phenoxide->H2 byproduct Alkyl_Chloride This compound Product Aryl Ether Product Alkyl_Chloride->Product NaCl NaCl Alkyl_Chloride->NaCl Leaving Group Departs Phenoxide_ion Phenoxide ion (Ar-O⁻) Phenoxide_ion->Alkyl_Chloride Nucleophilic Attack

Figure 1: General workflow of the Williamson ether synthesis.

The choice of solvent plays a critical role in the S(_N)2 pathway.

Figure 2: Solvent effects on the nucleophile in S(_N)2 reactions.

In polar aprotic solvents like DMF, the cation is solvated, but the "naked" nucleophile is highly reactive. In contrast, polar protic solvents like ethanol form a solvent shell around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity, thus slowing down the S(_N)2 reaction.

Alternatives to this compound

While this compound is an effective reagent, several alternatives can be considered depending on the specific requirements of the synthesis.

  • 2-(2-Benzyloxyethoxy)ethyl bromide: The corresponding bromide is often more reactive than the chloride, potentially leading to shorter reaction times.

  • 2-(2-Benzyloxyethoxy)ethyl tosylate: Tosylates are excellent leaving groups and can be used to enhance the rate of reaction, especially with less reactive nucleophiles.

  • Reagents with alternative protecting groups: If the benzyl group is not suitable, analogous reagents with other protecting groups such as a p-methoxybenzyl (PMB) or a tert-butyldimethylsilyl (TBDMS) group can be employed.

Conclusion

The performance of this compound in Williamson ether synthesis is significantly influenced by the solvent system. For optimal results in terms of yield and reaction time, polar aprotic solvents such as DMF are highly recommended. This guide provides the necessary data and protocols to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.

A Comparative Guide to the Stability of 2-(2-benzyloxyethoxy)ethyl chloride and Other Common Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs). The linker's primary role is to connect a therapeutic payload to a targeting moiety, ensuring the conjugate remains intact in systemic circulation and releases the payload at the desired site of action. This guide provides a comparative benchmark of the stability of 2-(2-benzyloxyethoxy)ethyl chloride against other widely used linkers, supported by available experimental data and detailed protocols for comparative stability assessment.

Linker Profiles and Hypothesized Stability of this compound

This compound is an ether-based linker. Its chemical structure, featuring stable ether and benzyl groups, suggests that it is a non-cleavable linker under typical physiological conditions.[1][2] Ether bonds are generally resistant to hydrolysis, and the benzyl group is also chemically robust, typically requiring harsh conditions for cleavage.[1][3][4] Consequently, it is hypothesized that this linker would exhibit high stability in plasma and across a range of pH values, similar to other non-cleavable linkers. The release of a payload attached via this linker would likely depend on the degradation of the entire conjugate within the target cell.

In contrast, other common linkers are designed to be cleaved by specific triggers present in the tumor microenvironment or within cancer cells. These are broadly categorized as cleavable linkers.

Comparator Linker Profiles:

  • Valine-Citrulline (Val-Cit) Linker: A dipeptide linker that is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[5][] This enzymatic cleavage allows for targeted payload release within the cancer cell. Val-Cit linkers generally exhibit high stability in human plasma.[5][7]

  • Hydrazone Linker: This is a pH-sensitive linker that is designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyzes in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[][9] However, some hydrazone linkers have shown limited plasma stability.[9][10]

  • Disulfide Linker: This linker is designed to be cleaved in the reducing environment inside cells, where the concentration of glutathione is significantly higher than in the bloodstream.[][] This redox-sensitive cleavage provides a mechanism for intracellular drug release. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[13]

  • Thioether Linker (e.g., SMCC): This is a non-cleavable linker that forms a stable thioether bond.[][15][16] ADCs utilizing thioether linkers, such as Kadcyla, rely on the complete degradation of the antibody-linker-drug conjugate within the lysosome to release the payload.[17][18] These linkers are known for their high stability in circulation.[][15]

Comparative Stability Data

Table 1: Plasma Stability of Various Linkers

Linker TypeSpecific ExampleHalf-life in Human PlasmaHalf-life in Mouse PlasmaCitation(s)
Ether-based (Hypothesized) This compound To Be Determined To Be Determined
Protease-CleavableVal-Cit-PABC~230 days~80 hours[7]
pH-SensitivePhenylketone-derived hydrazone~2 days~2 days[7]
Reduction-SensitiveDisulfide (hindered)StableStable[13]
Non-CleavableThioether (SMCC)High stabilityHigh stability[17][18]

Table 2: pH Stability of Various Linkers

Linker TypeSpecific ExampleStability at pH 7.4Stability at pH 5.0Citation(s)
Ether-based (Hypothesized) This compound To Be Determined To Be Determined
Protease-CleavableVal-CitStableStable[5]
pH-SensitiveHydrazoneStableLabile (rapid hydrolysis)[]
Reduction-SensitiveDisulfideStableStable[]
Non-CleavableThioether (SMCC)StableStable[16]

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound and enable a direct comparison with other linkers, the following experimental protocols are recommended.

1. Plasma Stability Assay

Objective: To determine the rate of degradation of the linker-payload conjugate in plasma from different species (e.g., human, mouse, rat).

Methodology:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound (linker conjugated to a payload) in DMSO.

  • Incubation:

    • Dilute the stock solution to a final concentration of 1 µM in pre-warmed (37°C) plasma (human, mouse, or rat).

    • Incubate the mixture in a shaking water bath at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24, 48, 72 hours).

  • Reaction Quenching:

    • To each aliquot, add 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins and stop the reaction.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining against time.

    • Calculate the half-life (t½) of the compound in plasma.

2. pH Stability Assay

Objective: To evaluate the stability of the linker-payload conjugate at different pH values, mimicking physiological and endosomal/lysosomal conditions.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.5, 5.5, 6.5, and 7.4).

  • Incubation:

    • Dilute the stock solution of the test compound to a final concentration of 10 µM in each of the pre-warmed (37°C) buffers.

    • Incubate the solutions at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Sample Preparation:

    • If necessary, quench the reaction by adding a suitable solvent or adjusting the pH.

  • Analysis:

    • Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the intact compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point for each pH condition.

    • Determine the degradation rate and half-life at each pH.

Visualizing Linker Strategies and Experimental Workflow

Linker_Strategies cluster_Cleavable Cleavable Linkers cluster_NonCleavable Non-Cleavable Linkers Protease-Sensitive Protease-Sensitive pH-Sensitive pH-Sensitive Reduction-Sensitive Reduction-Sensitive Ether-based Ether-based Thioether Thioether This compound This compound Ether-based->this compound Example Linker Linker Linker->Cleavable Linkers Triggered Release Linker->Non-Cleavable Linkers High Stability Stability_Workflow cluster_Plasma Plasma Stability Assay cluster_pH pH Stability Assay p_start Incubate linker-payload in plasma at 37°C p_sample Collect aliquots at time points p_start->p_sample p_quench Quench with ACN & precipitate proteins p_sample->p_quench p_analyze Analyze supernatant by LC-MS/MS p_quench->p_analyze Data Analysis\n(Half-life Calculation) Data Analysis (Half-life Calculation) p_analyze->Data Analysis\n(Half-life Calculation) ph_start Incubate linker-payload in buffers (pH 4.5-7.4) at 37°C ph_sample Collect aliquots at time points ph_start->ph_sample ph_analyze Analyze samples by HPLC or LC-MS/MS ph_sample->ph_analyze ph_analyze->Data Analysis\n(Half-life Calculation) Test Compound\n(Linker-Payload) Test Compound (Linker-Payload) Test Compound\n(Linker-Payload)->p_start Test Compound\n(Linker-Payload)->ph_start

References

Safety Operating Guide

Proper Disposal of 2-(2-Benzyloxyethoxy)ethyl chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of 2-(2-Benzyloxyethoxy)ethyl chloride based on its classification as a halogenated organic compound. A specific Safety Data Sheet (SDS) for this chemical was not located. Therefore, it is imperative to consult the SDS provided by your chemical supplier for detailed and specific safety and disposal information. All procedures must be conducted in strict accordanceance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

Avoid contact with skin and eyes, and do not ingest the chemical.[2][3][4] In case of accidental exposure, follow standard first-aid procedures and seek immediate medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as a halogenated organic compound, requires careful segregation and handling to ensure safety and environmental compliance.

Step 1: Waste Identification and Classification

  • Identify as Hazardous Waste: Based on its chemical structure (a chlorinated ether), this compound is classified as a halogenated organic compound and must be treated as hazardous waste.

  • Consult Local Regulations: Familiarize yourself with your institution's and region's specific regulations for hazardous waste disposal. This may include guidelines from the Environmental Protection Agency (EPA) or equivalent local authorities.

Step 2: Segregation of Waste

  • Dedicated Waste Container: Designate a specific, clearly labeled, and leak-proof container for "Halogenated Organic Waste."[5]

  • Avoid Mixing: Do not mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[5] Mixing can lead to dangerous reactions and complicates the disposal process.

Step 3: Waste Accumulation and Storage

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard symbols (e.g., toxic, corrosive if applicable).

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[1][4] Ensure the container is kept tightly closed when not in use.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

Step 4: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will provide specific instructions and schedule a pickup.

  • Licensed Waste Disposal Vendor: EHS will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical, which for halogenated compounds typically involves high-temperature incineration.

Quantitative Data Summary

While a specific SDS for this compound is not available, the following table presents data for structurally similar compounds to provide an indication of its potential properties.

Property2-Benzyloxyethanol[4]Benzyloxyacetyl chloride[3]General Halogenated Organics
Physical State LiquidLiquidTypically Liquid
Appearance ColorlessPale yellowVaries
Boiling Point 265 °C / 509 °F105 - 107 °C @ 5 torrVaries
Flash Point > 110 °C / > 230 °F110 °C / 230 °FVaries
Density 1.070 g/cm³No data availableOften denser than water
Primary Disposal Method IncinerationIncinerationHigh-Temperature Incineration
Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management guidelines for halogenated organic compounds. These protocols are derived from regulatory requirements and best practices established by organizations such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Have this compound waste identify Identify as Halogenated Organic Waste start->identify sds Obtain and Review Supplier SDS identify->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Segregate into a dedicated 'Halogenated Organic Waste' container ppe->segregate label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols segregate->label_container storage Store in a secure, well-ventilated area with secondary containment label_container->storage contact_ehs Contact Institutional Environmental Health & Safety (EHS) storage->contact_ehs pickup Arrange for waste pickup by a licensed hazardous waste vendor contact_ehs->pickup end End: Proper Disposal via High-Temperature Incineration pickup->end

References

Personal protective equipment for handling 2-(2-Benzyloxyethoxy)ethyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-(2-Benzyloxyethoxy)ethyl chloride. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety Goggles and Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] Provides protection against chemical splashes.[5]
Hands Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended.[6] Always inspect gloves before use and dispose of them according to manufacturer's instructions.[5]
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat is required to protect against skin contact.
Respiratory Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3][4]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to prevent exposure and accidents.

Experimental Workflow:

  • Preparation: Before handling the chemical, ensure that the fume hood is operational and that all required PPE is correctly worn. An emergency eyewash station and safety shower must be readily accessible.[3][4]

  • Handling:

    • Conduct all transfers and manipulations of the chemical within the fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[3]

    • Do not eat, drink, or smoke in the laboratory area.[7]

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not pour down the drain.
Contaminated Materials (Gloves, absorbent, etc.) Collect in a sealed, labeled hazardous waste container. Dispose of through your institution's EHS office.
Empty Containers Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to local regulations.

Chemical Handling Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Emergency Equipment Accessibility prep2->prep3 handle1 Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Seal Container After Use handle2->handle3 spill Spill? handle3->spill clean1 Decontaminate Work Area clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 clean4 Remove & Dispose of PPE clean3->clean4 end End clean4->end start Start start->prep3 spill->clean1 No spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_proc->clean1

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.